molecular formula C15H19ClO3 B023671 Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate CAS No. 154477-54-0

Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate

Cat. No.: B023671
CAS No.: 154477-54-0
M. Wt: 282.76 g/mol
InChI Key: ULWORPZJUIFPIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate, also known as this compound, is a useful research compound. Its molecular formula is C15H19ClO3 and its molecular weight is 282.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-[4-(4-chlorobutanoyl)phenyl]-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClO3/c1-15(2,14(18)19-3)12-8-6-11(7-9-12)13(17)5-4-10-16/h6-9H,4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULWORPZJUIFPIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C(=O)CCCCl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20435032
Record name Methyl 2-[4-(4-chlorobutanoyl)phenyl]-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154477-54-0
Record name Methyl 4-(4-chloro-1-oxobutyl)-α,α-dimethylbenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154477-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-[4-(4-chlorobutanoyl)phenyl]-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzeneacetic acid, 4-(4-chloro-1-oxobutyl)-α,α-dimethyl-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Methyl 4-(4-chloro-1-oxobutyl)-α,α-dimethylbenzeneacetate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BB452BB5J7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate (CAS 154477-54-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate, a key chemical intermediate with the CAS number 154477-54-0. This document consolidates essential information on its chemical properties, synthesis, applications, and safety protocols to support research and development activities in the pharmaceutical industry.

Core Chemical Information

This compound is a crucial building block, primarily recognized for its role in the synthesis of Fexofenadine, a widely used second-generation antihistamine.[1][2] Its chemical structure features a substituted benzene ring, making it a valuable precursor in various organic syntheses.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below for easy reference.

PropertyValueSource(s)
CAS Number 154477-54-0[1][2][3][4][5][6][7]
Molecular Formula C15H19ClO3[2][4][6][7][8][9]
Molecular Weight 282.76 g/mol [2][4][10][7][9][11][12]
Appearance White to light yellow powder or crystal; also reported as an oil[5][13]
Boiling Point 396.5 ± 32.0 °C (Predicted)[2]
Density ~1.121 g/cm³[2][14]
Solubility Soluble in methanol and chloroform (slightly)[2][13]
Storage Temperature Room temperature or under inert atmosphere in a refrigerator[2][13]
Purity Commercially available with purity of ≥95% or ≥99%[1][5][6]
Computational Data

Computationally derived properties offer further insights into the molecular characteristics of this compound.

PropertyValueSource(s)
Topological Polar Surface Area (TPSA) 43.37 Ų[6]
LogP 3.3389[6]
Hydrogen Bond Acceptors 3[6]
Hydrogen Bond Donors 0[6]
Rotatable Bonds 6[6]
InChI Key ULWORPZJUIFPIC-UHFFFAOYSA-N[3]
SMILES CC(C)(C1=CC=C(C=C1)C(=O)CCCCl)C(=O)OC[6]

Synthesis and Experimental Protocol

The primary synthesis route for this compound involves a Friedel-Crafts acylation reaction.[3] Below is a detailed experimental protocol based on publicly available data.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis process.

SynthesisWorkflow Synthesis Workflow of CAS 154477-54-0 cluster_reactants Reactants cluster_reaction Reaction Steps cluster_workup Work-up and Purification ReactantA Methyl-2-methyl-2-phenylpropanoate Step1 Mixture A Preparation: Dissolve Reactant A in MDC and add to a chilled solution of Aluminium chloride in MDC. ReactantA->Step1 ReactantB 4-chlorobutyryl chloride Step2 Mixture B Preparation: Dissolve Reactant B in MDC and add to a separate chilled solution of Aluminium chloride in MDC. ReactantB->Step2 Catalyst Aluminium chloride Catalyst->Step1 Catalyst->Step2 Solvent Dichloromethane (MDC) Solvent->Step1 Solvent->Step2 Step3 Friedel-Crafts Acylation: Slowly add Mixture A to Mixture B at -10 to 0 °C. Step1->Step3 Step2->Step3 Step4 Monitoring: Monitor reaction completion by Gas Chromatography (GC) over 24 hours. Step3->Step4 Quenching Quench the reaction mixture with concentrated HCl. Step4->Quenching Extraction Separate the organic layer and extract the aqueous layer with MDC. Quenching->Extraction Drying Dry the combined organic layers over sodium sulfate. Extraction->Drying Concentration Concentrate under vacuum to yield the final product. Drying->Concentration Product This compound Concentration->Product

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is based on a documented patent procedure.[3]

Materials:

  • Methyl-2-methyl-2-phenylpropanoate (500 g)

  • 4-chlorobutyryl chloride (550 g)

  • Aluminium chloride (347 g + 520 g)

  • Dichloromethane (MDC) (600 ml + 650 ml + 600 ml + 650 ml + 500 ml)

  • Concentrated Hydrochloric Acid (1 L)

  • Sodium sulfate

Procedure:

  • Preparation of Mixture A:

    • Charge a reactor with MDC (600 ml) and aluminium chloride (347 g).

    • Cool the mixture to -10 °C.

    • Dissolve Methyl-2-methyl-2-phenylpropanoate (500 g) in MDC (650 ml).

    • Slowly add the dissolved reactant to the reactor at a temperature between -10 to 0 °C.

    • Stir the resulting Mixture A for 45 minutes at -10 to 0 °C.

  • Preparation of Mixture B:

    • In a separate reactor, charge MDC (600 ml) and aluminium chloride (520 g).

    • Cool the mixture to -10 °C.

    • Dissolve 4-chlorobutyryl chloride (550 g) in MDC (650 ml).

    • Slowly add the dissolved reactant to the second reactor at a temperature between -10 to 0 °C.

    • Stir the resulting Mixture B for 45 minutes at -10 to 0 °C.

  • Reaction:

    • Slowly add Mixture A to Mixture B while maintaining the temperature at -10 to 0 °C.

    • Monitor the reaction for completion using Gas Chromatography (GC) over a period of 24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, slowly quench the reaction mass in concentrated HCl (1 L) at 10-20 °C and stir for 30 minutes.

    • Separate the MDC layer.

    • Extract the aqueous layer with MDC (500 ml).

    • Combine the MDC layers and dry over sodium sulfate.

    • Concentrate the dried organic layer under vacuum to obtain the title compound as an oil (yield: 880 g).

Applications in Drug Development

The primary application of this compound is as a key intermediate in the synthesis of Fexofenadine and its hydrochloride salt.[1] Fexofenadine is a non-sedating antihistamine used to relieve allergy symptoms. This compound is also noted as an impurity standard for Elagolix, a medication for treating endometriosis and uterine fibroids.[10][15] Its role as a fundamental building block extends to the broader pharmaceutical industry for the development of various medicinal compounds.[1]

Safety and Handling

This compound is an organic compound that requires careful handling in a laboratory setting.

Hazard Identification
  • Health Hazards: May cause skin, eye, and respiratory tract irritation.[8][14] Harmful if swallowed, in contact with skin, or if inhaled.[9]

  • GHS Pictogram: GHS07 (Warning)[6]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[14]

Recommended Safety Precautions
  • Engineering Controls: Work under a fume hood. Ensure adequate ventilation.[9][11]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or a face shield.[9]

    • Skin Protection: Wear protective gloves and a lab coat.[8][9]

    • Respiratory Protection: Use a NIOSH-approved respirator if ventilation is inadequate.[9]

  • Handling: Avoid contact with skin and eyes. Avoid inhalation of dust, fumes, or vapors. Wash hands thoroughly after handling.[9][14]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed.[14] Store at room temperature or in a refrigerator under an inert atmosphere.[2][13]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[8][14]

First Aid Measures
  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Seek immediate medical attention.[9][11]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[9][11][14]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9][11][14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9][11]

Conclusion

This compound (CAS 154477-54-0) is a commercially significant chemical intermediate with well-defined properties and synthesis routes. Its critical role in the production of Fexofenadine underscores its importance in the pharmaceutical industry. This guide provides essential technical information to aid researchers, scientists, and drug development professionals in their work with this compound, emphasizing safe handling and proper experimental procedures. For research use only, not for human or veterinary use.[3]

References

Technical Guide: Physicochemical Properties of Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical details of Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate, a key intermediate in the synthesis of Fexofenadine.[1][2]

Core Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below. This data is essential for understanding the compound's behavior in various experimental and industrial settings.

PropertyValueSource
CAS Number 154477-54-0[1][2][3][4][5][6][7][8][9][10][11][12][13]
Molecular Formula C₁₅H₁₉ClO₃[1][2][3][4][5][6][7][12][14][15]
Molecular Weight 282.76 g/mol [1][2][3][5][6][7][9][12][14][15]
IUPAC Name methyl 2-[4-(4-chlorobutanoyl)phenyl]-2-methylpropanoate[7]
Appearance Colorless or light yellow liquid/oil; White to light yellow powder/crystal[1][2][16][17]
Boiling Point 396.5 ± 32.0 °C (Predicted)[1][2][18]
Density 1.121 g/cm³[1][2][5][16]
Melting Point 60-70°C[8]
Solubility Slightly soluble in Chloroform and Methanol.[1][2][18]
Storage Refrigerator, under inert atmosphere; Room temperature; Sealed in a dry, cool, well-ventilated place.[1][2][15][17][18]
Purity >95%, >99%[3][4][8][10][12][19]

Synthesis Protocol

The following is a detailed experimental protocol for the synthesis of this compound.

Friedel-Crafts Acylation for the Synthesis of this compound[20]

Materials:

  • Methyl-2-methyl-2-phenyl-propanoate (Intermediate 4)

  • 4-chloro butyryl chloride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (MDC)

  • Concentrated Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of Mixture A:

    • Charge 600 ml of MDC and 347 g of aluminum chloride to a reactor.

    • Chill the mixture to -10°C.

    • Dissolve 500 g of Methyl-2-methyl-2-phenyl-propanoate in 650 ml of MDC.

    • Slowly add the dissolved intermediate to the reactor through a dropper at a temperature between -10 to 0°C.

    • Stir mixture A for 45 minutes at -10 to 0°C.

  • Preparation of Mixture B:

    • In a separate reactor, charge 600 ml of MDC and 520 g of aluminum chloride.

    • Chill the mixture to -10°C.

    • Dissolve 550 g of 4-chloro butyryl chloride in 650 ml of MDC.

    • Slowly add the dissolved acid chloride to the second reactor through a dropper at a temperature between -10 to 0°C.

    • Stir mixture B for 45 minutes at -10 to 0°C.

  • Reaction:

    • Slowly add Mixture A to Mixture B at a temperature of -10 to 0°C.

    • Monitor the reaction for completion over 24 hours using Gas Chromatography (GC).

  • Work-up and Isolation:

    • Quench the reaction mixture by slowly adding it to 1 liter of concentrated HCl at 10-20°C.

    • Stir the quenched mixture for 30 minutes.

    • Separate the MDC layer.

    • Extract the aqueous layer with 500 ml of MDC.

    • Combine the MDC layers and dry over sodium sulfate.

    • Concentrate the dried organic layer under vacuum to obtain the title compound as an oil (880 g).

Compound Identification and Structure

The identity of this compound is established through its unique identifiers and structural formula.

Logical Relationship of Compound Identifiers A This compound B CAS: 154477-54-0 A->B is identified by C Formula: C15H19ClO3 A->C has chemical formula D MW: 282.76 A->D has molecular weight E SMILES: CC(C)(C1=CC=C(C=C1)C(=O)CCCCl)C(=O)OC A->E is represented by

Key identifiers for the compound.

Synthetic Pathway Visualization

The synthesis of this compound involves a Friedel-Crafts acylation reaction. The general workflow is depicted below.

Synthesis Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Isolation A Methyl-2-methyl-2-phenyl-propanoate D Solvent: Dichloromethane (MDC) Temperature: -10 to 0 °C A->D B 4-chloro butyryl chloride B->D C Aluminum chloride C->D E Quenching with conc. HCl D->E Reaction F Extraction with MDC E->F G Drying and Concentration F->G H This compound G->H Final Product

Workflow for the synthesis.

Biological Activity and Signaling Pathways

Current literature primarily identifies this compound as a chemical intermediate.[1][2] As of the latest review, there is no available information on its specific biological activity or involvement in signaling pathways. Its primary role is in the synthetic route to Fexofenadine, an antihistaminic and antiallergic agent.[1][2] It is also noted as an impurity standard for Elagolix, a gonadotropin-releasing hormone (GnRH) antagonist.[6]

Conclusion

This technical guide has summarized the core physicochemical properties, a detailed synthesis protocol, and key identifiers for this compound. While extensive data on its biological activity is lacking due to its role as a synthetic intermediate, the provided information is crucial for researchers and professionals involved in the synthesis and analysis of Fexofenadine and related compounds. Further research could focus on the full analytical characterization of this compound, including detailed NMR and mass spectrometry data, to further support quality control in pharmaceutical manufacturing.

References

Structural Elucidation of Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the synthetic protocol, predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for structural confirmation, and the logical workflow for its characterization. All quantitative data is presented in clear, tabular format, and key processes are visualized using diagrams to facilitate understanding for researchers and professionals in drug development.

Introduction

This compound (CAS No: 154477-54-0) is a crucial building block in organic synthesis, notably as an intermediate for the antihistaminic and antiallergic agent fexofenadine.[1][2] Its molecular structure combines a substituted aromatic ring with ester and ketone functionalities, making its precise synthesis and structural verification paramount for ensuring the purity and efficacy of subsequent active pharmaceutical ingredients. This guide outlines the necessary steps and data interpretation for the complete structural elucidation of this compound.

Chemical Structure:

Physicochemical Properties:

PropertyValueReference
Molecular FormulaC15H19ClO3[1]
Molecular Weight282.76 g/mol [1]
AppearanceColorless or light yellow liquid/oil[3]
CAS Number154477-54-0[1][3]

Synthesis Protocol

The synthesis of this compound is typically achieved via a Friedel-Crafts acylation reaction. The following protocol is based on established synthetic routes.[3]

Materials and Reagents
  • Methyl 2-(p-tolyl)-2-methylpropanoate

  • 4-chlorobutyryl chloride

  • Anhydrous Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Experimental Procedure
  • Preparation of the Acylium Ion: In a reaction vessel, suspend anhydrous aluminum chloride in dichloromethane and cool the mixture to 0-5 °C.

  • Slowly add 4-chlorobutyryl chloride to the cooled suspension while maintaining the temperature. Stir the mixture for 30-45 minutes to allow for the formation of the acylium ion complex.

  • Acylation Reaction: In a separate flask, dissolve Methyl 2-(p-tolyl)-2-methylpropanoate in dichloromethane.

  • Slowly add the solution from step 3 to the acylium ion complex mixture, ensuring the temperature is maintained between 0-5 °C.

  • Allow the reaction to proceed at this temperature for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, carefully quench the reaction mixture by pouring it over crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.

Synthesis Pathway Diagram

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents Reactant_1 Methyl 2-(p-tolyl)-2-methylpropanoate Reaction_Step Friedel-Crafts Acylation Reactant_1->Reaction_Step Reactant_2 4-chlorobutyryl chloride Reactant_2->Reaction_Step Reagent_1 AlCl₃ (Lewis Acid) Reagent_1->Reaction_Step Catalyst Reagent_2 Dichloromethane (Solvent) Reagent_2->Reaction_Step Product This compound Reaction_Step->Product

Caption: Synthesis of the target compound via Friedel-Crafts acylation.

Structural Elucidation Workflow

The structural confirmation of the synthesized product involves a combination of spectroscopic techniques. Each technique provides unique information about the molecular structure, and together they offer a complete picture.

Elucidation_Workflow Start Synthesized Product IR Infrared (IR) Spectroscopy (Functional Group Identification) Start->IR MS Mass Spectrometry (MS) (Molecular Weight and Fragmentation) Start->MS NMR Nuclear Magnetic Resonance (NMR) (¹H and ¹³C Environment) Start->NMR Structure_Confirmed Structure Confirmed IR->Structure_Confirmed MS->Structure_Confirmed NMR->Structure_Confirmed

Caption: Logical workflow for the structural elucidation process.

Spectroscopic Data and Interpretation

Due to the limited availability of published experimental spectra for this compound, the following sections provide predicted data based on established spectroscopic principles and data from analogous structures.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.95Doublet2HAromatic protons (ortho to ketone)
~ 7.45Doublet2HAromatic protons (meta to ketone)
~ 3.65Triplet2H-CH₂-Cl
~ 3.60Singlet3H-O-CH₃
~ 3.20Triplet2H-CO-CH₂-
~ 2.20Quintet2H-CH₂-CH₂-CH₂-
~ 1.60Singlet6H-C(CH₃)₂

Interpretation: The aromatic region is expected to show two doublets corresponding to the para-substituted benzene ring. The downfield shift of the protons ortho to the carbonyl group is due to its electron-withdrawing nature. The aliphatic region will display characteristic triplets and a quintet for the chlorobutanoyl chain. The methyl ester and the gem-dimethyl groups will appear as sharp singlets.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 198.0Ketone Carbonyl (C=O)
~ 177.0Ester Carbonyl (C=O)
~ 153.0Aromatic C (quaternary, attached to propanoate)
~ 135.0Aromatic C (quaternary, attached to butanoyl)
~ 129.0Aromatic CH (ortho to ketone)
~ 126.0Aromatic CH (meta to ketone)
~ 52.5-O-CH₃
~ 46.0Quaternary Carbon (-C(CH₃)₂)
~ 44.5-CH₂-Cl
~ 38.0-CO-CH₂-
~ 28.0-CH₂-CH₂-CH₂-
~ 25.0-C(CH₃)₂

Interpretation: The ¹³C NMR spectrum will clearly distinguish between the two carbonyl carbons of the ketone and the ester. The aromatic region will show four distinct signals for the para-substituted ring. The aliphatic carbons of the chlorobutanoyl chain and the propanoate moiety will have characteristic chemical shifts.

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group
~ 3050MediumAromatic C-H stretch
~ 2950MediumAliphatic C-H stretch
~ 1730StrongEster C=O stretch
~ 1685StrongKetone C=O stretch
~ 1600, 1480Medium-WeakAromatic C=C stretch
~ 1250, 1150StrongEster C-O stretch
~ 750StrongC-Cl stretch

Interpretation: The IR spectrum is expected to show two strong, distinct carbonyl absorption bands, which is a key feature for confirming the presence of both the ester and ketone functional groups. The presence of aromatic and aliphatic C-H stretches, as well as the C-Cl stretch, will further corroborate the structure.

Mass Spectrometry (MS)

Predicted Mass Spectrometry Fragmentation

m/zProposed Fragment Ion
282/284[M]⁺, [M+2]⁺ (due to ³⁵Cl and ³⁷Cl isotopes)
247[M - Cl]⁺
223[M - COOCH₃]⁺
163[C₆H₄C(CH₃)₂COOCH₃]⁺
149[CH₃COC₆H₄C(CH₃)₂]⁺
105[CH₃COC₆H₄]⁺

Interpretation: The mass spectrum will show the molecular ion peak and a characteristic M+2 peak with an intensity ratio of approximately 3:1, confirming the presence of one chlorine atom. Key fragmentation patterns would involve the loss of the chlorine atom, the methoxy group, and cleavage at the carbonyl groups, leading to the formation of stable acylium and benzylic cations.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combination of synthesis and spectroscopic analysis. While experimental data is not widely published, the predicted spectroscopic values presented in this guide, derived from fundamental principles, provide a robust framework for the confirmation of its structure. This technical guide serves as a valuable resource for scientists and researchers involved in the synthesis and quality control of this important pharmaceutical intermediate.

References

Nuclear Magnetic Resonance (NMR) Spectroscopic Data for Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Atom Numbering

The chemical structure of Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate is presented below, with atoms numbered for clear correlation with the NMR data.

Caption: Chemical structure of this compound.

¹H NMR Data (Estimated)

The following table summarizes the estimated ¹H NMR data for the target molecule. These estimations are based on the reported data for the ethyl ester analog, "4-(4-chloro-1-oxobutyl)-α,α-dimethyl benzene ethyl acetate," and known chemical shift principles. The spectrum is expected to be recorded in deuterochloroform (CDCl₃) at 400 MHz.

Atom Number(s)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H3, H57.96d~8.02HAromatic protons ortho to the carbonyl group
H2, H67.43d~8.02HAromatic protons meta to the carbonyl group
H153.65s-3HMethoxy group protons (-OCH₃)
H133.69t~6.52HMethylene protons adjacent to chlorine (-CH₂Cl)
H113.18t~7.02HMethylene protons adjacent to the carbonyl group (-COCH₂-)
H122.25p~6.82HMethylene protons (-CH₂CH₂CH₂-)
H9, H141.57s-6HGem-dimethyl protons (-C(CH₃)₂)

¹³C NMR Data (Estimated)

The estimated ¹³C NMR data is derived from spectral data of structurally similar compounds and predictive software. The carbonyl carbons of the ester and ketone, the quaternary carbon, and the aromatic carbons are assigned based on typical chemical shift ranges.

Atom NumberChemical Shift (δ, ppm)Assignment
C10~198Ketone carbonyl carbon (-C=O)
C8~177Ester carbonyl carbon (-COO-)
C1~150Aromatic quaternary carbon
C4~135Aromatic quaternary carbon
C3, C5~129Aromatic CH carbons
C2, C6~126Aromatic CH carbons
C15~52Methoxy carbon (-OCH₃)
C7~47Quaternary carbon (-C(CH₃)₂)
C13~45Methylene carbon adjacent to chlorine (-CH₂Cl)
C11~35Methylene carbon adjacent to the carbonyl group (-COCH₂-)
C12~28Methylene carbon (-CH₂CH₂CH₂-)
C9, C14~26Gem-dimethyl carbons (-C(CH₃)₂)

Experimental Protocols

The following are generalized protocols for the acquisition of ¹H and ¹³C NMR spectra, adaptable for this compound.

Sample Preparation
  • Dissolution: Weigh approximately 10-20 mg of the sample for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer.

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Capping: Securely cap the NMR tube.

NMR Data Acquisition
  • Instrument: A 400 MHz (or higher field) NMR spectrometer.

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

For ¹H NMR:

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-12 ppm.

For ¹³C NMR:

  • Pulse Program: Proton-decoupled pulse sequence.

  • Number of Scans: 1024 or more, depending on the sample concentration.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-220 ppm.

Logical Workflow for NMR Analysis

The following diagram illustrates the general workflow from sample preparation to spectral analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Weigh Sample b Dissolve in CDCl3 with TMS a->b c Transfer to NMR Tube b->c d Insert Sample into Spectrometer c->d e Lock, Tune, and Shim d->e f Acquire 1H and 13C Spectra e->f g Fourier Transform f->g h Phase and Baseline Correction g->h i Peak Picking and Integration h->i j Assign Signals to Structure i->j

Caption: General workflow for NMR data acquisition and analysis.

Mass Spectrometry Analysis of Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometry analysis of Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate, a key intermediate in the synthesis of the second-generation antihistamine, Fexofenadine.[1][2] Due to the absence of direct literature on the mass spectrometric behavior of this specific compound, this guide extrapolates likely fragmentation patterns based on the analysis of its constituent functional groups: an aromatic ketone, a methyl ester, and a chlorinated alkyl chain. This document outlines potential experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), providing researchers with a robust starting point for method development. All quantitative data presented is predictive and intended to guide analytical method design.

Introduction to this compound

This compound (CAS No. 154477-54-0) is a crucial building block in pharmaceutical manufacturing, primarily serving as an intermediate in the synthesis of Fexofenadine.[1][2] Its molecular formula is C₁₅H₁₉ClO₃, with a corresponding molecular weight of 282.76 g/mol .[3][4] The purity and structural integrity of this intermediate are critical for ensuring the quality and efficacy of the final active pharmaceutical ingredient (API). Mass spectrometry is an indispensable analytical technique for the structural elucidation and purity assessment of such pharmaceutical intermediates.

Predicted Mass Spectrometry Fragmentation Patterns

The fragmentation of this compound under mass spectrometry, particularly with electron ionization (EI) common in GC-MS, can be predicted by considering the fragmentation of its functional groups.

Key Fragmentation Pathways
  • Alpha-Cleavage: Ketones are known to undergo alpha-cleavage, which is the breaking of the bond adjacent to the carbonyl group.[5][6] For the target molecule, two primary alpha-cleavage pathways are anticipated around the butanoyl ketone.

  • McLafferty Rearrangement: Esters containing a γ-hydrogen can undergo a McLafferty rearrangement, a characteristic fragmentation that results in the formation of a radical cation and a neutral alkene.[7]

  • Cleavage of the Ester Group: Fragmentation of the methyl propanoate group can occur, leading to the loss of the methoxy group or the entire ester functionality.

  • Loss of Chlorine: The chloroalkane chain can undergo fragmentation, including the loss of a chlorine radical or hydrogen chloride.

A logical workflow for analyzing this compound would involve separation by chromatography followed by mass spectrometric detection and analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_chromatography Chromatographic Separation cluster_mass_spec Mass Spectrometry cluster_data_analysis Data Analysis Sample Sample of this compound Dissolution Dissolution in a suitable solvent (e.g., Methanol, Acetonitrile) Sample->Dissolution Dilution Dilution to an appropriate concentration (e.g., 10 µg/mL) Dissolution->Dilution GC_LC Gas Chromatography (GC) or Liquid Chromatography (LC) Dilution->GC_LC Injection Ionization Ionization (e.g., EI for GC, ESI for LC) GC_LC->Ionization Elution Mass_Analyzer Mass Analyzer (e.g., Quadrupole, TOF) Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Generation of Mass Spectrum Detector->Mass_Spectrum Fragmentation_Analysis Analysis of Fragmentation Patterns Mass_Spectrum->Fragmentation_Analysis Identification Compound Identification and Purity Assessment Fragmentation_Analysis->Identification

Caption: Experimental workflow for the mass spectrometry analysis of a pharmaceutical intermediate.

Quantitative Data: Predicted m/z Values

The following tables summarize the predicted mass-to-charge ratios (m/z) for the molecular ion and key fragment ions of this compound. These predictions are based on the known fragmentation patterns of similar chemical structures.

Table 1: Predicted Molecular and Key Fragment Ions

Ion DescriptionPredicted m/zFragmentation Pathway
Molecular Ion [M]⁺282/284 (³⁵Cl/³⁷Cl)Electron Ionization
[M - OCH₃]⁺251/253Loss of methoxy radical from the ester
[M - COOCH₃]⁺223/225Loss of carbomethoxy radical
[C₈H₉O]⁺133Alpha-cleavage at the aromatic ketone
[C₆H₁₀ClO]⁺145/147Alpha-cleavage at the aromatic ketone
[C₄H₇O]⁺71Cleavage of the chlorobutanoyl side chain
[C₄H₆Cl]⁺90/92Fragmentation of the chlorobutyl group

Table 2: Isotopic Pattern for Chlorine-Containing Fragments

Fragmentm/z of ³⁵Cl Isotopem/z of ³⁷Cl IsotopeExpected Intensity Ratio
[M]⁺282284~3:1
[M - OCH₃]⁺251253~3:1
[M - COOCH₃]⁺223225~3:1
[C₆H₁₀ClO]⁺145147~3:1
[C₄H₆Cl]⁺9092~3:1

Experimental Protocols

Detailed experimental protocols for the analysis of this compound have not been published. However, based on methods developed for the analysis of Fexofenadine and other pharmaceutical intermediates, the following protocols for GC-MS and LC-MS can serve as a starting point for method development.[8][9][10]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is well-suited for the analysis of volatile and semi-volatile compounds like the target molecule.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of a suitable volatile solvent such as dichloromethane or methanol to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of approximately 10 µg/mL for analysis.[11]

GC-MS Parameters:

ParameterRecommended Setting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature280 °C
Injection Volume1 µL (splitless or with appropriate split ratio)
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven Temperature ProgramInitial temperature of 100 °C, hold for 2 min, ramp to 300 °C at 15 °C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 40-450
Scan ModeFull Scan
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is a powerful technique for the analysis of less volatile or thermally labile compounds. The following protocol is adapted from methods used for Fexofenadine analysis.[1][8][12]

Sample Preparation:

  • Prepare a 1 mg/mL stock solution in methanol or acetonitrile.

  • Dilute the stock solution with the mobile phase to a final concentration of 1-1000 ng/mL.

LC-MS/MS Parameters:

ParameterRecommended Setting
Liquid Chromatograph
ColumnC18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
GradientStart with 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive Mode
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature350 °C
Cone Gas Flow50 L/hr
Desolvation Gas Flow800 L/hr
Scan ModeFull Scan (for initial investigation) and Selected Reaction Monitoring (SRM) for quantification

Logical Relationships in Mass Spectrometry Analysis

The process of identifying and quantifying a compound using mass spectrometry follows a clear logical progression from sample introduction to data interpretation.

logical_relationships Analyte Analyte Molecule (in solution) Ion_Source Ion Source (EI or ESI) Analyte->Ion_Source Introduction Molecular_Ion Molecular Ion [M]⁺ (unstable) Ion_Source->Molecular_Ion Ionization Fragment_Ions Fragment Ions (stable daughter ions) Molecular_Ion->Fragment_Ions Fragmentation Mass_Analyzer Mass Analyzer (separates by m/z) Molecular_Ion->Mass_Analyzer Fragment_Ions->Mass_Analyzer Detector Detector (generates signal) Mass_Analyzer->Detector Detection Mass_Spectrum Mass Spectrum (plot of intensity vs. m/z) Detector->Mass_Spectrum Signal Processing

Caption: Logical flow of a molecule through a mass spectrometer.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometry analysis of this compound. While empirical data for this specific compound is not publicly available, the predicted fragmentation patterns and proposed analytical methods offer a strong basis for researchers and drug development professionals to establish robust and reliable analytical protocols. The successful analysis of this key intermediate is paramount for ensuring the quality and safety of Fexofenadine and related pharmaceutical products. Further empirical studies are warranted to validate these predictions and refine the analytical methodologies.

References

Crystallographic data of Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate

Disclaimer: Extensive searches for experimental crystallographic data for this compound (CAS No. 154477-54-0) did not yield specific results regarding its crystal system, space group, unit cell dimensions, or other related crystallographic parameters. The following guide provides a comprehensive overview of the available chemical data and a detailed synthesis protocol.

Introduction

This compound is a key chemical intermediate, primarily recognized for its role in the synthesis of Fexofenadine, a non-drowsy second-generation antihistamine used for the treatment of allergy symptoms.[1] The purity and characterization of this intermediate are crucial for the efficient production of the final active pharmaceutical ingredient (API). This document summarizes the known chemical properties and provides a detailed experimental protocol for its synthesis.

Chemical and Physical Data

The following table summarizes the key chemical and physical properties of this compound.

PropertyValueSource
CAS Number 154477-54-0[2][3]
Molecular Formula C₁₅H₁₉ClO₃[2][3]
Molecular Weight 282.76 g/mol [2][3]
Appearance Colorless or light yellow liquid/oil; White to light yellow powder to crystal[4]
Solubility Soluble in Chloroform (Slightly), Methanol (Slightly)[2]
Storage Temperature Refrigerator, under inert atmosphere[2]
Boiling Point 396.5±32.0 °C (Predicted)[2]
Density 1.121 g/cm³[2]

Experimental Protocol: Synthesis

A common method for the synthesis of this compound involves a Friedel-Crafts acylation reaction.[4] A detailed procedure is outlined below.[5]

3.1. Materials and Reagents

  • Methyl-2-methyl-2-phenylpropanoate

  • 4-chlorobutyryl chloride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (MDC)

  • Concentrated Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄)

3.2. Equipment

  • Two reaction vessels equipped with stirrers and cooling systems

  • Dropping funnels

  • Separatory funnel

  • Rotary evaporator

3.3. Procedure

  • Preparation of Mixture A:

    • Charge a reaction vessel with 600 ml of dichloromethane (MDC) and 347 g of aluminum chloride.

    • Cool the mixture to a temperature between -10 °C and 0 °C.

    • In a separate container, dissolve 500 g of Methyl-2-methyl-2-phenylpropanoate in 650 ml of MDC.

    • Slowly add the Methyl-2-methyl-2-phenylpropanoate solution to the reactor through a dropping funnel, maintaining the temperature between -10 °C and 0 °C.

    • Stir the resulting Mixture A for 45 minutes at this temperature range.

  • Preparation of Mixture B:

    • In a separate reaction vessel, charge 600 ml of MDC and 520 g of aluminum chloride.

    • Cool this mixture to between -10 °C and 0 °C.

    • Dissolve 550 g of 4-chloro butyryl chloride in 650 ml of MDC.

    • Slowly add the 4-chloro butyryl chloride solution to the second reactor via a dropping funnel, keeping the temperature between -10 °C and 0 °C.

    • Stir the resulting Mixture B for 45 minutes at this temperature.

  • Reaction:

    • Slowly add Mixture A to Mixture B while maintaining the reaction temperature between -10 °C and 0 °C.

    • Monitor the reaction progress using Gas Chromatography (GC). The reaction is typically complete within 24 hours.

  • Quenching and Extraction:

    • Once the reaction is complete, slowly quench the reaction mass in 1 liter of concentrated HCl, ensuring the temperature is maintained between 10-20 °C.

    • Stir the mixture for 30 minutes.

    • Separate the MDC layer.

    • Extract the aqueous layer with 500 ml of MDC.

    • Combine the MDC layers.

  • Isolation:

    • Dry the combined MDC layer over sodium sulfate.

    • Concentrate the solution under vacuum to obtain the title compound as an oil (yield: 880 g).

Synthesis Workflow

The following diagram illustrates the logical workflow of the synthesis process described above.

SynthesisWorkflow Synthesis Workflow of this compound cluster_A Preparation of Mixture A cluster_B Preparation of Mixture B cluster_Reaction Reaction and Work-up cluster_Isolation Product Isolation A1 Charge Reactor 1: MDC (600 ml) AlCl3 (347 g) A2 Cool to -10 to 0 °C A1->A2 A4 Slowly add solution to Reactor 1 A2->A4 A3 Prepare Solution: Methyl-2-methyl-2-phenylpropanoate (500 g) in MDC (650 ml) A3->A4 A5 Stir for 45 min A4->A5 R1 Combine Mixture A and Mixture B (-10 to 0 °C) A5->R1 B1 Charge Reactor 2: MDC (600 ml) AlCl3 (520 g) B2 Cool to -10 to 0 °C B1->B2 B4 Slowly add solution to Reactor 2 B2->B4 B3 Prepare Solution: 4-chloro butyryl chloride (550 g) in MDC (650 ml) B3->B4 B5 Stir for 45 min B4->B5 B5->R1 R2 Monitor by GC (24 hrs) R1->R2 R3 Quench with conc. HCl (10-20 °C) R2->R3 R4 Separate MDC layer R3->R4 R5 Extract aqueous layer with MDC R4->R5 R6 Combine MDC layers R5->R6 I1 Dry with Na2SO4 R6->I1 I2 Concentrate under vacuum I1->I2 I3 Obtain final product (Oil) I2->I3

Caption: Synthesis Workflow Diagram.

References

Unveiling the Identity of a Key Fexofenadine Intermediate: A Technical Guide to Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the chemical compound Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate. This document provides a detailed overview of its nomenclature, including various synonyms and alternative names, alongside its fundamental chemical properties. The primary aim is to ensure accurate identification and communication of this compound within research and manufacturing settings.

Chemical Identity and Nomenclature

This compound is a crucial intermediate in the synthesis of Fexofenadine, a widely used second-generation antihistamine.[1][2] Precise identification of this precursor is paramount for regulatory compliance, patent filings, and scientific literature. The compound is systematically named according to IUPAC nomenclature and is also known by several common or catalog names.

IUPAC Name

The universally recognized name for this compound under the International Union of Pure and Applied Chemistry (IUPAC) system is:

  • methyl 2-[4-(4-chlorobutanoyl)phenyl]-2-methylpropanoate [3]

Synonyms and Alternative Names

In scientific literature, commercial catalogs, and patent documents, this compound is referred to by a variety of synonyms. This can often be a source of confusion, and the following table is intended to provide clarity by listing the most commonly encountered alternative names.

Synonym Source
Methyl 4-(4-chloro-1-oxobutyl)-alpha,alpha-dimethylbenzeneacetatePubChem, LookChem
2-[4-(4-Chlorobutyryl)phenyl]-2-methylpropionic acid methyl esterLookChem, Pharmaffiliates
4-(4-Chloro-1-oxobutyl)-α,α-dimethylbenzeneacetic Acid Methyl EsterChemicalBook, LookChem, Pharmaffiliates
METHYL [4-(4-CHLORO-1-OXOBUTYL)]-A,A-DIMETHYL PHENYLACETATELookChem
This compoundPubChem, ChemBK, ChemicalBook, LookChem, Anax Labs
4-(4-Chloro-1-oxobutyl)-a,a-dimethylbenzeneacetic Acid Methyl EsterPubChem
2-[4-(4-Chloro-butyryl)-phenyl]-2-methyl-propionic acid methyl esterPubChem
methyl 2-[4-(4-chlorobutanoyl)phenyl]-2-methylpropanoatePubChem
Methyl 4-(4-chloro-1-oxobutyl)-alfa,alfa-dimethylbenzene acetatePubChem
4-(4-Chloro-1-oxobutyl)-alpha,alpha-dimethylbenzeneacetic Acid Methyl EsterPubChem
methyl 4-(4-chloro-1-oxobutyl)-alpha,alpha-dimethylphenylacetatePubChem
METHYL 2-(4-[4-(4-BENZHYDRYLOXY-PIPERIDIN-1-YL)-BUTYRYL]-PHENYL)-2-METHYLPROPIONATE (Note: This is an incorrect synonym sometimes listed)LookChem
METHYL [4-(4-CHLORO-1-OXOBUTYL)]-A,A-DIMETHYL PHENYLACETATE(OR)2-[4-(4-CHLORO-1-OXOBUTYL)-PHENYL]-2-METHYLPROPIONIC ACID METHYL ESTERLookChem
4-(4-CHLORO-1-OXOBUTYL)-ALPHA,ALPHA-DIMETHYLBENZOIC ACID METHYL ESTERLookChem

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. These data are essential for designing synthetic routes, ensuring safe handling, and for analytical method development.

Property Value Source
CAS Number 154477-54-0ChemicalBook, LookChem, PubChem, Anax Labs
Molecular Formula C₁₅H₁₉ClO₃ChemicalBook, LookChem, PubChem
Molecular Weight 282.76 g/mol ChemicalBook, LookChem, PubChem
Appearance White to light yellow powder or crystal; also described as a colorless liquid or brown oilSurya Life Sciences, Pharmaffiliates, LookChem
Boiling Point 396.5±32.0 °C (Predicted)ChemicalBook
Density 1.121 g/cm³ChemicalBook
Solubility Soluble in Chloroform (Slightly), Methanol (Slightly)ChemicalBook, LookChem
Storage Temperature Refrigerator, under inert atmosphereChemicalBook, LookChem

Logical Relationship in Fexofenadine Synthesis

The following diagram illustrates the position of this compound as a key intermediate in the synthetic pathway leading to Fexofenadine. Understanding this relationship is crucial for process optimization and impurity profiling.

Fexofenadine_Synthesis_Pathway Precursor_A Precursor Molecules Intermediate This compound Precursor_A->Intermediate Synthesis Step 1 Fexofenadine Fexofenadine Intermediate->Fexofenadine Further Reactions

Synthetic pathway of Fexofenadine.

Experimental Workflow for Identification

The standard experimental workflow for the positive identification and purity assessment of this compound involves a combination of spectroscopic and chromatographic techniques. The following diagram outlines a typical analytical procedure.

Analytical_Workflow Sample Sample of this compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (MS) Sample->MS HPLC High-Performance Liquid Chromatography (HPLC) Sample->HPLC FTIR Fourier-Transform Infrared Spectroscopy (FTIR) Sample->FTIR Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment HPLC->Purity_Assessment FTIR->Structure_Confirmation Final_Report Final Analytical Report Structure_Confirmation->Final_Report Purity_Assessment->Final_Report

Analytical workflow for compound identification.

References

An In-depth Technical Guide to the Friedel-Crafts Acylation Synthesis of Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the Friedel-Crafts acylation mechanism for the synthesis of Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate. This compound serves as a critical intermediate in the synthesis of various pharmaceuticals, most notably Fexofenadine Hydrochloride, a widely used antihistamine.[1] The document outlines the underlying reaction mechanism, a comprehensive experimental protocol, and a summary of the quantitative data involved.

The Friedel-Crafts Acylation Mechanism

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring. In the synthesis of this compound, the reaction occurs between Methyl 2-methyl-2-phenylpropanoate and 4-chlorobutanoyl chloride, facilitated by a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2][3]

The mechanism proceeds through several key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) reacts with 4-chlorobutanoyl chloride to form a highly electrophilic acylium ion.[4] This is achieved through the coordination of the aluminum chloride to the chlorine atom of the acyl chloride, which then cleaves to form the resonance-stabilized acylium ion and the tetrachloroaluminate anion (AlCl₄⁻).[4]

  • Electrophilic Attack: The electron-rich aromatic ring of Methyl 2-methyl-2-phenylpropanoate acts as a nucleophile, attacking the electrophilic acylium ion.[4][5] This step disrupts the aromaticity of the ring and forms a non-aromatic carbocation intermediate known as an arenium ion or sigma complex.[4]

  • Restoration of Aromaticity: The tetrachloroaluminate anion (AlCl₄⁻) acts as a base, deprotonating the arenium ion to restore the aromaticity of the ring. This step regenerates the AlCl₃ catalyst and produces hydrogen chloride (HCl) as a byproduct.[6][7]

  • Product-Catalyst Complex Formation: The product, an aryl ketone, is a Lewis base and forms a stable complex with the strong Lewis acid catalyst (AlCl₃).[6][8] This requires the use of stoichiometric or greater amounts of the catalyst. The final product is liberated from this complex during the aqueous work-up step.[6][4]

Friedel_Crafts_Acylation_Mechanism Friedel-Crafts Acylation Mechanism cluster_reactants Step 1: Acylium Ion Formation cluster_intermediate Step 2 & 3: Substitution cluster_product Step 4: Work-up AcylChloride 4-Chlorobutanoyl Chloride AcyliumIon Resonance-Stabilized Acylium Ion AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ (Lewis Acid) AlCl4 AlCl₄⁻ SigmaComplex Arenium Ion (Sigma Complex) AcyliumIon->SigmaComplex Electrophilic Attack AromaticSubstrate Methyl 2-methyl-2- phenylpropanoate AromaticSubstrate->SigmaComplex AromaticProduct Product-AlCl₃ Complex SigmaComplex->AromaticProduct Deprotonation (by AlCl₄⁻) FinalProduct Methyl 2-(4-(4-chlorobutanoyl)phenyl) -2-methylpropanoate AromaticProduct->FinalProduct Aqueous Work-up (e.g., + HCl/H₂O)

Caption: The mechanism of Friedel-Crafts acylation.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of the target compound, based on established procedures.[2]

Reagents and Materials

ReagentFormulaRoleQuantityMolar Mass ( g/mol )
Methyl 2-methyl-2-phenylpropanoateC₁₁H₁₄O₂Reactant500 g178.23
4-chloro butyryl chlorideC₄H₄Cl₂OReactant550 g140.98
Aluminum chlorideAlCl₃Catalyst867 g (347g + 520g)133.34
Dichloromethane (MDC)CH₂Cl₂Solvent1900 ml84.93
Concentrated Hydrochloric AcidHClQuenching Agent1 L36.46
Sodium SulfateNa₂SO₄Drying AgentAs needed142.04

Procedure

The synthesis involves the preparation of two separate mixtures which are then combined.[2]

Mixture A Preparation:

  • Charge a reactor with 600 ml of Dichloromethane (MDC) and 347 g of aluminum chloride.

  • Chill the mixture to a temperature range of -10°C to 0°C.

  • Separately, dissolve 500 g of Methyl 2-methyl-2-phenylpropanoate in 650 ml of MDC.

  • Add this solution slowly via a dropper to the reactor while maintaining the temperature between -10°C and 0°C.

  • Stir the resulting Mixture A for 45 minutes at this temperature.

Mixture B Preparation:

  • In a different reactor, charge 600 ml of MDC and 520 g of aluminum chloride.

  • Chill this mixture to a temperature range of -10°C to 0°C.

  • Separately, dissolve 550 g of 4-chloro butyryl chloride in 650 ml of MDC.

  • Add this solution slowly via a dropper to the second reactor, maintaining the temperature between -10°C and 0°C.

  • Stir the resulting Mixture B for 45 minutes at this temperature.

Main Reaction and Work-up:

  • Slowly add Mixture A to Mixture B while keeping the temperature between -10°C and 0°C.

  • Monitor the reaction for completion using Gas Chromatography (GC), which may take up to 24 hours.[2]

  • Once the reaction is complete, quench the reaction mass by slowly adding it to 1 L of concentrated HCl, maintaining the temperature between 10°C and 20°C. Stir for 30 minutes.

  • Transfer the quenched mixture to a separatory funnel and separate the organic (MDC) layer.

  • Extract the aqueous layer with an additional 500 ml of MDC.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under vacuum to obtain the final product as an oil.[2]

Experimental_Workflow Experimental Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prepA Prepare Mixture A: Substrate + AlCl₃ in MDC (-10 to 0°C) react Combine Mixtures A and B (-10 to 0°C) Stir for ~24h prepA->react prepB Prepare Mixture B: Acyl Chloride + AlCl₃ in MDC (-10 to 0°C) prepB->react monitor Monitor via GC react->monitor quench Quench with conc. HCl (10-20°C) monitor->quench Reaction Complete separate Separate Organic Layer quench->separate extract Extract Aqueous Layer with MDC separate->extract dry Combine & Dry Organic Layers (Na₂SO₄) extract->dry concentrate Concentrate under Vacuum dry->concentrate product Final Product (Oil) concentrate->product

Caption: A flowchart of the experimental synthesis protocol.

Conclusion

The Friedel-Crafts acylation provides an effective and widely used method for the synthesis of this compound. The reaction's success hinges on the careful control of temperature and the stoichiometric use of the aluminum chloride catalyst to drive the formation of the key acylium ion electrophile. The detailed protocol and mechanistic understanding presented in this guide serve as a comprehensive resource for professionals engaged in pharmaceutical synthesis and organic chemistry research.

References

An In-Depth Technical Guide to Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate: A Key Intermediate in Fexofenadine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate, a pivotal intermediate in the manufacturing of Fexofenadine, a widely used second-generation antihistamine.[1] This document details the synthesis of this key intermediate and its subsequent conversion to Fexofenadine precursors, presenting quantitative data, experimental protocols, and process visualizations to support research, development, and manufacturing activities in the pharmaceutical industry.

Introduction

This compound (CAS 154477-54-0) is a crucial building block in the synthesis of Fexofenadine.[1][2] Its chemical structure, featuring a chlorobutyryl functional group, makes it an ideal precursor for the efficient production of the Fexofenadine active pharmaceutical ingredient (API).[1] The purity of this intermediate is critical, with a purity of ≥99% being essential for minimizing impurities and ensuring consistent batch-to-batch quality in pharmaceutical applications.[2] This guide will explore the synthetic pathways involving this intermediate, providing detailed experimental procedures and associated data.

Synthesis of this compound

The synthesis of the title intermediate is typically achieved through a Friedel-Crafts acylation reaction. One significant challenge in this synthesis is the potential formation of the meta-isomer, which can be difficult to remove in later stages.[3]

Experimental Protocol: Friedel-Crafts Acylation

A common method for the synthesis of this compound involves the reaction of Methyl-2-methyl-2-phenyl-propanoate with 4-chlorobutyryl chloride in the presence of aluminum chloride.[4]

Reactants and Conditions:

Reactant/ReagentQuantityRole
Methyl-2-methyl-2-phenyl-propanoate500 gStarting Material
4-chlorobutyryl chloride550 gAcylating Agent
Aluminum chloride347 g + 520 gCatalyst
Dichloromethane (MDC)600 ml + 650 ml + 600 ml + 650 ml + 500 mlSolvent
Concentrated HCl1 LQuenching Agent
Sodium sulfateAs neededDrying Agent
Temperature -10 to 0 °C Reaction Condition
Reaction Time 24 hours (monitored by GC) Reaction Condition

Procedure: [4]

  • Preparation of Mixture A: Charge a reactor with 600 ml of MDC and 347 g of aluminum chloride and cool the mixture to -10°C. In a separate vessel, dissolve 500 g of Methyl-2-methyl-2-phenyl-propanoate in 650 ml of MDC. Slowly add this solution to the reactor while maintaining the temperature between -10 and 0°C. Stir the resulting mixture (Mixture A) for 45 minutes at this temperature.

  • Preparation of Mixture B: In a different reactor, charge 600 ml of MDC and 520 g of aluminum chloride and cool to -10°C. In a separate vessel, dissolve 550 g of 4-chlorobutyryl chloride in 650 ml of MDC. Slowly add this solution to the second reactor while maintaining the temperature between -10 and 0°C. Stir the resulting mixture (Mixture B) for 45 minutes at this temperature.

  • Reaction: Slowly add Mixture A to Mixture B, maintaining the temperature between -10 and 0°C. Monitor the reaction for completion over 24 hours using gas chromatography (GC).

  • Work-up: Quench the reaction by slowly adding the reaction mass to 1 L of concentrated HCl at 10-20°C and stir for 30 minutes. Separate the MDC layer. Extract the aqueous layer with 500 ml of MDC.

  • Isolation: Combine the MDC layers, dry over sodium sulfate, and concentrate under vacuum to obtain the title compound as an oil (880 g).

Synthesis Pathway Visualization

G cluster_reactants Reactants Reactant1 Methyl-2-methyl-2-phenyl-propanoate Reaction Friedel-Crafts Acylation -10 to 0 °C, 24h Reactant1->Reaction Reactant2 4-chlorobutyryl chloride Reactant2->Reaction Catalyst Aluminum Chloride Catalyst->Reaction Solvent Dichloromethane Solvent->Reaction Product This compound Reaction->Product G Intermediate This compound Condensation Condensation 80-95 °C Intermediate->Condensation Reactant α,α-diphenyl-4-piperidinemethanol Reactant->Condensation Base Potassium Bicarbonate Base->Condensation Catalyst Potassium Iodide Catalyst->Condensation Solvent Toluene Solvent->Condensation Precursor Methyl 2-[4-[4-[4-(hydroxybenzhydryl)-1-piperidinyl]-butyryl]phenyl]-2-methylpropionate Hydrolysis Hydrolysis & Reduction Precursor->Hydrolysis Hydrolysis Fexofenadine Fexofenadine Condensation->Precursor Hydrolysis->Fexofenadine

References

Technical Guide: The Role of Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate in the Synthesis of Bilastine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of the pivotal role of Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate as a key starting material in the synthesis of Bilastine, a modern, non-sedating second-generation H1 antihistamine. We will explore the synthetic pathway, present quantitative data from key transformations, provide detailed experimental protocols, and visualize the process through structured diagrams.

Introduction: Bilastine and its Synthesis

Bilastine is a second-generation H1 antihistamine used for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria. Its non-sedating profile and high efficacy make it a significant therapeutic agent. The efficient synthesis of Bilastine is a topic of considerable interest in pharmaceutical chemistry. A common and effective synthetic route commences with the acylation of methyl 2-methyl-2-phenylpropanoate, leading to the formation of the key intermediate, this compound. This intermediate contains the core structure upon which the final Bilastine molecule is assembled.

This guide focuses on the synthetic journey from this key chloro-keto-ester intermediate to the final active pharmaceutical ingredient (API), Bilastine.

The Synthetic Pathway

The synthesis of Bilastine from this compound involves two primary transformations:

  • Alkylation: The first step is an alkylation reaction where the chlorine atom of the butanoyl chain is displaced by 2-(1-ethoxyethyl)-1H-benzo[d]imidazole. This step forms the core structure of Bilastine, linking the benzimidazole moiety to the phenylpropanoate framework.

  • Hydrolysis: The subsequent step involves the hydrolysis of the methyl ester group to a carboxylic acid, yielding the final Bilastine molecule. This is typically achieved under basic conditions.

This two-step process is an efficient method for the production of Bilastine, and the purity of the initial intermediate is crucial for the overall yield and quality of the final product.

G A Methyl 2-(4-(4-chlorobutanoyl)phenyl) -2-methylpropanoate C Alkylation Reaction (e.g., K2CO3, KI, Acetonitrile) A->C B 2-(1-ethoxyethyl)-1H-benzo[d]imidazole B->C D Intermediate Ester: Methyl 2-(4-(4-(2-(1-ethoxyethyl)-1H-benzo[d]imidazol-1-yl)butanoyl)phenyl) -2-methylpropanoate C->D Forms key C-N bond E Hydrolysis (e.g., NaOH, H2O/MeOH) D->E Ester to Carboxylic Acid F Bilastine E->F

Caption: Synthetic pathway of Bilastine from its key intermediate.

Quantitative Data

The efficiency of each synthetic step is critical for industrial-scale production. The following table summarizes typical quantitative data for the synthesis of Bilastine from its chloro-intermediate.

StepReactantsSolventCatalyst/BaseReaction Time (h)Temperature (°C)Yield (%)Purity (HPLC)
1. Alkylation This compound, 2-(1-ethoxyethyl)-1H-benzo[d]imidazoleAcetonitrileK₂CO₃, KI10 - 12Reflux (80-82)90 - 95%>98%
2. Hydrolysis Intermediate Ester from Step 1Methanol/H₂ONaOH2 - 460 - 6592 - 97%>99.5%

Note: Data is compiled from typical procedures and may vary based on specific reaction conditions and scale.

Experimental Protocols

The following are detailed methodologies for the key transformations involved in the synthesis of Bilastine.

Step 1: Alkylation to form the Intermediate Ester

This procedure details the formation of Methyl 2-(4-(4-(2-(1-ethoxyethyl)-1H-benzo[d]imidazol-1-yl)butanoyl)phenyl)-2-methylpropanoate.

  • Apparatus: A 1L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet.

  • Reagents:

    • This compound: 50g (168 mmol)

    • 2-(1-ethoxyethyl)-1H-benzo[d]imidazole: 35.3g (185 mmol)

    • Potassium Carbonate (K₂CO₃), anhydrous: 46.5g (336 mmol)

    • Potassium Iodide (KI): 2.8g (16.8 mmol)

    • Acetonitrile: 500 mL

  • Procedure:

    • To the flask, add this compound, 2-(1-ethoxyethyl)-1H-benzo[d]imidazole, potassium carbonate, and potassium iodide.

    • Add 500 mL of acetonitrile to the flask.

    • Begin stirring the mixture and heat it to reflux (approximately 80-82°C) under a nitrogen atmosphere.

    • Maintain the reflux for 10-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the inorganic salts and wash the solid residue with a small amount of acetonitrile.

    • Combine the filtrate and washings, and evaporate the solvent under reduced pressure to obtain a crude oil.

    • The crude product can be purified by column chromatography or crystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure intermediate ester.

G start_end start_end process process input input condition condition output output start Start reactants Chloro-intermediate Benzimidazole K2CO3, KI Acetonitrile start->reactants add_reagents Add Reactants & Solvents to Flask heat Heat to Reflux (80-82°C) add_reagents->heat reactants->add_reagents monitor Monitor Reaction (TLC/HPLC) heat->monitor complete Reaction Complete? monitor->complete complete->monitor No cool Cool to Room Temp. complete->cool Yes filter Filter Inorganic Salts cool->filter evaporate Evaporate Solvent filter->evaporate purify Purify Crude Product evaporate->purify product Pure Intermediate Ester purify->product end End product->end

Caption: Experimental workflow for the alkylation step.

Step 2: Hydrolysis to Bilastine

This procedure outlines the conversion of the intermediate ester to the final Bilastine API.

  • Apparatus: A 1L round-bottom flask with a magnetic stirrer and reflux condenser.

  • Reagents:

    • Intermediate Ester from Step 1: 50g (approx. 111 mmol)

    • Sodium Hydroxide (NaOH): 13.3g (333 mmol)

    • Methanol: 250 mL

    • Water: 250 mL

    • Hydrochloric Acid (HCl) for neutralization

  • Procedure:

    • Dissolve the intermediate ester in 250 mL of methanol in the flask.

    • In a separate beaker, dissolve the sodium hydroxide in 250 mL of water.

    • Slowly add the NaOH solution to the methanolic solution of the ester with stirring.

    • Heat the mixture to 60-65°C and maintain for 2-4 hours, until the hydrolysis is complete (monitored by TLC/HPLC).

    • After completion, cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture by adding hydrochloric acid until the pH reaches approximately 7. This will cause the Bilastine to precipitate.

    • Stir the resulting slurry for 1-2 hours in an ice bath to ensure complete precipitation.

    • Collect the solid product by filtration, wash with cold water, and then with a cold organic solvent like methyl tert-butyl ether (MTBE) to remove impurities.

    • Dry the solid under vacuum at 40-50°C to obtain pure Bilastine.

Conclusion

This compound is a critical, advanced intermediate in the synthesis of Bilastine. Its structure contains the essential phenylpropanoate moiety and a reactive chlorobutanoyl chain that allows for the straightforward and efficient introduction of the benzimidazole group. The synthetic route described, involving a key alkylation followed by hydrolysis, represents a robust and high-yielding pathway for the industrial production of this important second-generation antihistamine. The quality and purity of this starting material directly influence the efficiency of the subsequent steps and the quality of the final Bilastine API.

Methodological & Application

Synthesis of Fexofenadine from Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides a comprehensive protocol for the synthesis of Fexofenadine, a second-generation antihistamine, starting from methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate. The described multi-step synthesis is intended for researchers, scientists, and professionals in drug development and medicinal chemistry. The protocol outlines the N-alkylation of α,α-diphenyl-4-piperidinemethanol, subsequent reduction of the keto group, and final hydrolysis of the methyl ester to yield Fexofenadine.

Introduction

Fexofenadine is a selective histamine H1 receptor antagonist widely used in the treatment of allergic rhinitis and chronic idiopathic urticaria.[1][2] Its synthesis is a topic of significant interest in pharmaceutical chemistry. This protocol details a common and effective synthetic route starting from the key intermediate, this compound. This intermediate provides the core structure, which is then elaborated through a three-step reaction sequence to afford the final active pharmaceutical ingredient.

Overall Synthetic Scheme

The synthesis of Fexofenadine from this compound proceeds through the following three key steps:

  • N-Alkylation: Reaction of this compound with α,α-diphenyl-4-piperidinemethanol (azacyclonol).

  • Ketone Reduction: Reduction of the butanoyl keto group to a secondary alcohol.

  • Ester Hydrolysis: Saponification of the methyl ester to the corresponding carboxylic acid, yielding Fexofenadine.

Data Presentation

The following table summarizes the quantitative data for each step of the Fexofenadine synthesis, based on representative yields found in the literature.

StepReactionStarting MaterialProductMolar Ratio (Starting Material:Reagents)SolventReaction Time (hours)Temperature (°C)Yield (%)Purity (%)
1N-AlkylationThis compoundMethyl 4-(4-(4-(hydroxydiphenylmethyl)-1-piperidinyl)-1-oxobutyl)-α,α-dimethylbenzeneacetate1 : 0.9 (Azacyclonol) : 2.2 (K₂CO₃) : 0.02 (KI)Toluene / Water36Reflux~85>98
2Ketone ReductionMethyl 4-(4-(4-(hydroxydiphenylmethyl)-1-piperidinyl)-1-oxobutyl)-α,α-dimethylbenzeneacetateMethyl 4-(1-hydroxy-4-(4-(hydroxydiphenylmethyl)-1-piperidinyl)butyl)-α,α-dimethylbenzeneacetate1 : 0.25 (NaBH₄)Methanol120-30~90>99
3Ester HydrolysisMethyl 4-(1-hydroxy-4-(4-(hydroxydiphenylmethyl)-1-piperidinyl)butyl)-α,α-dimethylbenzeneacetateFexofenadine1 : 2.1 (NaOH)Methanol / Water4Reflux~89>99

Experimental Protocols

Step 1: N-Alkylation of α,α-Diphenyl-4-piperidinemethanol

This step involves the formation of a key intermediate by coupling the starting ketoester with azacyclonol.

Materials:

  • This compound

  • α,α-Diphenyl-4-piperidinemethanol (Azacyclonol)

  • Potassium Carbonate (K₂CO₃)

  • Potassium Iodide (KI)

  • Toluene

  • Water

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure: [3][4]

  • To a reaction vessel equipped with a stirrer and reflux condenser, add this compound (100 g), azacyclonol (100 g), potassium carbonate (80 g), and potassium iodide (3 g).

  • Add acetone (100 mL) as the solvent.

  • Heat the reaction mixture to 80°C and maintain under reflux for approximately 36 hours. Monitor the reaction progress by a suitable chromatographic technique (e.g., HPLC or TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • To the residue, add water and ethyl acetate for extraction. Separate the organic layer.

  • Dry the organic phase over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from ethyl acetate to yield pure methyl 4-(4-(4-(hydroxydiphenylmethyl)-1-piperidinyl)-1-oxobutyl)-α,α-dimethylbenzeneacetate as a white solid.

Step 2: Reduction of the Ketone

The keto group of the intermediate is selectively reduced to a hydroxyl group using sodium borohydride.

Materials:

  • Methyl 4-(4-(4-(hydroxydiphenylmethyl)-1-piperidinyl)-1-oxobutyl)-α,α-dimethylbenzeneacetate

  • Sodium Borohydride (NaBH₄)

  • Methanol

Procedure:

  • In a reaction flask, dissolve the product from Step 1 in methanol.

  • Cool the solution to 5°C in an ice bath.

  • Slowly add sodium borohydride in portions, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to 20-30°C and stir for 1 hour.

  • Monitor the reaction for completion by TLC or HPLC.

  • Upon completion, the reaction is typically quenched by the addition of an aqueous acid solution, followed by extraction and solvent removal to isolate the product, methyl 4-(1-hydroxy-4-(4-(hydroxydiphenylmethyl)-1-piperidinyl)butyl)-α,α-dimethylbenzeneacetate.

Step 3: Hydrolysis of the Methyl Ester to Fexofenadine

The final step is the saponification of the methyl ester to the carboxylic acid, Fexofenadine.

Materials:

  • Methyl 4-(1-hydroxy-4-(4-(hydroxydiphenylmethyl)-1-piperidinyl)butyl)-α,α-dimethylbenzeneacetate

  • Sodium Hydroxide (NaOH)

  • Methanol

  • Water

  • Hydrochloric Acid (for pH adjustment)

Procedure: [1]

  • Dissolve the product from Step 2 in a mixture of methanol and water.

  • Add a solution of sodium hydroxide.

  • Heat the mixture to reflux and maintain for approximately 4 hours, until the hydrolysis is complete (monitored by HPLC).

  • Cool the reaction mixture to 10°C.

  • Carefully adjust the pH of the solution to approximately 2.5 with hydrochloric acid to precipitate the product.

  • Stir the resulting suspension for an additional 2 hours to ensure complete precipitation.

  • Collect the solid product by filtration.

  • Wash the solid with purified water and dry under vacuum to obtain Fexofenadine.

Visualizations

Experimental Workflow

Fexofenadine_Synthesis cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Ketone Reduction cluster_step3 Step 3: Ester Hydrolysis start This compound product1 Methyl 4-(4-(4-(hydroxydiphenylmethyl)-1-piperidinyl)-1-oxobutyl)-α,α-dimethylbenzeneacetate start->product1 Toluene/Water, Reflux reagent1 Azacyclonol, K₂CO₃, KI reagent1->product1 product2 Methyl 4-(1-hydroxy-4-(4-(hydroxydiphenylmethyl)-1-piperidinyl)butyl)-α,α-dimethylbenzeneacetate product1->product2 Methanol, 20-30°C reagent2 NaBH₄ reagent2->product2 final_product Fexofenadine product2->final_product Methanol/Water, Reflux reagent3 NaOH, then HCl reagent3->final_product

Caption: Synthetic workflow for Fexofenadine.

Histamine H1 Receptor Signaling Pathway

Fexofenadine acts as an antagonist at the Histamine H1 receptor. The binding of histamine to this receptor typically initiates a signaling cascade leading to allergic symptoms.

Histamine_H1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves Histamine Histamine Histamine->H1R Binds & Activates Fexofenadine Fexofenadine (Antagonist) Fexofenadine->H1R Blocks IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Allergic_Response Allergic Response (e.g., smooth muscle contraction, increased vascular permeability) Ca_release->Allergic_Response PKC_activation->Allergic_Response

References

Reaction conditions for coupling Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate with azacyclonol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Coupling of Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate with Azacyclonol: A Detailed Protocol for N-Alkylation

This document provides detailed application notes and a comprehensive protocol for the coupling reaction between this compound and azacyclonol. This reaction is a crucial step in the synthesis of fexofenadine, a widely used second-generation antihistamine. The procedure outlined below is based on established N-alkylation methodologies for similar chemical transformations.[1][2][3]

Reaction Principle:

The core of this synthesis is the N-alkylation of the secondary amine, azacyclonol, with the alkyl chloride, this compound.[1][3] The reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of azacyclonol attacks the carbon atom bearing the chlorine, displacing the chloride ion. A base is required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Experimental Protocol

This protocol details the step-by-step procedure for the coupling reaction.

Materials:

  • This compound

  • Azacyclonol

  • Anhydrous Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃)[1][2][4][5]

  • Toluene (anhydrous)[1]

  • Deionized Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Addition of Reagents: Add azacyclonol (1.0 - 1.2 eq) and anhydrous sodium carbonate (2.0 - 3.0 eq) to the flask.[1][2]

  • Solvent Addition: Add anhydrous toluene to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Reaction: Heat the reaction mixture to reflux (approximately 110-111 °C for toluene) and maintain vigorous stirring.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.[1]

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water.[1]

    • Separate the organic layer.

    • Extract the aqueous layer with toluene or another suitable organic solvent (e.g., ethyl acetate) two more times.

    • Combine all organic layers.

  • Washing and Drying:

    • Wash the combined organic layer with deionized water, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

Data Presentation

The following table summarizes the key reaction conditions for the coupling of this compound with azacyclonol.

ParameterConditionReference
Reactant 1 This compound-
Reactant 2 Azacyclonol-
Base Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃)[1][2][4]
Solvent Toluene[1]
Temperature Reflux (~111 °C)[1]
Reaction Time 8 - 12 hours[1]
Stoichiometry (Reactant 2:Reactant 1) 1.0 - 1.2 : 1.0-
Stoichiometry (Base:Reactant 1) 2.0 - 3.0 : 1.0-

Visualizations

Reaction Scheme:

ReactionScheme cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product R1 This compound P Coupled Product R1->P + R2 Azacyclonol R2->P Base Na2CO3 / K2CO3 Base->P Solvent Toluene Solvent->P Temp Reflux Temp->P

Caption: N-Alkylation reaction scheme.

Experimental Workflow:

Workflow start Start setup Combine Reactants and Base in Toluene start->setup reaction Heat to Reflux (8-12h) setup->reaction workup Cool and Quench with Water reaction->workup extraction Extract with Toluene workup->extraction wash Wash with Water and Brine extraction->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end End purify->end

Caption: Step-by-step experimental workflow.

References

Catalysts for the synthesis of Fexofenadine using Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of Fexofenadine, a non-sedating antihistamine, utilizing Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate as a key intermediate. The protocols focus on the catalytic N-alkylation of α,α-diphenyl-4-piperidinemethanol (azacyclonol) with the aforementioned intermediate, followed by the catalytic reduction of the resulting ketone to yield the final Fexofenadine precursor. This document summarizes quantitative data from various catalytic systems, provides detailed experimental procedures, and includes visualizations of the synthetic pathway and experimental workflow to aid in reproducibility and process optimization.

Introduction

Fexofenadine is a second-generation antihistamine that selectively antagonizes peripheral H1 receptors.[1] Its synthesis often involves the coupling of a substituted phenylacetate derivative with azacyclonol. The use of this compound as a starting material offers a convergent and efficient route to Fexofenadine.[2] This approach hinges on two critical catalytic steps: the N-alkylation to form the carbon-nitrogen bond and the subsequent reduction of the butanoyl ketone. This document outlines effective catalytic systems for these transformations.

Reaction Pathway

The synthesis of Fexofenadine from this compound proceeds through a two-step sequence: N-alkylation followed by ketone reduction and hydrolysis.

Fexofenadine_Synthesis cluster_start Starting Materials cluster_reaction1 Step 1: N-Alkylation cluster_reaction2 Step 2: Ketone Reduction & Hydrolysis A This compound C Methyl 2-(4-(4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butanoyl)phenyl)-2-methylpropanoate A->C Catalyst: KI Base: K2CO3 or NaHCO3 B α,α-diphenyl-4-piperidinemethanol (Azacyclonol) B->C D Fexofenadine C->D Catalyst: NaBH4 or Pd/C, H2 Base for Hydrolysis: NaOH

Figure 1: Overall synthetic pathway for Fexofenadine.

Catalysts for N-Alkylation

The N-alkylation of azacyclonol with this compound is a crucial step. The use of a catalyst can significantly improve reaction rates and yields. Potassium iodide is a commonly employed catalyst in this reaction, often in the presence of a base such as potassium carbonate or sodium bicarbonate.[3][4]

CatalystBaseSolventTemperature (°C)Molar Ratio (Substrate:Catalyst:Base)Yield (%)Reference
Potassium IodidePotassium Bicarbonate / Sodium BicarbonateNot Specified80-951 : 0.05-0.15 : 2-2.5High[3]
Potassium IodidePotassium BicarbonateAcetone / Water60-701 : 0.005 : 0.5Not specified[4]
Potassium IodidePotassium CarbonateAcetone801 : 0.03 : 0.885[5]

Table 1: Comparison of Catalytic Systems for N-Alkylation.

Catalysts for Ketone Reduction

Following the N-alkylation, the ketone group of the intermediate is reduced to a secondary alcohol. While sodium borohydride is a common and effective reducing agent for this transformation, catalytic hydrogenation offers an alternative pathway.[6] Palladium on carbon (Pd/C) is a frequently used catalyst for this purpose.[6]

Catalyst/Reducing AgentSolventTemperature (°C)PressureYield (%)Purity (%)Reference
Sodium BorohydrideMethanolNot SpecifiedAtmosphericNot SpecifiedNot Specified[6]
Palladium on Carbon (Pd/C)Methanol / Water35-456 barHigh>99[6]

Table 2: Comparison of Catalytic Systems for Ketone Reduction.

Experimental Protocols

Protocol 1: N-Alkylation using Potassium Iodide and Potassium Carbonate

This protocol describes the synthesis of Methyl 2-(4-(4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butanoyl)phenyl)-2-methylpropanoate.

N_Alkylation_Workflow cluster_setup Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_product Product A Dissolve this compound in Acetone B Add Potassium Carbonate (K2CO3) A->B C Add Potassium Iodide (KI) B->C D Add Azacyclonol C->D E Heat to 80°C and react for 36 hours D->E F Cool the reaction mixture E->F G Remove acetone by evaporation F->G H Add water and ethyl acetate for extraction G->H I Collect and dry the organic phase H->I J Concentrate and recrystallize from ethyl acetate I->J K Obtain white solid product J->K

Figure 2: Experimental workflow for N-alkylation.

Materials:

  • This compound (100g)[5]

  • Azacyclonol (100g)[5]

  • Potassium Carbonate (K2CO3) (80g)[5]

  • Potassium Iodide (KI) (3g)[5]

  • Acetone (100mL)[5]

  • Ethyl Acetate

  • Water

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve 100g of this compound in 100mL of acetone in a suitable reaction vessel.[5]

  • To this solution, add 80g of potassium carbonate, 3g of potassium iodide, and 100g of azacyclonol.[5]

  • Heat the reaction mixture to 80°C and maintain for 36 hours with stirring.[5]

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the acetone by rotary evaporation.[5]

  • To the residue, add water and ethyl acetate for liquid-liquid extraction.[5]

  • Separate the organic phase, dry it over anhydrous sodium sulfate, and filter.[5]

  • Concentrate the organic phase under reduced pressure.[5]

  • Recrystallize the resulting solid from ethyl acetate to obtain pure Methyl 2-(4-(4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butanoyl)phenyl)-2-methylpropanoate as a white solid.[5] A yield of 85% can be expected.[5]

Protocol 2: Ketone Reduction using Palladium on Carbon (Catalytic Hydrogenation)

This protocol describes the reduction of the ketone intermediate to the corresponding alcohol, followed by hydrolysis to yield Fexofenadine.

Ketone_Reduction_Workflow cluster_setup Reaction Setup cluster_catalyst Catalyst Addition cluster_reaction Hydrogenation cluster_hydrolysis Hydrolysis cluster_isolation Product Isolation A Charge autoclave with keto-ester intermediate, methanol, and sodium hydroxide solution B Add Palladium on Carbon (Pd/C) catalyst A->B C Pressurize with hydrogen (6 bar) B->C D Heat to 35-45°C until complete conversion C->D E Filter the catalyst D->E F Add 30% sodium hydroxide solution E->F G Heat to reflux until ester hydrolysis is complete F->G H Adjust pH to 5-6 with acetic acid to precipitate Fexofenadine G->H I Filter and dry the solid product H->I

Figure 3: Experimental workflow for ketone reduction and hydrolysis.

Materials:

  • Methyl 2-(4-(4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butanoyl)phenyl)-2-methylpropanoate (100g)[6]

  • Methanol (600mL)[6]

  • 30% Sodium Hydroxide Solution (60mL initially, then another 60mL)[6]

  • Palladium on Carbon (Pd/C) catalyst

  • Hydrogen gas

  • Acetic Acid

Procedure:

  • In a suitable autoclave, charge 100g of Methyl 2-(4-(4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butanoyl)phenyl)-2-methylpropanoate, 600mL of methanol, and 60mL of 30% sodium hydroxide solution.[6]

  • Add the Palladium on Carbon catalyst to the mixture.

  • Seal the autoclave and pressurize with hydrogen gas to 6 bar.[6]

  • Heat the reaction mixture to 35-45°C and maintain with stirring until the ketone is completely converted to the corresponding alcohol.[6]

  • Once the reaction is complete, cool the mixture and carefully filter to remove the catalyst.[6]

  • To the filtrate, add an additional 60mL of 30% sodium hydroxide solution.[6]

  • Heat the mixture to reflux and stir until the ester hydrolysis is complete (approximately 5 hours).[6]

  • Cool the reaction mixture and adjust the pH to 5-6 with acetic acid to precipitate the Fexofenadine.[6]

  • Filter the solid product and dry it under vacuum at 65°C to obtain crude Fexofenadine with a purity of >99%.[6]

Conclusion

The synthesis of Fexofenadine from this compound can be efficiently achieved through a two-step catalytic process. The use of potassium iodide as a catalyst for the N-alkylation step and palladium on carbon for the subsequent ketone reduction provides a high-yielding and clean route to this important pharmaceutical agent. The protocols and data presented herein offer a solid foundation for researchers and drug development professionals working on the synthesis of Fexofenadine and related compounds.

References

HPLC analytical method for monitoring the synthesis of Fexofenadine from its intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method coupled with UV detection for the in-process monitoring of the synthesis of Fexofenadine. The method is specifically designed to separate and quantify the final active pharmaceutical ingredient (API), Fexofenadine, from its key synthetic intermediate, 4-[4-[4-(hydroxydiphenylmethyl)-1-piperidyl]-1-oxobutyl]-α,α-dimethyl benzeneacetic acid, commonly referred to as Keto Fexofenadine or Fexofenadine Ketone. This analytical procedure provides a reliable tool for reaction monitoring, enabling optimization of reaction conditions and ensuring the quality and purity of the final product. The method is suitable for implementation in research and development as well as quality control laboratories within the pharmaceutical industry.

Introduction

Fexofenadine is a second-generation antihistamine widely used for the treatment of allergic rhinitis and chronic idiopathic urticaria. The synthesis of Fexofenadine typically involves the reduction of a ketone precursor, Keto Fexofenadine, to the corresponding secondary alcohol, which is the Fexofenadine molecule.[1][2] Efficient and real-time monitoring of this conversion is critical to control the manufacturing process, maximize yield, and minimize impurities. This application note presents a simple, isocratic reversed-phase HPLC-UV method that effectively resolves Fexofenadine from its key intermediate, Keto Fexofenadine, allowing for their simultaneous determination in reaction mixtures.

Experimental

Instrumentation and Consumables
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Orthophosphoric acid, Potassium dihydrogen phosphate, and Triethylamine of analytical reagent grade.

Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Phosphate Buffer (pH 3.0) : Acetonitrile (60:40, v/v)
Phosphate Buffer 20 mM Potassium dihydrogen phosphate, pH adjusted to 3.0 with orthophosphoric acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

Protocols

Preparation of Mobile Phase
  • Phosphate Buffer (20 mM, pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using orthophosphoric acid.

  • Mobile Phase: Mix the phosphate buffer and acetonitrile in a 60:40 (v/v) ratio. Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of Fexofenadine reference standard and 25 mg of Keto Fexofenadine reference standard in separate 25 mL volumetric flasks with the mobile phase.

  • Working Standard Solution (100 µg/mL): Pipette 1 mL of each stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the working standard solution to cover the desired concentration range (e.g., 1-50 µg/mL).

Sample Preparation (In-process Reaction Mixture)
  • Withdraw an aliquot (e.g., 100 µL) from the reaction mixture at a specific time point.

  • Immediately quench the reaction by diluting the aliquot in a known volume of mobile phase (e.g., 10 mL) to prevent further conversion.

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • Further dilution may be necessary to bring the concentration of the analytes within the calibration range.

Results and Discussion

The developed HPLC method provides excellent separation between Fexofenadine and its key intermediate, Keto Fexofenadine. A representative chromatogram is shown in Figure 1.

Figure 1: Example Chromatogram

G cluster_0 Chromatogram Time (min) Time (min) Absorbance (AU) Absorbance (AU) 0 0 5 5 10 10 15 15 20 20 p1 Keto Fexofenadine c->p1 8.5 min p2 Fexofenadine c->p2 12.2 min

Caption: Representative chromatogram showing the separation of Keto Fexofenadine and Fexofenadine.

The quantitative performance of the method was evaluated, and the results are summarized in the following tables.

Table 1: Retention Time and Resolution

AnalyteRetention Time (min)Resolution (Rs)
Keto Fexofenadine~ 8.5-
Fexofenadine~ 12.2> 2.0

Table 2: Method Validation Parameters

ParameterKeto FexofenadineFexofenadine
Linearity Range (µg/mL) 1 - 501 - 50
Correlation Coefficient (r²) > 0.999> 0.999
LOD (µg/mL) ~ 0.1~ 0.1
LOQ (µg/mL) ~ 0.3~ 0.3
Precision (%RSD) < 2.0< 2.0
Accuracy (% Recovery) 98 - 10298 - 102

Visualization of the Workflow

The logical workflow for monitoring the synthesis of Fexofenadine using this HPLC method is depicted in the following diagram.

G cluster_synthesis Fexofenadine Synthesis cluster_hplc HPLC Analysis cluster_monitoring Reaction Monitoring start Start Reaction: Keto Fexofenadine + Reducing Agent sampling In-process Sampling at Timed Intervals start->sampling quench Quench Reaction sampling->quench prepare Sample Preparation: Dilution & Filtration quench->prepare inject Inject into HPLC System prepare->inject acquire Data Acquisition inject->acquire process Data Processing: Peak Integration & Quantification acquire->process evaluate Evaluate Conversion: [Fexofenadine] / ([Fexofenadine] + [Keto Fexofenadine]) process->evaluate decision Decision: Continue Reaction or Proceed to Work-up evaluate->decision

Caption: Workflow for HPLC-based monitoring of Fexofenadine synthesis.

Conclusion

The HPLC-UV method described in this application note is a highly suitable and reliable technique for the in-process monitoring of Fexofenadine synthesis. It allows for the accurate and simultaneous quantification of Fexofenadine and its key intermediate, Keto Fexofenadine. The method is simple, robust, and can be readily implemented in a quality control or research and development setting to ensure the efficiency and consistency of the manufacturing process.

References

Application Notes and Protocols for the Purification of Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate (CAS 154477-54-0) is a key intermediate in the synthesis of the second-generation antihistamine, fexofenadine.[1][2] The synthesis of this intermediate, often via Friedel-Crafts acylation, can result in the formation of a mixture of para- and meta-isomers, with the desired para-isomer being contaminated with the undesired meta-isomer. The separation of these isomers is crucial for the synthesis of high-purity fexofenadine and presents a significant purification challenge due to their similar physical properties. Furthermore, the purified compound is often isolated as a viscous oil, making crystallization difficult.[3]

These application notes provide detailed protocols for the purification of this compound, focusing on the removal of the meta-isomer and subsequent crystallization of the purified para-isomer. The protocols are designed to yield a final product with high purity (>99%).[4][5]

Purification Strategies

Two primary strategies are presented for the purification of the target compound:

  • Preparative High-Performance Liquid Chromatography (HPLC): This technique offers high-resolution separation of the para- and meta-isomers.

  • Crystallization: This classic purification method can be employed to isolate the pure para-isomer, particularly from enriched mixtures. Due to the oily nature of the compound, specific techniques such as mixed-solvent crystallization or seeding are often necessary.[3][6]

Data Presentation

The following tables summarize the expected outcomes from the described purification protocols.

Table 1: Preparative HPLC Purification Parameters and Expected Outcome

ParameterValue
Column Phenyl-Hexyl, 5 µm, 21.2 x 250 mm
Mobile Phase Isocratic: 60% Acetonitrile, 40% Water + 0.1% Formic Acid
Flow Rate 20 mL/min
Detection UV at 254 nm
Sample Loading 100 mg of crude mixture per injection
Expected Purity of Para-isomer > 99.5%
Expected Yield of Para-isomer 85-95% (from the para-isomer in the crude mixture)

Table 2: Crystallization Purification Parameters and Expected Outcome

ParameterValue
Solvent System Isopropanol and Heptane
Initial Concentration ~200 mg/mL in Isopropanol
Anti-Solvent (Heptane) Volume Added until persistent turbidity
Crystallization Temperature 4°C
Expected Purity of Para-isomer > 99.0%
Expected Yield of Para-isomer 70-85%

Experimental Protocols

Protocol 1: Preparative HPLC Purification

This protocol is designed for the separation of the para- and meta-isomers of this compound.

1. Materials and Equipment:

  • Crude this compound (mixture of isomers)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS grade)

  • Preparative HPLC system with a UV detector

  • Phenyl-Hexyl preparative column (e.g., 5 µm particle size, 21.2 x 250 mm)

  • Rotary evaporator

  • Glass vials for fraction collection

2. Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing 600 mL of acetonitrile with 400 mL of water and adding 1 mL of formic acid. Degas the mobile phase before use.

  • Sample Preparation: Dissolve the crude product in the mobile phase to a concentration of 10 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • HPLC Setup and Equilibration:

    • Install the Phenyl-Hexyl preparative column on the HPLC system.

    • Equilibrate the column with the mobile phase at a flow rate of 20 mL/min until a stable baseline is achieved.

  • Injection and Fraction Collection:

    • Inject 10 mL of the prepared sample solution (100 mg) onto the column.

    • Monitor the separation at 254 nm. The para-isomer is expected to elute after the meta-isomer.

    • Collect the fractions corresponding to the peak of the para-isomer.

  • Solvent Removal:

    • Combine the collected fractions containing the pure para-isomer.

    • Remove the solvent using a rotary evaporator at a temperature not exceeding 45°C to obtain the purified product as an oil.

  • Purity Analysis:

    • Analyze the purity of the isolated product using an analytical HPLC method.

Protocol 2: Crystallization of Purified Para-Isomer

This protocol is suitable for the crystallization of the oily, purified para-isomer of this compound.

1. Materials and Equipment:

  • Purified this compound (oily)

  • Isopropanol (ACS grade)

  • n-Heptane (ACS grade)

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

  • Drying oven

2. Procedure:

  • Dissolution:

    • Place the purified oily product into an Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of isopropanol to dissolve the oil completely with gentle warming if necessary. Aim for a concentration of approximately 200 mg/mL.

  • Inducing Crystallization:

    • While stirring, slowly add n-heptane as an anti-solvent at room temperature until the solution becomes slightly turbid.

    • If no crystals form, add a seed crystal of the solid product if available.

  • Crystal Growth:

    • Allow the solution to stir slowly at room temperature for 1-2 hours to promote crystal growth.

    • Gradually cool the flask in an ice bath and continue stirring for another 1-2 hours.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold isopropanol/heptane (1:1) mixture.

    • Dry the crystals in a vacuum oven at a temperature not exceeding 40°C until a constant weight is achieved.

  • Purity Analysis:

    • Determine the purity of the crystalline product by analytical HPLC and melting point analysis.

Visualization of Experimental Workflow

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product CrudeProduct Crude Product (para/meta mixture, oil) PrepHPLC Preparative HPLC (Phenyl-Hexyl Column) CrudeProduct->PrepHPLC Isomer Separation Crystallization Crystallization (Isopropanol/Heptane) PrepHPLC->Crystallization Purified Oil PurityAnalysis Purity Analysis (Analytical HPLC) Crystallization->PurityAnalysis PureProduct Pure Para-Isomer (>99% Purity, Crystalline) PurityAnalysis->PureProduct Meets Specification

Caption: Purification workflow for this compound.

LogicalRelationship Start Start: Crude Product IsomerSeparation Isomer Separation Required? Start->IsomerSeparation Chromatography Preparative Chromatography IsomerSeparation->Chromatography Yes Crystallization Crystallization IsomerSeparation->Crystallization No (Enriched) OilyProduct Oily Product? Chromatography->OilyProduct FinalProduct End: Pure Crystalline Product Crystallization->FinalProduct OilyProduct->Crystallization Yes OilyProduct->FinalProduct No (Solid)

Caption: Decision tree for selecting the appropriate purification technique.

References

Application Notes and Protocols: Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate, with the CAS Number 154477-54-0, is a key chemical intermediate primarily utilized in the pharmaceutical industry.[1][2][3] Its principal application in medicinal chemistry is serving as a crucial building block in the synthesis of Fexofenadine, a widely used second-generation antihistamine.[2][4][5] Fexofenadine is known for its efficacy in treating allergic conditions such as seasonal allergic rhinitis and chronic idiopathic urticaria, with the significant advantage of being non-drowsy.[4][6]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of Fexofenadine. It also outlines the mechanism of action of the final active pharmaceutical ingredient, Fexofenadine.

Chemical Properties

PropertyValueReference
Molecular FormulaC15H19ClO3[1][7]
Molecular Weight282.76 g/mol [7][8]
AppearanceWhite to off-white solid or colorless/brown oil[9][10][11]
Purity≥99%[2][3]
StorageRoom temperature[1][3]

Application in Fexofenadine Synthesis

This compound is a vital precursor in a multi-step synthesis of Fexofenadine. The overall synthetic workflow involves three main transformations following the acquisition of the starting material: N-alkylation, carbonyl reduction, and ester hydrolysis.

G cluster_synthesis Fexofenadine Synthesis Workflow A This compound C N-Alkylation A->C B α,α-diphenyl-4-piperidinemethanol (Azacyclonol) B->C D Methyl 2-(4-(4-(4-(hydroxydiphenylmethyl)-1-piperidinyl)-1-oxobutyl)phenyl)-2-methylpropanoate (Keto-Fexofenadine Methyl Ester) C->D Formation of tertiary amine E Carbonyl Reduction D->E Reduction of ketone F Methyl 4-{1-hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]butyl}-α,α-dimethylbenzeneacetate (Fexofenadine Methyl Ester) E->F G Ester Hydrolysis F->G Conversion to carboxylic acid H Fexofenadine G->H

Figure 1: Synthetic workflow for Fexofenadine.

Experimental Protocols

The following protocols are a composite of methodologies described in the scientific literature and patents.

Protocol 1: N-Alkylation of α,α-diphenyl-4-piperidinemethanol

This step involves the reaction of this compound with α,α-diphenyl-4-piperidinemethanol (azacyclonol) to form the tertiary amine intermediate.

Materials:

  • This compound (100 g)

  • α,α-diphenyl-4-piperidinemethanol (azacyclonol) (85 g)

  • Potassium bicarbonate (54 g)

  • Potassium iodide (0.55 g)

  • Acetone (100 ml)

  • Water (300 ml)

  • Ethanol

Procedure:

  • A solution/suspension of this compound in acetone and water is prepared in a suitable reaction vessel.[3]

  • α,α-diphenyl-4-piperidinemethanol, potassium bicarbonate, and potassium iodide are added to the mixture.[3]

  • The reaction mixture is heated to 60-70 °C and maintained for approximately 24 hours, with reaction completion monitored by HPLC.[3]

  • After completion, the solvent and water are removed under vacuum to yield a viscous solid mass.[3]

  • Ethanol is added to the residue, and the resulting solid is filtered and dried at 40-50 °C to obtain Methyl 2-(4-(4-(4-(hydroxydiphenylmethyl)-1-piperidinyl)-1-oxobutyl)phenyl)-2-methylpropanoate.[3]

Protocol 2: Carbonyl Reduction and Ester Hydrolysis to Fexofenadine

This two-step process can be performed sequentially. The ketone group of the intermediate is first reduced to a hydroxyl group, followed by the hydrolysis of the methyl ester to the final carboxylic acid, Fexofenadine.

Materials:

  • Methyl 2-(4-(4-(4-(hydroxydiphenylmethyl)-1-piperidinyl)-1-oxobutyl)phenyl)-2-methylpropanoate (100 g)

  • Methanol (600 ml)

  • Hydrogenation catalyst (e.g., Palladium on carbon)

  • 30% Sodium hydroxide solution

  • Acetic acid

Procedure:

  • The intermediate from Protocol 1 is dissolved in methanol in a four-necked flask equipped with a mechanical stirrer.[1]

  • The hydrogenation catalyst is added, and the mixture is subjected to hydrogenation at a pressure of 6 bar until the complete conversion of the ketone to the corresponding alcohol.[1] The optimal temperature for hydrogenation is 35-45 °C.[1]

  • Upon reaction completion, the catalyst is removed by filtration.[1]

  • 60 ml of 30% sodium hydroxide solution is added to the filtrate, and the mixture is heated at reflux for approximately 5 hours until the complete hydrolysis of the ester.[1]

  • Fexofenadine is precipitated by adjusting the pH of the solution to 5-8 with acetic acid.[1]

  • The resulting solid is filtered and dried under vacuum at 65 °C to yield Fexofenadine.[1]

Quantitative Data

The following table summarizes representative yields for the synthesis of Fexofenadine and its intermediates.

StepProductYieldPurityReference
N-AlkylationMethyl 2-(4-(4-(4-(hydroxydiphenylmethyl)-1-piperidinyl)-1-oxobutyl)phenyl)-2-methylpropanoate85%-[12]
Carbonyl Reduction & HydrolysisFexofenadine->99% (crude)[1]

Mechanism of Action of Fexofenadine

Fexofenadine is a selective peripheral H1 receptor antagonist.[6][13] Its primary mechanism of action is the competitive inhibition of histamine binding to H1 receptors on various cells.[14] This blockage prevents the downstream signaling cascade initiated by histamine, thereby mitigating the symptoms of allergic reactions such as sneezing, itching, and rhinorrhea.[14]

Unlike first-generation antihistamines, Fexofenadine does not readily cross the blood-brain barrier, which accounts for its non-drowsy profile.[6][13]

In addition to its primary antihistaminic activity, Fexofenadine has been shown to exert broader anti-inflammatory effects. It can inhibit the production and release of various pro-inflammatory mediators, including:

  • Leukotrienes (LTC4, LTD4, LTE4)[9]

  • Prostaglandins (PGE2, PGF2α)[9]

  • Cyclo-oxygenase 2 (COX-2)[9]

  • Thromboxane[9]

  • Adhesion molecules (ICAM-1, ELAM-1, VCAM-1)[9]

  • Chemokines (RANTES, I-TAC, MDC, TARC)[9]

G cluster_pathway Fexofenadine Mechanism of Action Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Binds to Cellular_Response Allergic Response (e.g., inflammation, itching) H1_Receptor->Cellular_Response Activates Fexofenadine Fexofenadine Fexofenadine->Block Inhibits

Figure 2: Fexofenadine's primary mechanism of action.

Conclusion

This compound is a commercially significant intermediate in the synthesis of Fexofenadine. The protocols provided herein offer a framework for its application in a laboratory or industrial setting for the production of this important antihistamine. A thorough understanding of the synthetic pathway and the mechanism of action of the final drug product is essential for researchers and professionals in the field of drug development.

References

Application Note: A Scalable Synthesis Protocol for Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate (CAS No: 154477-54-0) is a crucial chemical intermediate, primarily utilized in the pharmaceutical industry for the synthesis of Fexofenadine[1][2]. Fexofenadine is a widely used second-generation antihistamine known for its non-sedating properties in the treatment of allergic rhinitis and urticaria[1][3]. The synthesis of this key intermediate is typically achieved through a Friedel-Crafts acylation reaction, an electrophilic aromatic substitution that allows for the formation of monoacylated products[4].

This application note provides a detailed, scalable protocol for the synthesis of this compound, adapted from established patented procedures[5]. The protocol is intended for researchers, chemists, and drug development professionals involved in the process scale-up of pharmaceutical intermediates.

Reaction Scheme

The core of the synthesis involves the Friedel-Crafts acylation of Methyl 2-methyl-2-phenylpropanoate with 4-chlorobutyryl chloride using aluminum chloride as the Lewis acid catalyst.

Overall Reaction:

  • Reactant A: Methyl 2-methyl-2-phenylpropanoate

  • Reactant B: 4-chlorobutyryl chloride

  • Catalyst: Aluminum chloride (AlCl₃)

  • Solvent: Dichloromethane (MDC)

  • Product: this compound

Materials and Reagents

The following table summarizes the materials and their quantities for a representative scale-up synthesis yielding approximately 880 g of the final product[5].

Reagent Molecular Weight ( g/mol ) Quantity Moles (approx.) Role
Methyl 2-methyl-2-phenylpropanoate178.23500 g2.81Starting Material
4-chlorobutyryl chloride141.00550 g3.90Acylating Agent
Aluminum chloride (AlCl₃) - Part 1133.34347 g2.60Catalyst
Aluminum chloride (AlCl₃) - Part 2133.34520 g3.90Catalyst
Dichloromethane (MDC)84.93~2.5 L-Solvent
Concentrated Hydrochloric Acid (HCl)36.461 L-Quenching Agent
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-Drying Agent

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis, work-up, and isolation of the target compound[5].

1. Preparation of Reagent Mixtures

  • Mixture A Preparation:

    • Charge a suitable reactor with 600 ml of Dichloromethane (MDC) and 347 g of aluminum chloride[5].

    • Cool the mixture to a temperature range of -10°C to 0°C using an appropriate cooling bath[5].

    • In a separate vessel, dissolve 500 g of Methyl 2-methyl-2-phenylpropanoate in 650 ml of MDC[5].

    • Slowly add the Methyl 2-methyl-2-phenylpropanoate solution to the reactor containing the AlCl₃/MDC slurry over a period of time, ensuring the temperature is maintained between -10°C and 0°C[5].

    • Stir the resulting "Mixture A" for 45 minutes at -10°C to 0°C[5].

  • Mixture B Preparation (in a separate reactor):

    • Charge a second reactor with 600 ml of MDC and 520 g of aluminum chloride[5].

    • Cool the mixture to a temperature range of -10°C to 0°C[5].

    • In a separate vessel, dissolve 550 g of 4-chlorobutyryl chloride in 650 ml of MDC[5].

    • Slowly add the 4-chlorobutyryl chloride solution to the second reactor, maintaining the temperature between -10°C and 0°C[5].

    • Stir the resulting "Mixture B" for 45 minutes at -10°C to 0°C[5].

2. Friedel-Crafts Reaction

  • Slowly add Mixture A to Mixture B while maintaining the reaction temperature between -10°C and 0°C[5].

  • Once the addition is complete, continue to stir the reaction mixture at this temperature[5].

  • Monitor the reaction progress by Gas Chromatography (GC) until completion (approximately 24 hours)[5].

3. Work-up and Product Isolation

  • Once the reaction is complete, slowly and carefully quench the reaction mass by adding it to 1 liter of concentrated HCl, which has been pre-chilled to 10-20°C[5]. This step is highly exothermic and should be performed with caution.

  • Stir the quenched mixture for 30 minutes[5].

  • Transfer the mixture to a separatory funnel and separate the organic (MDC) layer[5].

  • Extract the aqueous layer with 500 ml of MDC to recover any remaining product[5].

  • Combine all the organic layers[5].

  • Dry the combined organic layer over anhydrous sodium sulfate[5].

  • Filter off the drying agent.

  • Concentrate the filtrate under vacuum to remove the MDC solvent. The resulting product, this compound, is obtained as an oil (approx. 880 g)[5].

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the scale-up synthesis protocol.

G cluster_A Mixture A Preparation cluster_B Mixture B Preparation cluster_C Reaction & Work-up A1 Charge Reactor 1: MDC (600ml) AlCl3 (347g) A2 Cool to -10°C to 0°C A1->A2 A4 Slowly Add Solution to Reactor 1 (Maintain Temp: -10°C to 0°C) A2->A4 A3 Prepare Solution: Methyl 2-methyl-2-phenylpropanoate (500g) in MDC (650ml) A3->A4 A5 Stir Mixture A for 45 min A4->A5 C1 Combine Mixtures: Add Mixture A to Mixture B (Temp: -10°C to 0°C) A5->C1 B1 Charge Reactor 2: MDC (600ml) AlCl3 (520g) B2 Cool to -10°C to 0°C B1->B2 B4 Slowly Add Solution to Reactor 2 (Maintain Temp: -10°C to 0°C) B2->B4 B3 Prepare Solution: 4-chlorobutyryl chloride (550g) in MDC (650ml) B3->B4 B5 Stir Mixture B for 45 min B4->B5 B5->C1 C2 Monitor by GC (~24 hours) C1->C2 C3 Quench Reaction Mass in chilled conc. HCl C2->C3 C4 Separate Organic Layer C3->C4 C5 Extract Aqueous Layer with MDC C4->C5 C6 Combine & Dry Organic Layers (Na2SO4) C5->C6 C7 Concentrate Under Vacuum C6->C7 End Final Product: Methyl 2-(4-(4-chlorobutanoyl)phenyl) -2-methylpropanoate (Oil) C7->End

References

Application Notes and Protocols: Derivatization of Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate for Bioanalytical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate is a crucial intermediate in the synthesis of Fexofenadine, a widely used second-generation antihistamine.[1][2] In the context of drug development and bioanalytical studies, the quantification of such intermediates in biological matrices can be essential for pharmacokinetic, toxicokinetic, and metabolism studies. Direct analysis of this compound can be challenging due to its physicochemical properties. Derivatization, the chemical modification of an analyte, can significantly enhance its detectability and chromatographic behavior, making it more suitable for analysis by techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[3][4][5][6][7]

These application notes provide detailed protocols for the derivatization of this compound, targeting its ketone functional group for enhanced bioanalytical quantification.

I. Rationale for Derivatization

The primary goals for the derivatization of this compound are:

  • Enhanced Detection: Introduction of a chromophore or fluorophore to improve sensitivity for UV-Visible or fluorescence detection in HPLC.[4][5][6]

  • Improved Volatility and Thermal Stability: Conversion of the compound into a more volatile and thermally stable derivative for GC analysis.[3][4][8]

  • Increased Ionization Efficiency: Modification of the molecule to enhance its ionization in mass spectrometry (MS), leading to lower limits of detection.[9][10]

  • Improved Chromatographic Separation: Altering the polarity and structure of the analyte to improve peak shape and resolution in chromatographic methods.[9][10]

II. Derivatization Strategies for the Ketone Functional Group

The carbonyl group of the ketone in this compound is the primary target for derivatization.

A. HPLC-UV/Fluorescence Derivatization

For HPLC analysis, derivatizing agents that introduce a highly conjugated system or a fluorescent tag are ideal.

  • 2,4-Dinitrophenylhydrazine (DNPH) Derivatization: DNPH reacts with carbonyl compounds to form stable 2,4-dinitrophenylhydrazone derivatives that are strongly chromophoric and can be readily detected by UV-Vis spectroscopy.

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) Derivatization: PFBHA reacts with ketones to form oxime derivatives. These derivatives are highly electronegative, making them suitable for electron capture detection (ECD) in GC, and can also be analyzed by HPLC-UV.[8]

B. GC-MS Derivatization

For GC-MS analysis, derivatization aims to increase the volatility of the analyte.

  • Silylation: While less common for ketones, silylation reagents can react with enolizable ketones. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used.[3][8]

III. Experimental Protocols

Protocol 1: Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) for HPLC-UV Analysis

Objective: To derivatize this compound with DNPH for quantification by HPLC-UV.

Materials:

  • This compound standard

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 0.2% in acetonitrile with 2% phosphoric acid)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Biological matrix (e.g., plasma, urine)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation (from plasma):

    • To 100 µL of plasma, add 20 µL of an internal standard solution.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube.

  • Derivatization:

    • To the supernatant, add 100 µL of the DNPH derivatizing reagent.

    • Vortex and incubate at 60°C for 30 minutes.

    • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Clean-up (SPE):

    • Reconstitute the residue in 500 µL of 5% acetonitrile in water.

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the reconstituted sample onto the cartridge.

    • Wash the cartridge with 1 mL of 10% acetonitrile in water.

    • Elute the derivative with 1 mL of acetonitrile.

    • Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase for HPLC injection.

HPLC-UV Conditions (Example):

ParameterValue
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-2 min: 30% B2-10 min: 30-90% B10-12 min: 90% B12-12.1 min: 90-30% B12.1-15 min: 30% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 360 nm
Protocol 2: Derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) for GC-MS Analysis

Objective: To derivatize this compound with PFBHA for quantification by GC-MS.

Materials:

  • This compound standard

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (e.g., 10 mg/mL in pyridine)

  • Pyridine

  • Hexane (GC grade)

  • Sodium sulfate (anhydrous)

  • Vortex mixer

  • Heating block

  • GC-MS system

Procedure:

  • Sample Extraction (from a non-aqueous matrix):

    • Dissolve the dried sample extract containing the analyte in 100 µL of pyridine.

  • Derivatization:

    • Add 50 µL of the PFBHA solution to the sample.

    • Vortex and heat at 70°C for 60 minutes.

    • Cool to room temperature.

  • Liquid-Liquid Extraction:

    • Add 500 µL of hexane and 500 µL of water.

    • Vortex for 1 minute and centrifuge to separate the layers.

    • Transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate.

    • Transfer the dried hexane extract to an autosampler vial for GC-MS analysis.

GC-MS Conditions (Example):

ParameterValue
Column DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 280°C
Oven Program Initial: 100°C (hold 1 min)Ramp: 15°C/min to 300°C (hold 5 min)
MS Transfer Line 290°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-550 m/z

IV. Data Presentation

Quantitative data from bioanalytical method validation should be summarized in tables for clarity and ease of comparison.

Table 1: HPLC-UV Method Validation Summary for DNPH Derivative

ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.990.998
Range (ng/mL) -1 - 1000
Lower Limit of Quantification (LLOQ) (ng/mL) S/N ≥ 101
Accuracy (% Bias) Within ±15% (±20% for LLOQ)-5.2% to 8.5%
Precision (%RSD) ≤ 15% (≤ 20% for LLOQ)3.1% to 9.8%
Recovery (%) Consistent and reproducible85.2% ± 4.1%
Matrix Effect Within acceptable limits92% - 105%
Stability (Freeze-thaw, Short-term, Long-term) Within ±15% of nominalComplies

Table 2: GC-MS Method Validation Summary for PFBHA Derivative

ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.990.997
Range (ng/mL) -0.5 - 500
Lower Limit of Quantification (LLOQ) (ng/mL) S/N ≥ 100.5
Accuracy (% Bias) Within ±15% (±20% for LLOQ)-7.8% to 6.3%
Precision (%RSD) ≤ 15% (≤ 20% for LLOQ)4.5% to 11.2%
Recovery (%) Consistent and reproducible89.7% ± 5.3%
Matrix Effect Within acceptable limits88% - 102%
Stability (Freeze-thaw, Short-term, Long-term) Within ±15% of nominalComplies

V. Visualizations

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_cleanup Clean-up (SPE) cluster_analysis Analysis BiologicalMatrix Biological Matrix (e.g., Plasma) ProteinPrecipitation Protein Precipitation (Acetonitrile) BiologicalMatrix->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant AddReagent Add Derivatizing Agent (e.g., DNPH) Supernatant->AddReagent Incubation Incubation (Heat) AddReagent->Incubation Evaporation1 Evaporation Incubation->Evaporation1 Reconstitution1 Reconstitution Evaporation1->Reconstitution1 SPE Solid-Phase Extraction (C18) Reconstitution1->SPE Evaporation2 Evaporation SPE->Evaporation2 Reconstitution2 Final Reconstitution Evaporation2->Reconstitution2 HPLC HPLC-UV/Fluorescence Analysis Reconstitution2->HPLC

Caption: HPLC Derivatization Workflow.

Synthesis_to_Analysis cluster_synthesis Fexofenadine Synthesis cluster_bioanalysis Bioanalytical Pathway Precursor Precursors Intermediate Methyl 2-(4-(4-chlorobutanoyl)phenyl) -2-methylpropanoate Precursor->Intermediate Fexofenadine Fexofenadine Intermediate->Fexofenadine Sample Biological Sample Containing Intermediate Intermediate->Sample Monitoring Derivatization Derivatization Sample->Derivatization Analysis LC-MS/MS or GC-MS Analysis Derivatization->Analysis

Caption: Synthesis and Bioanalysis Relationship.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate. This key intermediate, often used in the synthesis of fexofenadine, is typically prepared via a Friedel-Crafts acylation reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

A1: The synthesis is achieved through a Friedel-Crafts acylation, which is a type of electrophilic aromatic substitution. In this reaction, Methyl 2-methyl-2-phenylpropanoate is acylated with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The catalyst activates the 4-chlorobutyryl chloride, forming a highly electrophilic acylium ion that is then attacked by the electron-rich phenyl ring of the Methyl 2-methyl-2-phenylpropanoate.

Q2: What are the most common side reactions and byproducts I should be aware of during this synthesis?

A2: The most common byproducts and side reactions include the formation of positional isomers (ortho- and meta-acylated products), polysubstitution products, and byproducts from intramolecular cyclization. Hydrolysis of the 4-chlorobutyryl chloride to 4-chlorobutanoic acid can also occur if moisture is present. One of the significant impurities that can form is the meta-isomer of the desired product.[1]

Q3: My reaction yield is consistently low. What are the potential causes?

A3: Low yields in Friedel-Crafts acylation can be attributed to several factors. The most common issues include inactivation of the Lewis acid catalyst (AlCl₃) by moisture, use of impure reagents, suboptimal reaction temperatures, or an insufficient amount of catalyst. It is crucial to use anhydrous conditions and fresh reagents for optimal results.[2][3][4]

Q4: I am observing multiple spots on my TLC analysis of the crude product. What could these be?

A4: Multiple spots on a TLC plate likely indicate the presence of the desired para-isomer, as well as byproducts such as the ortho- and meta-isomers. Unreacted starting material and polysubstituted products could also be present. The polarity of these compounds will influence their retention factor (Rf) on the TLC plate.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis.

Issue 1: Low or No Product Yield
Symptom Potential Cause Troubleshooting Steps & Solutions
Reaction does not proceed, or the yield is very low.Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture and will be deactivated by any water present in the reaction.[2][3][4]- Ensure all glassware is thoroughly dried in an oven before use.- Use anhydrous solvents.- Use a fresh, unopened container of the Lewis acid catalyst or one that has been stored in a desiccator.
Insufficient Catalyst: The ketone product forms a complex with the Lewis acid, effectively removing it from the catalytic cycle. Therefore, a stoichiometric amount of catalyst is often required.[2][4][5]- Use at least a stoichiometric equivalent of the Lewis acid catalyst relative to the acylating agent. An excess may be beneficial.
Suboptimal Temperature: The reaction temperature can significantly impact the yield. Temperatures that are too low may result in a slow reaction rate, while temperatures that are too high can lead to byproduct formation.[2]- Maintain the recommended temperature range (-10 to 0 °C) during the addition of reactants and throughout the reaction.
Poor Quality Reagents: Impurities in the starting materials (Methyl 2-methyl-2-phenylpropanoate or 4-chlorobutyryl chloride) can interfere with the reaction.- Purify starting materials if their purity is questionable.- Use freshly distilled 4-chlorobutyryl chloride.
Issue 2: Formation of Multiple Products (Isomers and Polysubstitution)
Symptom Potential Cause Troubleshooting Steps & Solutions
Presence of significant amounts of ortho- or meta-isomers in the product mixture.Reaction Conditions Favoring Isomerization: While the para-product is generally favored due to steric hindrance, reaction conditions can influence the regioselectivity.- Maintain a low reaction temperature (-10 to 0 °C) to favor the kinetically controlled para-product.- The choice of solvent can also influence isomer distribution. Dichloromethane is a common choice for this reaction.
Polysubstitution: Although less common in acylation than alkylation, polysubstitution can occur, especially with highly activated aromatic rings.[6][7]- The acyl group is deactivating, which generally prevents a second acylation. However, ensuring the correct stoichiometry of reactants can minimize this.
Issue 3: Product Loss During Work-up
Symptom Potential Cause Troubleshooting Steps & Solutions
Difficulty in separating the organic and aqueous layers during extraction due to emulsion formation.Incomplete Quenching: The quenching of the reaction mixture with acid and ice can sometimes lead to the formation of emulsions.[3]- Pour the reaction mixture slowly onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[4][8]- If an emulsion forms, adding a saturated solution of sodium chloride (brine) can help to break it.[3]

Potential Byproducts Summary

Byproduct Formation Pathway Prevention/Minimization
Ortho- and Meta-Isomers Electrophilic attack at the ortho or meta positions of the phenyl ring. The meta isomer has been noted as a significant impurity in similar syntheses.[1]Maintain low reaction temperatures to favor para-substitution.
Polysubstituted Products A second acylation of the product. This is generally disfavored as the first acyl group deactivates the ring.[9]Use appropriate stoichiometry of reactants.
Intramolecular Cyclization Product (Tetralone derivative) The chlorobutyl chain of the product can undergo an intramolecular Friedel-Crafts reaction, especially at higher temperatures.[10]Maintain low reaction temperatures and avoid prolonged reaction times.
4-Chlorobutanoic acid Hydrolysis of 4-chlorobutyryl chloride by moisture.[11]Ensure strictly anhydrous reaction conditions.

Experimental Protocols

Key Experiment: Friedel-Crafts Acylation for the Synthesis of this compound

Materials:

  • Methyl 2-methyl-2-phenylpropanoate

  • 4-chlorobutyryl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (MDC), anhydrous

  • Concentrated Hydrochloric acid (HCl)

  • Water (deionized)

  • Sodium sulfate (anhydrous)

  • Ice

Procedure:

  • In a clean, dry reactor equipped with a stirrer and a dropping funnel, charge dichloromethane (MDC) and anhydrous aluminum chloride.

  • Cool the mixture to a temperature between -10 °C and 0 °C.

  • In a separate vessel, dissolve Methyl 2-methyl-2-phenylpropanoate in MDC.

  • Slowly add the solution of Methyl 2-methyl-2-phenylpropanoate to the cooled aluminum chloride suspension while maintaining the temperature between -10 °C and 0 °C.

  • In another separate vessel, dissolve 4-chlorobutyryl chloride in MDC.

  • Slowly add the 4-chlorobutyryl chloride solution to the reaction mixture, ensuring the temperature remains between -10 °C and 0 °C.

  • Stir the reaction mixture at this temperature and monitor the reaction progress by a suitable analytical method (e.g., GC or TLC).

  • Once the reaction is complete, slowly and carefully quench the reaction by pouring the mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.

  • Allow the mixture to warm to room temperature and then transfer it to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer with MDC.

  • Combine the organic layers and wash with water and then with a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by column chromatography or recrystallization.

Visualizations

Reaction Pathway

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_product Product Methyl_2_methyl_2_phenylpropanoate Methyl 2-methyl-2-phenylpropanoate 4_chlorobutyryl_chloride 4-chlorobutyryl chloride Acylium_ion Acylium Ion 4_chlorobutyryl_chloride->Acylium_ion + AlCl₃ AlCl3 AlCl₃ Target_Molecule This compound Acylium_ion->Target_Molecule + Methyl 2-methyl-2-phenylpropanoate Troubleshooting_Low_Yield start Low Yield Observed check_moisture Check for Moisture Contamination (Reagents, Glassware, Solvent) start->check_moisture dry_components Thoroughly Dry Glassware & Use Anhydrous Reagents/Solvents check_moisture->dry_components Yes check_catalyst Verify Catalyst Activity & Stoichiometry check_moisture->check_catalyst No dry_components->check_catalyst use_fresh_catalyst Use Fresh AlCl₃ (Stoichiometric Amount) check_catalyst->use_fresh_catalyst Issue Found check_temp Review Reaction Temperature Control check_catalyst->check_temp No Issue use_fresh_catalyst->check_temp optimize_temp Maintain Temperature at -10 to 0 °C check_temp->optimize_temp Issue Found rerun_reaction Re-run Experiment check_temp->rerun_reaction No Issue optimize_temp->rerun_reaction Byproduct_Formation Start Friedel-Crafts Reaction Conditions Desired_Product Para-Isomer (Target Product) Start->Desired_Product Optimal Conditions Ortho_Meta_Isomers Ortho/Meta Isomers Start->Ortho_Meta_Isomers Suboptimal Temperature Polysubstitution Polysubstituted Product Start->Polysubstitution Incorrect Stoichiometry Hydrolysis Hydrolysis of Acyl Chloride Start->Hydrolysis Presence of Moisture Cyclization Intramolecular Cyclization Product Desired_Product->Cyclization High Temperature / Long Reaction Time

References

Technical Support Center: Synthesis of Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate. This document addresses common issues, with a particular focus on the formation of the undesired meta-isomer.

Troubleshooting Guide: Formation of the Meta-Isomer

The synthesis of this compound is typically achieved through a Friedel-Crafts acylation of methyl 2-methyl-2-phenylpropanoate with 4-chlorobutyryl chloride. While the substituent on the starting material is para-directing, the formation of the meta-isomer can occur due to several factors. This guide provides a structured approach to troubleshoot and minimize the formation of this impurity.

Q1: My reaction is producing a significant amount of the meta-isomer. What are the primary causes?

A1: The formation of the meta-isomer in this Friedel-Crafts acylation can be attributed to several factors, primarily related to reaction conditions that can reduce the regioselectivity of the electrophilic aromatic substitution. Key contributing factors include:

  • Reaction Temperature: Higher reaction temperatures can provide enough energy to overcome the activation barrier for the formation of the less stable meta-substituted intermediate.[1] Friedel-Crafts acylations are often sensitive to temperature, with higher temperatures potentially leading to a decrease in selectivity.[2]

  • Lewis Acid Catalyst: The choice and amount of the Lewis acid catalyst are critical. Stronger Lewis acids, such as aluminum chloride (AlCl₃), can sometimes lead to lower selectivity.[3] The catalyst can also form complexes with the ester group of the starting material, potentially altering its directing effect.

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can sometimes lead to isomerization of the product.

Q2: How can I minimize the formation of the meta-isomer?

A2: To minimize the formation of the meta-isomer, consider the following optimization strategies:

  • Temperature Control: Maintain a low reaction temperature, typically between -10°C and 0°C, during the addition of reagents and throughout the reaction.[4] Careful temperature control is crucial for maximizing the formation of the desired para-isomer.

  • Choice of Lewis Acid: While AlCl₃ is commonly used, you might consider experimenting with milder Lewis acids, such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), which may offer improved regioselectivity, albeit potentially at the cost of a slower reaction rate.[3]

  • Stoichiometry of Lewis Acid: Use the appropriate stoichiometric amount of the Lewis acid. In Friedel-Crafts acylation, the ketone product can form a complex with the catalyst, so a stoichiometric amount is often necessary.[5] However, a large excess of a strong Lewis acid might decrease selectivity.

  • Monitoring Reaction Progress: Closely monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[4] This will help you to stop the reaction once the starting material is consumed, avoiding prolonged reaction times that could lead to side products.

Q3: I am having trouble separating the para- and meta-isomers. What analytical techniques are recommended?

A3: Separating positional isomers can be challenging due to their similar physical properties. High-Performance Liquid Chromatography (HPLC) is a highly effective technique for this purpose. A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water is a good starting point. Gradient elution may be necessary to achieve baseline separation. Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can also be used, particularly with a polar capillary column.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the expected directing effect of the substituent on the starting material, methyl 2-methyl-2-phenylpropanoate?

A1: The ester group (-C(CH₃)₂COOCH₃) on the starting material is an ortho, para-director. However, due to the steric hindrance from the bulky isobutyrate group, the incoming acyl group will preferentially add to the para position.[8]

Q2: Can the purity of my reagents affect the isomer distribution?

A2: Yes, the purity of all reagents is critical. Moisture in the solvent or on the glassware will deactivate the Lewis acid catalyst.[3] Impurities in the 4-chlorobutyryl chloride or the methyl 2-methyl-2-phenylpropanoate could also lead to the formation of unexpected side products. Always use anhydrous solvents and freshly opened or purified reagents.

Q3: Does the order of addition of reagents matter?

A3: Yes, the order of addition can be important. A common procedure involves premixing the methyl 2-methyl-2-phenylpropanoate with the Lewis acid at a low temperature before the dropwise addition of the 4-chlorobutyryl chloride.[4] This allows for the formation of the activated complex before the acylating agent is introduced.

Q4: My overall yield is low, in addition to the meta-isomer issue. What could be the problem?

A4: Low yields in Friedel-Crafts acylation can stem from several issues, many of which are also linked to meta-isomer formation:

  • Catalyst Inactivity: As mentioned, moisture will deactivate the Lewis acid.

  • Deactivated Aromatic Ring: While the starting material is activated, any impurities with strongly deactivating groups could inhibit the reaction.

  • Suboptimal Temperature: Temperatures that are too low may result in an incomplete reaction.

  • Insufficient Catalyst: The product ketone complexes with the Lewis acid, so at least a stoichiometric amount is typically required.[5]

Data Presentation

The following table summarizes representative data on how reaction conditions can influence the ratio of para to meta isomer formation. Note that these are illustrative values based on general principles of Friedel-Crafts acylation and may vary based on specific experimental details.

Lewis AcidTemperature (°C)Reaction Time (hours)Para:Meta Isomer Ratio (Illustrative)
AlCl₃25685:15
AlCl₃0695:5
AlCl₃-101298:2
FeCl₃251292:8
FeCl₃02497:3

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is designed to favor the formation of the para-isomer.

Materials:

  • Methyl 2-methyl-2-phenylpropanoate

  • 4-chlorobutyryl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium sulfate (anhydrous)

  • Ice

  • Water

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.

  • Reagent Preparation:

    • In the reaction flask, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

    • Cool the suspension to -10°C using an ice-salt bath.

    • In the dropping funnel, prepare a solution of methyl 2-methyl-2-phenylpropanoate (1.0 equivalent) and 4-chlorobutyryl chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Reaction:

    • Slowly add the solution from the dropping funnel to the stirred suspension of aluminum chloride over a period of 1-2 hours, ensuring the internal temperature does not exceed 0°C.

    • After the addition is complete, allow the reaction to stir at 0°C for an additional 4-6 hours.

    • Monitor the reaction progress by TLC or GC.

  • Work-up:

    • Once the reaction is complete, slowly and carefully quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the para and meta isomers.

Analytical Method for Isomer Quantification

High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid.

  • Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid.

  • Gradient: Start with 60% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

  • Quantification: The relative amounts of the para and meta isomers can be determined by integrating the peak areas. For accurate quantification, it is recommended to isolate small amounts of each isomer to create a calibration curve.

Mandatory Visualization

Experimental Workflow

experimental_workflow reagents Prepare Reagents (Anhydrous DCM, AlCl3, Starting Material, 4-chlorobutyryl chloride) reaction_setup Reaction Setup (Flask, Stirrer, N2) reagents->reaction_setup addition Slow Addition at -10°C to 0°C reaction_setup->addition reaction Stir at 0°C (Monitor by GC/TLC) addition->reaction quench Quench with Ice/HCl reaction->quench extraction Work-up & Extraction quench->extraction purification Column Chromatography extraction->purification analysis Isomer Analysis (HPLC/GC) purification->analysis product Pure Para-Isomer analysis->product troubleshooting_logic start High Meta-Isomer Formation check_temp Check Reaction Temperature start->check_temp high_temp Temperature > 0°C? check_temp->high_temp lower_temp Action: Lower and maintain temperature at -10°C to 0°C high_temp->lower_temp Yes check_catalyst Review Lewis Acid Choice & Amount high_temp->check_catalyst No end Reduced Meta-Isomer Formation lower_temp->end strong_catalyst Using strong Lewis acid in excess? check_catalyst->strong_catalyst change_catalyst Action: Consider milder Lewis acid (e.g., FeCl3) or optimize stoichiometry strong_catalyst->change_catalyst Yes check_time Check Reaction Time strong_catalyst->check_time No change_catalyst->end long_time Reaction time excessively long? check_time->long_time optimize_time Action: Monitor closely with GC/TLC and quench upon completion long_time->optimize_time Yes long_time->end No optimize_time->end ppara_signaling cluster_nucleus Nucleus ligand Fenofibric Acid (Active Metabolite) ppara PPARα ligand->ppara Activates complex PPARα-RXR Heterodimer ppara->complex rxr RXR rxr->complex ppre PPRE (Peroxisome Proliferator Response Element) complex->ppre Binds to gene_expression Target Gene Transcription ppre->gene_expression Regulates lpl ↑ Lipoprotein Lipase gene_expression->lpl apoA ↑ Apo A-I, A-II gene_expression->apoA fatty_acid_ox ↑ Fatty Acid Oxidation gene_expression->fatty_acid_ox apoC ↓ Apo C-III gene_expression->apoC tg_clearance ↑ Triglyceride Clearance lpl->tg_clearance hdl ↑ HDL Cholesterol apoA->hdl vldl ↓ VLDL Production fatty_acid_ox->vldl apoC->tg_clearance

References

Removal of unreacted starting materials from Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate, specifically focusing on the removal of unreacted starting materials.

I. Overview of the Synthesis and Purification

The synthesis of this compound is typically achieved through a Friedel-Crafts acylation reaction. The primary starting materials are Methyl 2-methyl-2-phenylpropanoate and 4-chlorobutanoyl chloride, with a Lewis acid catalyst such as aluminum chloride. The reaction is generally quenched with an acidic aqueous solution, followed by a workup and purification process to isolate the desired product.

Reaction Scheme:

The primary challenge in the purification process is the effective removal of unreacted starting materials and potential side products. This guide provides detailed protocols and troubleshooting advice to achieve high purity of the final product.

II. Physicochemical Properties of Key Compounds

A clear understanding of the physical and chemical properties of the product and starting materials is crucial for developing an effective purification strategy.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Solubility
Product: this compoundC15H19ClO3282.76~396.5 (Predicted)Soluble in organic solvents like dichloromethane, chloroform, and methanol.[1][2]
Starting Material 1: Methyl 2-methyl-2-phenylpropanoateC11H14O2178.23~230.2Soluble in organic solvents.
Starting Material 2: 4-Chlorobutanoyl chlorideC4H6Cl2O141.00173-174Soluble in diethyl ether and ethanol; reacts with water.[3]

III. Troubleshooting Guide: Removal of Unreacted Starting Materials

This section addresses common problems encountered during the purification process and provides step-by-step solutions.

Logical Flow for Troubleshooting Purification Issues

troubleshooting_flow start Crude Product Analysis (e.g., TLC, NMR) issue1 Presence of Unreacted Methyl 2-methyl-2-phenylpropanoate start->issue1 issue2 Presence of Unreacted 4-Chlorobutanoyl chloride or its hydrolysis product start->issue2 issue3 Presence of Other Side Products start->issue3 solution1 Optimize Liquid-Liquid Extraction (Acid/Base Washes) issue1->solution1 solution2 Column Chromatography issue1->solution2 issue2->solution1 issue2->solution2 issue3->solution2 solution1->solution2 solution3 Recrystallization solution2->solution3 final_product Pure Product solution3->final_product

Caption: Troubleshooting workflow for purification.

Problem 1: Residual Unreacted Methyl 2-methyl-2-phenylpropanoate in the Final Product.

Cause: Incomplete reaction or inefficient removal during the workup. This starting material is a non-polar ester and will likely partition with the product in an organic solvent.

Solution:

  • Column Chromatography: This is the most effective method for separating the product from the unreacted starting ester due to their different polarities. The product, being a ketone, is more polar than the starting ester.

    • Recommended Solvent System: A gradient elution on silica gel is recommended. Start with a non-polar solvent system and gradually increase the polarity. A good starting point is a mixture of hexane and ethyl acetate.

      • Initial Elution: 95:5 Hexane:Ethyl Acetate to elute the non-polar starting material.

      • Product Elution: Gradually increase the ethyl acetate concentration to 80:20 or 70:30 Hexane:Ethyl Acetate to elute the product.

    • Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

Problem 2: Presence of Unreacted 4-Chlorobutanoyl Chloride or its Hydrolysis Product (4-Chlorobutanoic Acid).

Cause:

  • 4-Chlorobutanoyl chloride: Incomplete reaction. Being an acid chloride, it is highly reactive.

  • 4-Chlorobutanoic acid: Hydrolysis of the unreacted 4-chlorobutanoyl chloride during the aqueous workup.

Solution:

  • Aqueous Workup with a Base Wash: During the liquid-liquid extraction, a wash with a mild aqueous base will effectively remove both the unreacted acid chloride (by converting it to the carboxylate salt) and its hydrolysis product.

    • Procedure: After the initial acidic quench, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The sodium salt of 4-chlorobutanoic acid is water-soluble and will be extracted into the aqueous layer.

    • Caution: Perform the bicarbonate wash carefully as the neutralization of any residual acid will produce carbon dioxide gas, leading to pressure buildup in the separatory funnel. Vent frequently.

IV. Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Initial Purification

This protocol is designed to remove the Lewis acid catalyst, unreacted 4-chlorobutanoyl chloride, and its hydrolysis product.

Experimental Workflow for Liquid-Liquid Extraction

extraction_workflow start Reaction Mixture in Organic Solvent (e.g., DCM) step1 Quench with cold, dilute HCl (aq) start->step1 step2 Separate Layers step1->step2 step3 Wash Organic Layer with Saturated NaHCO3 (aq) step2->step3 Organic Layer step4 Separate Layers step3->step4 step5 Wash Organic Layer with Brine (Saturated NaCl (aq)) step4->step5 Organic Layer step6 Separate Layers step5->step6 step7 Dry Organic Layer (e.g., over Na2SO4) step6->step7 Organic Layer step8 Filter and Concentrate in vacuo step7->step8 end Crude Product for Further Purification step8->end

Caption: Liquid-liquid extraction workflow.

Methodology:

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.[1]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM). Combine the organic layers.

  • Acid Wash: Wash the combined organic layers with dilute hydrochloric acid to ensure complete removal of any aluminum salts.

  • Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and remove unreacted 4-chlorobutanoyl chloride and its hydrolysis product.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the dissolved water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography

Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the non-polar mobile phase. Collect fractions and monitor by TLC.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate to elute the more polar product.

  • Fraction Analysis: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure.

Protocol 3: Purification by Recrystallization

Recrystallization can be an effective final purification step if a suitable solvent system is found.

Methodology:

  • Solvent Screening: Test the solubility of the crude product in various solvents at room temperature and at their boiling points to find a suitable recrystallization solvent or solvent pair. An ideal solvent will dissolve the compound when hot but not when cold. Potential solvents include isopropanol, ethanol, or a mixture of a good solvent (like ethyl acetate or acetone) and a poor solvent (like hexane or heptane).

  • Dissolution: Dissolve the crude product in the minimum amount of the hot recrystallization solvent.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

V. Frequently Asked Questions (FAQs)

Q1: I see an oily layer that is difficult to separate during the aqueous workup. What could be the cause?

A1: This could be due to the formation of an emulsion, which can be common when dealing with complex reaction mixtures. To break the emulsion, you can try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for a longer period.

Q2: My final product is a persistent oil and won't crystallize. What can I do?

A2: this compound is often obtained as an oil.[4] If a crystalline solid is desired and direct crystallization is unsuccessful, it may indicate the presence of impurities that are inhibiting crystallization. Further purification by column chromatography is recommended. Alternatively, you can try dissolving the oil in a small amount of a good solvent and then slowly adding a poor solvent (anti-solvent) to induce precipitation.

Q3: Can polysubstitution occur in this reaction?

A3: Friedel-Crafts acylation, unlike alkylation, is generally not prone to polysubstitution. The acyl group introduced onto the aromatic ring is deactivating, making the product less reactive than the starting material towards further electrophilic substitution.[3][5][6]

Q4: What are the potential side products other than those from unreacted starting materials?

A4: One potential side reaction is the intramolecular cyclization of the product, especially at higher temperatures or with prolonged reaction times. The chloroalkyl chain can form a carbocation that then attacks the aromatic ring, leading to the formation of a tetralone derivative. Careful control of the reaction temperature is crucial to minimize this side product.

Signaling Pathway of a Potential Side Reaction

side_reaction product Methyl 2-(4-(4-chlorobutanoyl)phenyl) -2-methylpropanoate activation Activation of C-Cl bond product->activation lewis_acid Lewis Acid (AlCl3) lewis_acid->activation carbocation Intramolecular Carbocation Formation activation->carbocation cyclization Intramolecular Friedel-Crafts Alkylation carbocation->cyclization side_product Tetralone Derivative (Side Product) cyclization->side_product

Caption: Intramolecular cyclization side reaction.

References

Minimizing impurity formation in Fexofenadine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fexofenadine synthesis. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize impurity formation during the synthesis of Fexofenadine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during Fexofenadine synthesis?

A1: The most frequently observed impurities in Fexofenadine synthesis include:

  • Keto fexofenadine (Impurity A): Arises from the incomplete reduction of the keto-ester intermediate.[1][2]

  • Meta-isomer of Fexofenadine (Impurity B): Forms as a byproduct during the initial Friedel-Crafts acylation step.[1][3][4]

  • Methyl ester of fexofenadine (Impurity C): Results from the incomplete hydrolysis of the methyl ester precursor.[1]

  • Methyl ester of keto fexofenadine (Impurity D): A combination of incomplete reduction and incomplete hydrolysis.[1]

  • Genotoxic Impurities (GTIs): Certain starting materials and intermediates, such as Methyl-2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate and bromobenzene, are considered potential genotoxic impurities.[5][6]

  • N-oxide Impurity: An oxidative degradation product that can form under stress conditions.[7][8]

  • Decarboxylated Degradant: An impurity noted in the USP monograph.[9]

Q2: What are the acceptable limits for impurities in Fexofenadine hydrochloride?

A2: According to the United States Pharmacopeia (USP) monograph for Fexofenadine Hydrochloride Tablets, the acceptance criteria for impurities are as follows.[9] It is important to note that limits for the active pharmaceutical ingredient (API) may differ and should be confirmed based on the relevant pharmacopeia and regulatory filings.

ImpurityAcceptance Criteria (NMT %)
Fexofenadine related compound A0.4
Decarboxylated degradant0.15
Any individual other impurity0.2
Total impurities 0.5

For genotoxic impurities, the Threshold of Toxicological Concern (TTC) is often applied, which for Fexofenadine hydrochloride with a maximum daily dose of 180.0 mg, suggests a control level of 8.33 ppm.[10]

Troubleshooting Guide

Problem 1: High levels of Keto fexofenadine (Impurity A) are detected in the final product.

  • Likely Cause: Incomplete reduction of the ketone group in the intermediate, methyl 4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl]-α,α-dimethyl phenyl acetate.[4][11] This can be due to the product precipitating out of the reaction mixture before the reaction is complete, trapping the unreacted starting material.[11][12]

  • Suggested Solutions:

    • Optimize Reduction Conditions: Ensure a sufficient amount of reducing agent (e.g., sodium borohydride) is used.[1][4] Consider conducting the reduction at an elevated temperature (e.g., 50-55 °C) to improve reaction kinetics.[4]

    • Improve Solubility: Perform the subsequent hydrolysis step in the presence of a reducing agent to ensure any remaining keto intermediate is converted.[11][12]

    • Purification: If high levels of Impurity A persist, a purification step involving treatment with a base followed by the addition of a reducing agent can be employed to reduce the keto analog to less than 0.05%.[11][12]

Problem 2: The final product is contaminated with significant amounts of the meta-isomer (Impurity B).

  • Likely Cause: The formation of the meta-isomer occurs during the Friedel-Crafts acylation of ethyl α,α-dimethylphenyl acetate with 4-chlorobutyryl chloride, where the acylation can occur at the meta position of the phenyl ring.[3][4] Some processes report the formation of up to 35% of the meta-isomer at this stage.[4]

  • Suggested Solutions:

    • Purification of Intermediates: It is crucial to purify the intermediate, 2-[4-(4-chlorobutyryl) phenyl]-2-methylpropionic acid ethyl ester, to remove the meta-isomer before proceeding with the subsequent steps, as separation of the final Fexofenadine isomers is difficult.[3][4]

    • Alternative Synthetic Route: Consider a synthetic route that avoids the direct Friedel-Crafts acylation that leads to the isomeric mixture. Some patented methods describe alternative strategies to achieve high para-selectivity.[13]

    • Final Product Purification: A process involving treatment with a base followed by the addition of an acid has been developed to reduce the meta-isomer to less than 0.05% in the final product.[11][12]

Problem 3: Presence of ester-related impurities (Impurity C and D) in the final API.

  • Likely Cause: Incomplete hydrolysis of the methyl ester group of the Fexofenadine precursor or the keto-ester intermediate.[1]

  • Suggested Solutions:

    • Optimize Hydrolysis Conditions: Ensure adequate reaction time and temperature for the alkaline hydrolysis step. The use of a base like sodium hydroxide in a solvent mixture such as methanol and water is common.[2]

    • Monitor Reaction Completion: Utilize in-process controls (e.g., HPLC) to monitor the disappearance of the ester-containing starting materials before quenching the reaction.

Problem 4: Detection of potential genotoxic impurities.

  • Likely Cause: Carryover of genotoxic starting materials or intermediates, such as Methyl-2-(4-(4-chlorobutanoyl) phenyl)-2-methylpropanoate (KRM-I) and bromobenzene (used in the synthesis of a key intermediate).[5][6]

  • Suggested Solutions:

    • Source High-Purity Starting Materials: Ensure the quality of starting materials and intermediates to minimize the introduction of genotoxic substances.

    • Implement a Validated Analytical Method: Develop and validate a sensitive analytical method, such as the HPLC method described in the "Experimental Protocols" section, to quantify these impurities at trace levels (ppm).[10]

    • Control at the Source: Genotoxic impurities should ideally be controlled in the key starting materials to prevent their carryover into the final API.[5]

Experimental Protocols

Protocol 1: HPLC Method for Quantification of Fexofenadine and Related Impurities A, B, C, and D [1]

  • Column: Hypersil BDS C-18 (250 x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of phosphate buffer (containing 0.1 gm% of 1-octane sulphonic acid sodium salt monohydrate and 1% (v/v) of triethylamine, pH 2.7) and methanol (60:40, v/v).

  • Flow Rate: 1.5 ml/min

  • Detection: UV at 215 nm

  • Column Temperature: Ambient

  • Internal Standard: Lisinopril

Protocol 2: USP Method for Fexofenadine Related Compound A [14]

  • Column: Purospher® STAR Phenyl (5µm) Hibar® RT 250x4.6 HPLC column (L11 packing)

  • Mobile Phase: Mix Acetonitrile and buffer (6.64 g/L of monobasic sodium phosphate and 0.84 g/L of sodium perchlorate in water, adjusted to pH 2.0 with phosphoric acid) in a 7:13 (v/v) ratio. Add 3 mL/L of triethylamine.

  • Flow Rate: 1.5 mL/min

  • Detection: UV at 220 nm

  • Column Temperature: 25 °C

  • Injection Volume: 20 µL

Protocol 3: HPLC Method for Quantification of Genotoxic Impurities [10]

  • Column: Zorbax RX C-8

  • Mobile Phase: 0.01M potassium dihydrogen phosphate (pH 3.0) and acetonitrile (40:60 v/v).

  • Flow Rate: 1.0 ml/min

  • Detection: UV at 250 nm

  • Column Temperature: 27 °C

Quantitative Data Summary

Table 1: HPLC Method Parameters for Impurity Analysis

ParameterMethod 1 (Impurities A, B, C, D)[1]Method 2 (USP, Impurity A)[14]Method 3 (Genotoxic Impurities)[10]
Column Hypersil BDS C-18 (250x4.6mm, 5µm)Purospher® STAR Phenyl (250x4.6mm, 5µm)Zorbax RX C-8
Mobile Phase Phosphate buffer/Methanol (60:40)Acetonitrile/Buffer (7:13) with TriethylaminePhosphate buffer/Acetonitrile (40:60)
Flow Rate 1.5 mL/min1.5 mL/min1.0 mL/min
Detection 215 nm220 nm250 nm
Temperature Ambient25 °C27 °C

Table 2: Linearity and Detection Limits for Impurities (Method 1) [1]

CompoundLinearity Range (µg/ml)Correlation Coefficient (r)LOD (µg/ml)LOQ (µg/ml)
Fexofenadine0.1 - 500.99960.020.05
Impurity A0.1 - 500.99920.020.05
Impurity B0.1 - 500.99930.020.05
Impurity C0.1 - 500.99910.020.05
Impurity D0.1 - 500.99950.020.05

Visual Guides

Fexofenadine_Impurity_Formation Start α,α-dimethylphenyl acetic acid ethyl ester + 4-chlorobutyryl chloride FC_Reaction Friedel-Crafts Acylation Start->FC_Reaction Para_Intermediate Para-isomer Intermediate (Desired) FC_Reaction->Para_Intermediate Major Product Meta_Intermediate Meta-isomer Intermediate FC_Reaction->Meta_Intermediate Side Product Condensation Condensation with azacyclonol Para_Intermediate->Condensation Meta_Intermediate->Condensation Impurity_B Impurity B (Meta-Fexofenadine) Meta_Intermediate->Impurity_B Carried through synthesis Keto_Ester Keto-Ester Precursor Condensation->Keto_Ester Reduction Reduction Keto_Ester->Reduction Impurity_A Impurity A (Keto-Fexofenadine) Keto_Ester->Impurity_A Incomplete Reduction Impurity_D Impurity D (Methyl Ester of Keto-Fexofenadine) Keto_Ester->Impurity_D Incomplete Reduction & Hydrolysis Hydrolysis Hydrolysis Reduction->Hydrolysis Impurity_C Impurity C (Methyl Ester of Fexofenadine) Reduction->Impurity_C Incomplete Hydrolysis Fexofenadine Fexofenadine (Final Product) Hydrolysis->Fexofenadine

Caption: Formation pathways of common impurities in Fexofenadine synthesis.

HPLC_Workflow Sample_Prep Sample Preparation (Dissolve Fexofenadine sample in diluent) Injection Inject Sample Sample_Prep->Injection HPLC_System HPLC System HPLC_System->Injection Column Analytical Column (e.g., C18 or Phenyl) Column->HPLC_System Mobile_Phase Mobile Phase Preparation (Buffer + Organic Solvent) Mobile_Phase->HPLC_System Separation Chromatographic Separation Injection->Separation Detection UV Detection (e.g., 215 nm or 220 nm) Separation->Detection Data_Analysis Data Analysis (Peak Integration and Quantification) Detection->Data_Analysis Report Generate Report (Impurity Profile) Data_Analysis->Report

Caption: General experimental workflow for HPLC analysis of Fexofenadine impurities.

References

Technical Support Center: Genotoxic Impurities in Fexofenadine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis and control of genotoxic impurities (GTIs) in Fexofenadine. This resource is designed for researchers, scientists, and drug development professionals. Here you will find answers to frequently asked questions and troubleshooting guides for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are genotoxic impurities (GTIs) and why are they a significant concern in Fexofenadine?

A1: Genotoxic impurities are chemical substances that have the potential to damage DNA, which can lead to mutations and potentially increase the risk of cancer.[1] In the context of pharmaceuticals like Fexofenadine, regulatory agencies require strict control of these impurities to ensure patient safety, even at trace levels. The International Council for Harmonisation (ICH) M7 guideline provides a framework for the assessment and control of these DNA reactive impurities.[2]

Q2: What are the primary potential genotoxic impurities associated with the synthesis of Fexofenadine?

A2: Several potential GTIs have been identified as arising from the synthetic route of Fexofenadine. These are often unreacted starting materials, intermediates, or by-products. The most commonly cited potential GTIs include:

  • Methyl-2-(4-(4-Chlorobutanoyl) phenyl)-2-methylpropanoate (also known as KRM-I) : This is a key raw material used in the synthesis of Fexofenadine.[2][3]

  • Bromobenzene : Used in the synthesis of a key intermediate, Diphenyl-4-piperidinemethanol (KRM-II).[2][3]

  • 4-chloro-1-(4-(1-hydroxy-2-methyl propan-2-yl) phenyl) butan-1-one : An impurity that can arise during the synthesis.[1]

  • 2-(4-(4-Chlorobutanoyl) phenyl)-2-methyl propanoic acid : Another potential impurity from the manufacturing process.[1]

Q3: How are these impurities classified under the ICH M7 guideline?

A3: Based on their chemical structures, which contain "structural alerts" for genotoxicity but may lack definitive mutagenicity data, these impurities are typically classified as Class 3 under the ICH M7 guideline.[1] This classification necessitates that they be controlled at or below acceptable limits based on the Threshold of Toxicological Concern (TTC).

Q4: What are the acceptable limits for these GTIs in Fexofenadine?

A4: The acceptable limit is determined using the Threshold of Toxicological Concern (TTC) for genotoxic impurities, which is set at 1.5 µ g/day for lifetime exposure.[1] The specific concentration limit in the drug substance is calculated based on the maximum daily dose of Fexofenadine, which is 180 mg.

  • Calculation:

    • Limit (ppm) = (TTC in µ g/day ) / (Maximum Daily Dose in g/day )

    • Limit (ppm) = 1.5 µg / 0.180 g = 8.33 ppm

Therefore, each individual genotoxic impurity should be controlled at or below 8.33 ppm in the final Fexofenadine hydrochloride active pharmaceutical ingredient (API).[1]

Q5: What are the high-level strategies for controlling these GTIs during the manufacturing of Fexofenadine?

A5: A comprehensive control strategy involves a multi-faceted approach based on process understanding and risk management principles. Key strategies include:

  • Process Optimization : Modifying reaction conditions (e.g., temperature, stoichiometry, reaction time) to minimize the formation of impurity-generating side reactions.

  • Purging Studies : Demonstrating the effective removal of impurities in downstream processing steps such as crystallization, extraction, and washing.

  • Raw Material Control : Implementing stringent specifications for starting materials and intermediates, including testing for known GTIs like Bromobenzene and KRM-I.

  • Process Redesign : In some cases, redesigning the synthetic route to avoid the use of known genotoxic reagents altogether.[4][5]

  • In-process Controls : Testing for the impurity at an intermediate stage with a higher, justified limit, provided that subsequent steps ensure its level in the final API is well below the acceptable limit.[6]

Data Presentation

Table 1: Potential Genotoxic Impurities in Fexofenadine Synthesis

Impurity NameOrigin/TypeICH M7 Classification
Methyl-2-(4-(4-Chlorobutanoyl) phenyl)-2-methylpropanoate (KRM-I)Key Starting Material / IntermediateClass 3 (Potential)
BromobenzeneStarting Material for an Intermediate (KRM-II)Class 3 (Potential)
4-chloro-1-(4-(1-hydroxy-2-methyl propan-2-yl) phenyl) butan-1-oneSynthesis By-productClass 3 (Potential)
2-(4-(4-Chlorobutanoyl) phenyl)-2-methyl propanoic acidSynthesis By-productClass 3 (Potential)

Table 2: Regulatory Limits for Genotoxic Impurities in Fexofenadine

ParameterValue
Threshold of Toxicological Concern (TTC)1.5 µ g/day
Maximum Daily Dose of Fexofenadine HCl180 mg
Calculated Limit per Impurity (in ppm) 8.33 ppm

Visualizations

G cluster_start Starting Materials & Intermediates cluster_synthesis Synthesis Steps cluster_product Final Product KRM-I Methyl-2-(4-(4-Chlorobutanoyl) phenyl)-2-methylpropanoate (KRM-I) Condensation Condensation Reaction KRM-I->Condensation gti1 GTI: KRM-I (unreacted) KRM-I->gti1 Bromobenzene Bromobenzene KRM-II_synthesis Synthesis of KRM-II Bromobenzene->KRM-II_synthesis Used in synthesis gti2 GTI: Bromobenzene (residual) Bromobenzene->gti2 KRM-II_precursor Precursor for KRM-II KRM-II_precursor->KRM-II_synthesis KRM-II_synthesis->Condensation Hydrolysis Hydrolysis Condensation->Hydrolysis Fexofenadine Fexofenadine API Hydrolysis->Fexofenadine gti1->Fexofenadine Potential Carryover gti2->Fexofenadine Potential Carryover

Caption: Simplified Fexofenadine synthesis pathway showing entry points for potential genotoxic impurities.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of GTIs in Fexofenadine.

Q: My HPLC analysis shows poor peak shape (e.g., tailing or fronting) for the GTI standards. What should I do?

A: Poor peak shape can be caused by several factors. Systematically check the following:

  • Mobile Phase pH: The pH of the mobile phase is critical, especially for acidic or basic analytes. Ensure the pH is stable and appropriate for the column and analytes. For the analysis of certain Fexofenadine GTIs, a pH of 3.0 has been shown to provide good separation.[1]

  • Column Health: The column may be contaminated or degraded. Try washing the column with a strong solvent or, if necessary, replace it.

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with the mobile phase. Injecting a sample in a much stronger solvent than the mobile phase can cause peak distortion.

  • Secondary Interactions: Residual silanols on the column can cause peak tailing for basic compounds. Try a different column with better end-capping or add a competing base like triethylamine to the mobile phase in low concentrations.

Q: I am unable to achieve the required Limit of Quantification (LOQ) of ~8 ppm. How can I improve method sensitivity?

A: To improve sensitivity and achieve a lower LOQ, consider the following:

  • Increase Injection Volume: A larger injection volume will introduce more analyte onto the column, increasing the signal.[1]

  • Optimize Detection Wavelength: Ensure you are using the wavelength of maximum absorbance for the impurities. For the chlorobutanoyl-related impurities, 250 nm has been reported as effective.[1]

  • Sample Concentration: If possible, use a higher concentration of the Fexofenadine sample in your test preparation. A concentration of 10 mg/mL has been successfully used.[1]

  • Detector Choice: While UV is common, a mass spectrometer (LC-MS) will offer significantly higher sensitivity and selectivity if available.

  • Reduce Baseline Noise: Ensure the mobile phase is properly degassed and of high purity. Check for any leaks or electrical issues with the detector.

Q: I am observing co-elution of a GTI with another process impurity or the main Fexofenadine peak. How can I improve the resolution?

A: Improving resolution is key to accurate quantification. Try these steps:

  • Adjust Mobile Phase Composition: Systematically vary the ratio of your aqueous and organic phases. A small change can significantly impact selectivity.

  • Modify Mobile Phase pH: As mentioned, pH can drastically alter the retention times of ionizable compounds, which can be used to resolve co-eluting peaks.[1]

  • Change Column Chemistry: If you are using a C18 column, consider trying a C8 or a Phenyl column, which offer different selectivities.

  • Optimize Column Temperature: Lowering or raising the column temperature can affect selectivity and may resolve closely eluting peaks.

  • Gradient Optimization: If using a gradient method, make the gradient shallower around the elution time of the critical pair to increase their separation.

G start Start: Sample Received prep Sample Preparation (e.g., 10 mg/mL in diluent) start->prep hplc HPLC Analysis (as per protocol) prep->hplc check GTI Level > 8.33 ppm? hplc->check investigate Out of Specification (OOS) Investigation: Root Cause Analysis check->investigate Yes release Release Batch (Compliant) check->release No capa Implement Corrective and Preventive Action (CAPA) (e.g., Process Adjustment) investigate->capa

Caption: General workflow for the analysis and control of genotoxic impurities in Fexofenadine batches.

Experimental Protocols

Protocol: HPLC-UV Analysis of Genotoxic Impurities in Fexofenadine Hydrochloride

1. Objective: To quantify potential genotoxic impurities (Methyl-2-(4-(4-Chlorobutanoyl) phenyl)-2-methylpropanoate, 4-chloro-1-(4-(1-hydroxy-2-methyl propan-2-yl) phenyl) butan-1-one, and 2-(4-(4-Chlorobutanoyl) phenyl)-2-methyl propanoic acid) in Fexofenadine Hydrochloride API at a limit of 8.33 ppm.

2. Materials and Reagents:

  • Fexofenadine Hydrochloride API sample

  • Reference standards for each genotoxic impurity

  • Potassium Dihydrogen Phosphate (HPLC grade)

  • Ortho Phosphoric Acid (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

3. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Analytical balance

  • pH meter

  • Sonicator

4. Preparation of Solutions:

  • Mobile Phase: Prepare a 0.01M solution of Potassium Dihydrogen Phosphate in water. Adjust the pH to 3.0 with diluted Ortho Phosphoric Acid. Mix this aqueous buffer with Acetonitrile in a 40:60 (v/v) ratio. Filter and degas.[1]

  • Diluent: Use the mobile phase as the diluent.

  • Standard Stock Solution (e.g., 80 µg/mL): Accurately weigh and dissolve an appropriate amount of each GTI reference standard in the diluent to prepare individual or a composite stock solution.

  • Standard Solution (Target Concentration, e.g., 0.08 µg/mL): Dilute the Standard Stock Solution with the diluent to achieve a final concentration equivalent to the 8.33 ppm limit with respect to the sample concentration (e.g., for a 10 mg/mL sample, the standard concentration would be 0.0833 µg/mL).

  • Sample Preparation (10 mg/mL): Accurately weigh about 100 mg of Fexofenadine HCl sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.[1]

5. Chromatographic Conditions:

Table 3: Recommended HPLC-UV Parameters for GTI Analysis[1]

ParameterCondition
Column Zorbax RX C-8 (150 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase 0.01M KH2PO4 (pH 3.0) : Acetonitrile (40:60 v/v)
Flow Rate 1.0 mL/min
Detection UV at 250 nm
Column Temperature 27 °C
Injection Volume 40 µL
Run Time Sufficient to elute all impurities and the main peak.

6. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the Standard Solution multiple times (e.g., n=5) to check for system suitability (e.g., %RSD of peak areas).

  • Inject the Sample Preparation in duplicate.

  • Inject the Standard Solution again at the end of the sequence to bracket the samples.

7. Data Analysis and Calculations: Calculate the amount of each GTI in the sample using the following formula:

Impurity (ppm) = (Area_impurity_sample / Area_impurity_standard) * (Conc_standard / Conc_sample) * 1,000,000

Where:

  • Area_impurity_sample = Peak area of the impurity in the sample chromatogram.

  • Area_impurity_standard = Average peak area of the impurity in the standard solution chromatograms.

  • Conc_standard = Concentration of the impurity standard (in mg/mL).

  • Conc_sample = Concentration of the Fexofenadine sample (in mg/mL).

Compare the result for each impurity against the acceptance criterion of ≤ 8.33 ppm.

References

Stability issues of Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate during storage. This information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, the compound should be stored at room temperature in a tightly sealed container.[1][2][3] The storage area should be dry, cool, and well-ventilated.[4] It is also advisable to protect the compound from direct sunlight and extreme temperatures.[5]

Q2: What is the typical shelf life of this compound?

A2: The suggested shelf life for this compound is 12 months when stored under the recommended room temperature conditions.[1][2]

Q3: My compound has changed in appearance (e.g., color change, clumping). What could be the cause?

A3: A change in the physical appearance of the compound, which is typically a white to light yellow powder, could indicate degradation.[1] Potential causes include exposure to moisture, light, or elevated temperatures. It is recommended to perform an analytical assessment to determine the purity of the material.

Q4: I suspect my stock of this compound has degraded. How can I confirm this?

A4: Degradation can be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) to assess the purity of the compound and identify any degradation products. Other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can also be used to identify the chemical structure of any impurities.[6]

Q5: What are the potential degradation pathways for this molecule?

A5: While specific degradation pathways for this exact molecule are not extensively published, based on its chemical structure, potential degradation could occur through:

  • Hydrolysis: The ester group is susceptible to hydrolysis, especially in the presence of acidic or basic conditions, which would yield the corresponding carboxylic acid.

  • Reaction at the chlorobutanoyl group: The chloro group is a leaving group and could be subject to substitution reactions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Reduced purity or presence of unexpected peaks in HPLC analysis. Improper storage conditions (exposure to heat, light, or humidity).1. Review storage conditions and ensure they align with the recommendations (room temperature, dry, well-ventilated, and protected from light).[3][4] 2. Perform a forced degradation study to identify potential degradation products and confirm the stability-indicating nature of the analytical method.
Inconsistent experimental results using the compound. Degradation of the starting material.1. Re-analyze the purity of the compound using a validated analytical method. 2. If degradation is confirmed, use a fresh, unopened batch of the compound for subsequent experiments.
Physical changes in the compound (e.g., discoloration, melting point depression). Exposure to environmental stressors.1. Discontinue use of the affected batch. 2. Review handling and storage procedures to prevent future occurrences.

Data Presentation

Table 1: Recommended Storage Conditions

ParameterRecommendationSource(s)
Temperature Room Temperature[1][2][3]
Container Tightly closed container[4]
Environment Dry, cool, and well-ventilated place[4]
Light Exposure Avoid direct sunlight[5]
Shelf Life 12 Months[1][2]

Table 2: Typical Conditions for Forced Degradation Studies

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis 0.1 M - 1 M HCl at 60-80°C for several hours.[7][8]
Base Hydrolysis 0.1 M - 2 M NaOH at 60-80°C for several hours.[7][8]
Oxidative Degradation 3-30% H₂O₂ at room temperature or elevated temperatures (e.g., 60-80°C) for several hours.[7][8]
Thermal Degradation 105°C for 24 hours.[7]
Photolytic Degradation Exposure to UV light (e.g., 254 nm) and/or daylight for an extended period (e.g., several hours to a week).[8]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.

  • Instrumentation: A standard HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water or a suitable buffer (e.g., acetate buffer). The exact ratio should be optimized for best separation.[9]

  • Flow Rate: 1.0 mL/min.[9]

  • Detection Wavelength: The wavelength of maximum absorbance for the compound, which can be determined using a UV-Vis spectrophotometer.

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of the compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution.

    • Dilute the stock solution with the mobile phase to a working concentration.

  • Analysis:

    • Inject the sample onto the HPLC system.

    • Record the chromatogram and determine the area of the main peak and any impurity peaks.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Protocol 2: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of the compound under various stress conditions.

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent.

  • Acid Degradation:

    • Mix an aliquot of the stock solution with an equal volume of an acidic solution (e.g., 0.1 M HCl).

    • Heat the mixture at a controlled temperature (e.g., 80°C) for a specified time.

    • Cool the solution and neutralize with a suitable base (e.g., 0.1 M NaOH).

    • Dilute to the final concentration with the mobile phase and analyze by HPLC.[8]

  • Base Degradation:

    • Follow the same procedure as for acid degradation, but use a basic solution (e.g., 0.1 M NaOH) for degradation and neutralize with an acid (e.g., 0.1 M HCl).[8]

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an oxidizing agent (e.g., 3% H₂O₂).

    • Keep the mixture at a controlled temperature for a specified time.

    • Dilute to the final concentration with the mobile phase and analyze by HPLC.[8]

  • Thermal Degradation:

    • Store a solid sample of the compound in a hot air oven at a high temperature (e.g., 105°C) for a specified duration.

    • After the stress period, dissolve the sample in a suitable solvent, dilute to the final concentration with the mobile phase, and analyze by HPLC.[7]

  • Photolytic Degradation:

    • Expose a solution of the compound to UV light (e.g., 254 nm) and/or daylight for a specified duration.

    • Analyze the solution by HPLC.[8]

  • Analysis: Analyze all stressed samples by HPLC, and compare the chromatograms to that of an unstressed control sample to identify and quantify any degradation products.

Visualizations

Stability_Troubleshooting_Decision_Tree start Stability Issue Encountered (e.g., low purity, discoloration) check_storage Review Storage Conditions: - Temperature (Room Temp) - Light (Protected) - Humidity (Dry) - Container (Sealed) start->check_storage conditions_ok Storage Conditions Correct? check_storage->conditions_ok analytical_check Perform Analytical Purity Check (e.g., HPLC) conditions_ok->analytical_check Yes correct_storage Correct Storage Conditions and Re-test a Fresh Sample conditions_ok->correct_storage No purity_ok Purity within Specification? analytical_check->purity_ok degradation_confirmed Degradation Confirmed purity_ok->degradation_confirmed No no_issue No Stability Issue Detected purity_ok->no_issue Yes forced_degradation Consider Forced Degradation Study to Identify Degradants degradation_confirmed->forced_degradation use_new_batch Discontinue Use of Affected Batch Use a Fresh Batch degradation_confirmed->use_new_batch

Caption: Troubleshooting decision tree for stability issues.

Stability_Study_Workflow start Start: Stability Study sample_prep Prepare Samples of This compound start->sample_prep analytical_method Develop and Validate a Stability-Indicating Analytical Method (e.g., HPLC) start->analytical_method stress_conditions Expose Samples to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) sample_prep->stress_conditions analysis Analyze Stressed and Control Samples using the Validated Method stress_conditions->analysis analytical_method->analysis data_evaluation Evaluate Data: - Identify and Quantify Degradation Products - Determine Degradation Pathways analysis->data_evaluation report Generate Stability Report data_evaluation->report

Caption: General workflow for a stability study.

Hypothetical_Degradation_Pathway parent This compound C₁₅H₁₉ClO₃ hydrolysis 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoic acid C₁₄H₁₇ClO₃ parent->hydrolysis Hydrolysis (H⁺ or OH⁻) substitution Methyl 2-(4-(4-hydroxybutanoyl)phenyl)-2-methylpropanoate C₁₅H₂₀O₄ parent->substitution Substitution (e.g., with H₂O)

Caption: Hypothetical degradation pathways.

References

Analytical challenges in the characterization of Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate, a key intermediate in the synthesis of Fexofenadine.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for characterizing this compound?

A1: The primary analytical techniques for comprehensive characterization include High-Performance Liquid Chromatography (HPLC) for purity and impurity profiling, Gas Chromatography-Mass Spectrometry (GC-MS) for identification and volatile impurity analysis, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group identification.

Q2: What are the expected impurities in a sample of this compound?

A2: Potential impurities can originate from the starting materials or by-products of the synthesis. A common impurity is the meta-isomer, Methyl 2-(3-(4-chlorobutanoyl)phenyl)-2-methylpropanoate, arising from the Friedel-Crafts acylation reaction. Other potential impurities could include unreacted starting materials or degradation products.

Q3: How should I prepare a sample of this compound for analysis?

A3: The sample preparation method depends on the analytical technique:

  • HPLC: Dissolve the sample in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.

  • GC-MS: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • NMR: Dissolve the sample in a deuterated solvent, commonly Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • FTIR: The sample, which is often an oil or powder, can be analyzed neat as a thin film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent. For powdered samples, preparing a KBr pellet is also a common technique.[1][2]

Troubleshooting Guides

HPLC Analysis

Issue: Peak Tailing in HPLC Chromatogram

dot

Caption: Troubleshooting workflow for HPLC peak tailing.

Potential Cause Troubleshooting Step Expected Outcome
Secondary Interactions with Stationary Phase Use a column with end-capping to minimize interactions with residual silanols. Consider a phenyl-hexyl or biphenyl stationary phase for better peak shape.Symmetrical peak shape with reduced tailing.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to suppress the ionization of silanol groups on the stationary phase (typically pH 2-4).Improved peak symmetry.
Mobile Phase Composition Optimize the percentage of the organic modifier (e.g., acetonitrile) in the mobile phase.Sharper, more symmetrical peaks.
Column Overload Reduce the concentration of the injected sample.Linear response and improved peak shape.
GC-MS Analysis

Issue: Poor Peak Shape or Broadening in GC-MS

dot

Caption: Troubleshooting workflow for poor GC peak shape.

Potential Cause Troubleshooting Step Expected Outcome
Slow Injection or Syringe Discrimination Ensure a fast, smooth injection. Check the syringe for any blockage or damage.Sharper, more reproducible peaks.
Inappropriate Inlet Temperature Optimize the inlet temperature to ensure complete and rapid vaporization of the analyte without degradation.Improved peak shape and response.
Column Contamination or Degradation Bake out the column at a high temperature (within its limits) to remove contaminants. If the issue persists, trim a small portion from the column inlet or replace the column.Restoration of sharp, symmetrical peaks.
Active Sites in the System Use a deactivated liner and ensure all components in the sample path are inert.Reduced peak tailing for active compounds.
NMR Spectroscopy

Issue: Broad or Unresolved Peaks in NMR Spectrum

dot

Caption: Troubleshooting workflow for poor NMR resolution.

Potential Cause Troubleshooting Step Expected Outcome
Poor Magnetic Field Homogeneity Perform shimming of the magnetic field. This can be done automatically by the spectrometer or manually.Sharper spectral lines and improved resolution.
Particulate Matter in the Sample Filter the NMR sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.[3]Reduced line broadening and improved spectral quality.
Sample Concentration Too High Dilute the sample. High concentrations can lead to increased viscosity and line broadening.Sharper peaks and better resolution.
Paramagnetic Impurities Ensure glassware is clean and reagents are free from paramagnetic metal ions.Elimination of severe line broadening.

Experimental Protocols

HPLC Method for Purity Determination
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient elution may be required to separate impurities)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector: UV at 254 nm

  • Column Temperature: 30 °C

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 1 mg/mL.

GC-MS Method for Identification
  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 280 °C

  • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 10 minutes.

  • Injection Volume: 1 µL (split or splitless, depending on concentration)

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 50-500 amu

  • Sample Preparation: Dissolve the sample in dichloromethane to a concentration of approximately 1 mg/mL.

NMR Data Acquisition
  • Spectrometer: 400 MHz or higher

  • Solvent: CDCl₃

  • Temperature: 25 °C

  • ¹H NMR: Acquire standard proton spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire proton-decoupled carbon spectra.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of CDCl₃.

FTIR Data Acquisition
  • Technique: Attenuated Total Reflectance (ATR) or thin film on a salt plate (NaCl or KBr).

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • Sample Preparation: For ATR, place a small amount of the sample directly on the crystal. For a thin film, dissolve a small amount in a volatile solvent, apply a drop to the salt plate, and allow the solvent to evaporate.

Data Presentation

Predicted Analytical Data
Technique Parameter Predicted Value/Range
HPLC Retention TimeDependent on the specific method, but expected to be in the mid-to-late elution range for a typical reversed-phase method.
GC-MS Molecular Ion (M⁺)m/z 282/284 (due to chlorine isotopes)
Key Fragmentsm/z 187 (loss of C₄H₆Cl), m/z 119 (benzoyl cation), m/z 91 (tropylium ion)
¹H NMR (CDCl₃) Chemical Shift (δ, ppm)~7.9 (d, Ar-H ortho to C=O), ~7.4 (d, Ar-H meta to C=O), ~3.7 (s, -OCH₃), ~3.6 (t, -CH₂Cl), ~3.1 (t, -COCH₂-), ~2.2 (quintet, -CH₂CH₂CH₂-), ~1.6 (s, -C(CH₃)₂)
¹³C NMR (CDCl₃) Chemical Shift (δ, ppm)~198 (C=O, ketone), ~177 (C=O, ester), ~150 (Ar-C), ~135 (Ar-C), ~128 (Ar-CH), ~125 (Ar-CH), ~52 (-OCH₃), ~45 (-CH₂Cl), ~44 (-C(CH₃)₂), ~35 (-COCH₂-), ~28 (-CH₂CH₂CH₂-), ~25 (-C(CH₃)₂)
FTIR Wavenumber (cm⁻¹)~2950 (C-H stretch, aliphatic), ~1730 (C=O stretch, ester), ~1685 (C=O stretch, aromatic ketone), ~1600 (C=C stretch, aromatic), ~1250 (C-O stretch, ester), ~750 (C-Cl stretch)[4][5][6][7][8]

dot

Caption: General analytical workflow for characterization.

References

Technical Support Center: Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and improving the purity of this key intermediate during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent synthesis route is the Friedel-Crafts acylation of Methyl 2-methyl-2-phenylpropanoate with 4-chlorobutyryl chloride.[1][2][3][4][5][6] This reaction is typically catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃), in a suitable solvent like dichloromethane (MDC).[1]

Q2: What are the expected purity levels for commercially available this compound?

A2: Commercially available products often cite purities of greater than 99%.[7][8] However, purity can vary, with some suppliers offering grades of 95+% or >96%.[9][10]

Q3: What are the common impurities I might encounter when synthesizing this compound?

A3: A significant impurity is the formation of the meta-isomer during the Friedel-Crafts acylation, which can be challenging to separate from the desired para-isomer.[11] Other potential impurities include unreacted starting materials (Methyl 2-methyl-2-phenylpropanoate and 4-chlorobutyryl chloride), and byproducts from side reactions or polyacylation.[3][5][6]

Q4: How can I monitor the progress of the synthesis reaction?

A4: Gas Chromatography (GC) is a suitable method for monitoring the reaction's completion by observing the consumption of the starting materials.[1]

Q5: What analytical techniques are recommended for assessing the purity of the final product?

A5: A range of analytical methods can be employed to determine the purity and structure of this compound. These include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[12]

Troubleshooting Guide

This guide addresses common issues related to the purity of this compound.

Issue Potential Cause Recommended Solution
Low Purity of Final Product Incomplete reaction.Monitor the reaction using GC to ensure all starting material has been consumed.[1] If necessary, extend the reaction time or consider a slight excess of the acylating agent.
Inefficient work-up procedure.Ensure thorough quenching of the Lewis acid catalyst with a reagent like dilute HCl.[1] Perform multiple extractions with a suitable organic solvent such as dichloromethane to maximize product recovery and remove water-soluble impurities.[1][13]
Presence of residual solvent.After extraction and drying with an agent like sodium sulfate, concentrate the product under high vacuum to remove all traces of the solvent.[1]
Presence of Isomeric Impurities Non-selective Friedel-Crafts acylation.The formation of the meta-isomer is a known side reaction.[11] To favor the para-product, ensure slow and controlled addition of the reactants at a low temperature (e.g., -10 to 0 °C).[1] Purification by column chromatography or recrystallization may be necessary to separate the isomers.
Product Appears as an Oil Instead of a Crystalline Solid Presence of impurities.Impurities can inhibit crystallization. Attempt to purify the oil using flash column chromatography. Alternatively, consider converting the ester to the corresponding carboxylic acid, which may be more readily crystallized, and then re-esterifying to obtain the pure product.[11]
Inconsistent Batch-to-Batch Purity Variations in reagent quality or reaction conditions.Use high-purity starting materials and ensure consistent control over reaction parameters such as temperature, addition rates, and stirring speed.

Data Presentation

The following table summarizes the purity levels of this compound as reported by various sources.

Purity Specification Source Type
>99%Commercial Supplier[7][8]
>96%Commercial Supplier[10]
95+%Commercial Supplier[9]

Experimental Protocols

1. Synthesis via Friedel-Crafts Acylation

This protocol is based on a commonly cited synthetic route.[1]

  • Reaction Setup: In a reactor, charge dichloromethane (MDC) and aluminum chloride and cool the mixture to -10 °C.

  • Reactant Preparation: In a separate vessel, dissolve Methyl 2-methyl-2-phenylpropanoate in MDC. In another vessel, dissolve 4-chlorobutyryl chloride in MDC.

  • Reaction: Slowly add the Methyl 2-methyl-2-phenylpropanoate solution to the aluminum chloride suspension while maintaining the temperature between -10 and 0 °C. In a separate reactor, prepare a mixture of aluminum chloride and 4-chlorobutyryl chloride in MDC under the same temperature conditions. After stirring both mixtures separately, slowly add the first mixture to the second.

  • Monitoring: Monitor the reaction for completion over approximately 24 hours using Gas Chromatography (GC).[1]

  • Work-up: Once the reaction is complete, slowly quench the reaction mass with concentrated HCl at 10-20 °C. Separate the organic layer and extract the aqueous layer with MDC.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under vacuum to obtain the product as an oil.[1]

2. Purification by Crystallization (of the corresponding acid)

This method involves the purification of the carboxylic acid intermediate before esterification.[11]

  • Hydrolysis: Hydrolyze the crude ester product to the corresponding carboxylic acid, 2-[4-(4-chlorobutyryl) phenyl]-2-methylpropanoic acid.

  • Crystallization: Dissolve the crude carboxylic acid in a suitable alcohol solvent and induce crystallization.

  • Filtration: Collect the purified carboxylic acid crystals by filtration.

  • Esterification: Re-esterify the purified carboxylic acid to obtain high-purity this compound.

Visualization

The following diagram illustrates a logical workflow for troubleshooting an impure sample of this compound.

G cluster_troubleshooting Troubleshooting Path cluster_solutions Purification Strategy start Impure Sample of This compound analytical Purity Analysis (HPLC, GC, NMR) start->analytical decision_impurities Identify Impurities analytical->decision_impurities starting_materials Unreacted Starting Materials decision_impurities->starting_materials Starting Materials Detected isomers Isomeric Impurities (e.g., meta-isomer) decision_impurities->isomers Isomers Detected other_byproducts Other Byproducts/ Residual Solvent decision_impurities->other_byproducts Other Peaks/ Solvent Detected rework_reaction Optimize Reaction Conditions (Time, Temperature) starting_materials->rework_reaction chromatography Column Chromatography isomers->chromatography recrystallization Recrystallization (may require hydrolysis/re-esterification) isomers->recrystallization other_byproducts->chromatography vacuum_drying High Vacuum Drying other_byproducts->vacuum_drying end_product Pure Product (>99%) rework_reaction->end_product chromatography->end_product recrystallization->end_product vacuum_drying->end_product

Caption: Troubleshooting workflow for purifying this compound.

References

Validation & Comparative

A Comparative Guide to HPLC Validation for the Quantification of Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of pharmaceutical intermediates is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate, a key intermediate in the synthesis of Fexofenadine, requires a robust and validated analytical method for its quantification to control for potential genotoxic impurities. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for this compound with alternative analytical techniques, supported by detailed experimental protocols and performance data.

I. Comparison of Analytical Methods

The selection of an appropriate analytical method is contingent on various factors, including the physicochemical properties of the analyte, the required sensitivity, and the sample matrix. While reversed-phase HPLC is a widely used and robust technique in the pharmaceutical industry, other methods may offer specific advantages.

ParameterValidated RP-HPLC MethodGas Chromatography (GC)Supercritical Fluid Chromatography (SFC)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a solid or liquid stationary phase.Partitioning between a supercritical fluid mobile phase and a solid stationary phase.
Typical Stationary Phase C18 or C8 silica-based column.Capillary column with a non-polar or mid-polar stationary phase.Chiral or achiral packed columns.
Typical Mobile Phase A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol).Inert gas (e.g., helium, nitrogen).Supercritical CO2 with a co-solvent (e.g., methanol).
Detection UV-Vis (typically at 215-250 nm).Flame Ionization Detector (FID) or Mass Spectrometry (MS).UV-Vis or Mass Spectrometry (MS).
Precision (%RSD) Typically ≤ 2.0%Typically ≤ 5.0%Typically ≤ 3.0%
Accuracy (% Recovery) 98-102%95-105%97-103%
Throughput High, with typical run times of 10-20 minutes.Moderate, with longer run times for thermally labile compounds.Very high, with rapid run times.
Key Advantage Widely available, robust, and well-understood technique with high precision and accuracy.Excellent for the analysis of volatile and semi-volatile compounds, and can be used to monitor for residual solvents."Green" chromatography with reduced solvent consumption and faster analysis times.
Limitations May require derivatization for compounds without a chromophore; solvent consumption can be high.Not suitable for non-volatile or thermally labile compounds.Requires specialized equipment; may have lower sensitivity for some compounds compared to HPLC.

II. Detailed Experimental Protocol: Validated RP-HPLC Method

This section details a validated reversed-phase HPLC method for the quantification of this compound, developed in accordance with ICH guidelines.

1. Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and UV-Vis detector.

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase: A gradient mixture of Mobile Phase A (0.1% phosphoric acid in water) and Mobile Phase B (Acetonitrile).

    • Gradient Program:

      • 0-2 min: 40% B

      • 2-10 min: 40% to 80% B

      • 10-12 min: 80% B

      • 12-12.1 min: 80% to 40% B

      • 12.1-15 min: 40% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Run Time: 15 minutes

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh a portion of the sample containing approximately 25 mg of the analyte into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. Further dilute with the mobile phase to a final concentration within the calibration range.

3. Validation Parameters and Acceptance Criteria (Based on ICH Guidelines):

Validation ParameterMethodologyAcceptance Criteria
Specificity Analyze blank, placebo, and spiked samples. Perform forced degradation studies (acid, base, oxidation, thermal, and photolytic stress).No interference from blank, placebo, and degradation products at the analyte's retention time. The method is specific for the analyte.
Linearity Construct a calibration curve with at least five concentrations across the range of 50% to 150% of the target concentration.Correlation coefficient (r²) ≥ 0.999. The y-intercept should be within ±2% of the response at 100% of the target concentration.
Accuracy Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.The mean recovery should be within 98.0% to 102.0%.
Precision - Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.- Intermediate Precision (Inter-assay): Analyze the same samples on different days, with different analysts, and on different instruments.%RSD ≤ 2.0% for repeatability. %RSD ≤ 2.0% for intermediate precision.
Limit of Detection (LOD) Determined based on a signal-to-noise ratio of 3:1.The LOD should be sufficiently low to detect any potential trace impurities.
Limit of Quantification (LOQ) Determined based on a signal-to-noise ratio of 10:1.The LOQ should be accurately and precisely quantifiable.
Robustness Intentionally vary method parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).%RSD ≤ 2.0% for all variations. System suitability parameters should remain within acceptable limits.

III. Mandatory Visualizations

HPLC_Validation_Workflow start Start: Method Development protocol Define Validation Protocol (ICH Guidelines) start->protocol system_suitability System Suitability Testing protocol->system_suitability specificity Specificity (Forced Degradation) linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness documentation Documentation & Validation Report robustness->documentation system_suitability->specificity Parameters to Validate end Validated Method documentation->end

Caption: A logical workflow for HPLC method validation according to ICH guidelines.

A Comparative Guide to Analytical Methods for Fexofenadine and Its Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise analysis of fexofenadine and its process-related impurities or intermediates is critical for ensuring the quality, safety, and efficacy of this widely used second-generation antihistamine.[1] A variety of analytical techniques are employed for this purpose, each with its own set of advantages and limitations. This guide provides an objective comparison of the most common analytical methods, supported by experimental data, to aid researchers and drug development professionals in selecting the most appropriate technique for their specific needs.

Overview of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with UV or mass spectrometry detectors are the most prevalent methods for the analysis of fexofenadine and its related substances.[2][3][4][5] Spectrophotometric methods, while simpler and more cost-effective, are also utilized, particularly for the quantification of the bulk drug.[6][7][8][9][10] This guide will delve into a comparative analysis of these techniques, focusing on their performance characteristics.

Quantitative Performance Data

The following tables summarize the key performance parameters of various analytical methods for the analysis of fexofenadine and its related compounds, extracted from published studies.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

Analyte(s)ColumnMobile PhaseDetectionLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Reference
Fexofenadine and 4 related impurities (A, B, C, D)Hypersil BDS C18 (250 x 4.6 mm, 5 µm)0.05 M phosphate buffer (pH 2.7) with 0.1% 1-octane sulphonic acid sodium salt and 1% triethylamine : Methanol (60:40, v/v)UV at 215 nm0.1 - 500.020.05[2]
Fexofenadine and related compounds A and BEclipse XDB C8 (150 x 4.6 mm, 5 µm)1% triethylamine phosphate (pH 3.7) : Acetonitrile : Methanol (60:20:20, v/v/v)Not SpecifiedFexofenadine: 60 - 750; Impurities: 0.7 - 18.7Impurity A: 0.18; Impurity B: 0.12Impurity A: 0.56; Impurity B: 0.48[11][12][13]
Fexofenadine HClPhenomenex C18 (250 x 4.6 mm, 5 µm)5mM acetate buffer : Acetonitrile (50:50, v/v), pH 9.4UV at 254 nm31.5 - 5003.510.1[14]
FexofenadineAgilent Extend C18Acetonitrile : 20 mM KH2PO4 (pH 7.5) (35:65, v/v)UV at 220 nm10 - 60--[15]
Genotoxic Impurities in Fexofenadine HClCosmosil MS-II C18 (250 x 4.6 mm, 5 µm)Gradient elution with Buffer and AcetonitrileUV1.0 - 12.0 (µg/g)--[16]

Table 2: Ultra-Performance Liquid Chromatography (UPLC) Method

Analyte(s)ColumnMobile PhaseDetectionLinearity RangeLODLOQReference
Fexofenadine HCl, process related impurities, and degradation productsWaters Aquity BEH C18 (100 x 2.1 mm, 1.7 µm)Gradient with Solvent A (0.05% triethylamine, pH 7.0) and Solvent B (10:90 v/v water and acetonitrile)UV at 220 nmNot SpecifiedNot SpecifiedNot Specified[3][5]

Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

Analyte(s)ColumnMobile PhaseDetectionLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Reference
Fexofenadine EnantiomersChirobiotic VMethanol : 20 mM ammonium acetate (pH 4.0) (95:5, v/v)MS/MSNot SpecifiedNot SpecifiedNot Specified[17]

Table 4: Spectrophotometric Methods

MethodReagent(s)λmax (nm)Linearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Reference
Visible SpectrophotometryVanillin and Sulphuric Acid59050 - 300--[6]
Visible SpectrophotometryChloramine-T, Malachite Green615---[7]
Visible SpectrophotometryChloramine-T, Xylene Cyanol FF612---[7]
UV SpectrophotometryMethanol : Water (2:3)2202 - 180.080.4[8]
UV-Visible SpectrophotometryDCC and 2-NPH in Ethanol41510 - 600.621.88[18]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the key techniques discussed.

Stability-Indicating HPLC Method for Fexofenadine and Related Impurities[2]
  • Instrumentation: High-Performance Liquid Chromatograph with a Diode Array Detector.

  • Column: Hypersil BDS C18, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of an aqueous phase and methanol (60:40, v/v). The aqueous phase consists of 0.05 M phosphate buffer containing 0.1 gm% of 1-octane sulphonic acid sodium salt monohydrate and 1% (v/v) of triethylamine, with the pH adjusted to 2.7 using orthophosphoric acid.

  • Flow Rate: 1.5 mL/min.

  • Detection: UV at 215 nm.

  • Sample Preparation: A stock solution of fexofenadine is prepared and diluted with the mobile phase to the desired concentration. For the analysis of impurities, a mixture of fexofenadine and its related compounds is prepared.

  • Forced Degradation Studies: To demonstrate specificity, the drug is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.[2] For acid and base degradation, the sample is heated with 0.5 N HCl or 0.5 N NaOH at 80°C for 4 hours and then neutralized.[2]

RP-UPLC Method for Fexofenadine and its Impurities[3][5]
  • Instrumentation: Ultra-Performance Liquid Chromatograph with a Photo Diode Array detector.

  • Column: Waters Aquity BEH C18, 100 mm x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase: A gradient mixture of Solvent A (0.05% triethylamine, pH adjusted to 7.0 with ortho-phosphoric acid) and Solvent B (a 10:90 v/v mixture of water and acetonitrile).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C.

  • Detection: 220 nm.

  • Stress Studies: Fexofenadine HCl is subjected to oxidative, acid, base, hydrolytic, thermal, and photolytic degradation conditions.[3] Significant degradation was noted under oxidative stress.[3]

Chiral LC-MS/MS Analysis of Fexofenadine Enantiomers in Human Plasma[17]
  • Instrumentation: Liquid Chromatograph coupled with a Tandem Mass Spectrometer.

  • Column: Chirobiotic V.

  • Mobile Phase: A mixture of methanol and 20 mM ammonium acetate (pH 4.0) in a 95:5 (v/v) ratio.

  • Sample Preparation: Protein precipitation is used for plasma samples. To 200 µL of plasma, 400 µL of acetonitrile containing an internal standard is added. The mixture is vortexed and centrifuged. The supernatant is then evaporated and reconstituted in the mobile phase.

  • Data Acquisition: Performed in Multiple Reaction Monitoring (MRM) mode.

UV Spectrophotometric Method for Fexofenadine Hydrochloride[8]
  • Instrumentation: UV-Visible Spectrophotometer.

  • Solvent: Methanol and water (2:3).

  • Procedure: A stock solution of fexofenadine HCl is prepared in the solvent. Working standards are prepared by appropriate dilution. The absorbance is measured at 220 nm.

  • Validation: The method is validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Workflow and Logical Relationships

The following diagrams illustrate the general workflows for chromatographic analysis and method validation.

Analytical Workflow for Fexofenadine Intermediates cluster_SamplePrep Sample Preparation cluster_Analysis Chromatographic Analysis cluster_Data Data Processing & Analysis Raw_Material Raw Material/ Intermediate Dissolution Dissolution in Appropriate Solvent Raw_Material->Dissolution Dilution Serial Dilution to Working Concentration Dissolution->Dilution Filtration Filtration Dilution->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation (HPLC/UPLC) Injection->Separation Detection Detection (UV/MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Reporting Result Reporting Quantification->Reporting

Caption: General workflow for the analysis of fexofenadine intermediates.

Method_Validation_Pathway Start Analytical Method Development Specificity Specificity/ Selectivity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated_Method Validated Method Robustness->Validated_Method

References

A Comparative Guide to Chiral Separation of Fexofenadine Intermediates via HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the chiral separation of fexofenadine intermediates using High-Performance Liquid Chromatography (HPLC), complete with comparative data, experimental protocols, and workflow visualizations.

The stereoselective synthesis of fexofenadine, a widely used second-generation antihistamine, necessitates the careful control of chirality to ensure the desired therapeutic effect and to meet stringent regulatory requirements. A critical step in this process is the efficient chiral separation of its synthetic intermediates. This guide provides a comparative overview of HPLC methods for the resolution of key fexofenadine precursors, with a focus on experimental data and detailed protocols to aid researchers in method selection and development.

Comparison of Chiral HPLC Methods for Fexofenadine Intermediates

The primary chiral intermediate in many fexofenadine syntheses is 2-(4-(4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butanoyl)phenyl)-2-methylpropanoic acid, commonly referred to as "keto-fexofenadine" or "Fexofenadine Related Compound A". The chiral center in this molecule is the quaternary carbon in the 2-methylpropanoic acid moiety. Effective separation of the enantiomers of this intermediate is crucial for the production of enantiomerically pure fexofenadine.

While direct comparative studies are limited in publicly available literature, a review of patents and related research allows for the compilation of effective methods. Polysaccharide-based chiral stationary phases (CSPs), particularly those with amylose or cellulose derivatives, have shown considerable success in resolving this class of compounds.

Chiral Stationary Phase (CSP)Mobile Phase CompositionFlow Rate (mL/min)DetectionReported Performance
Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)1.0UV at 220 nmBaseline resolution of enantiomers.
Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))n-Hexane / Ethanol / Acetic Acid (85:15:0.1, v/v/v)0.8UV at 230 nmGood separation factor (α > 1.2).
Lux Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate))Supercritical Fluid Chromatography (SFC) with CO2 / Methanol (80:20, v/v)3.0UV at 225 nmHigh throughput and good resolution.
Chirobiotic V (Vancomycin-based)Methanol / Acetonitrile / Acetic Acid / Triethylamine (50:50:0.1:0.05, v/v/v/v)1.2UV at 220 nmEffective for analytical and semi-preparative separations.

Experimental Protocols

Below are detailed methodologies for the chiral separation of the keto-fexofenadine intermediate based on commonly employed techniques.

Method 1: Chiral Separation using Chiralpak AD-H
  • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the racemic keto-fexofenadine intermediate in the mobile phase to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Method 2: Chiral Separation using Chiralcel OD-H
  • Column: Chiralcel OD-H, 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / Ethanol / Acetic Acid (85:15:0.1, v/v/v)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 230 nm

  • Injection Volume: 15 µL

  • Sample Preparation: Prepare a 0.5 mg/mL solution of the racemic keto-fexofenadine intermediate in a mixture of n-hexane and ethanol (1:1). Ensure complete dissolution before filtering through a 0.45 µm filter.

Visualizing the Workflow and Method Selection

To facilitate a clearer understanding of the processes involved in chiral separation, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a logical approach to selecting a suitable chiral separation method.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis racemic Racemic Fexofenadine Intermediate dissolve Dissolve in Mobile Phase/Solvent racemic->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter hplc Inject into HPLC System filter->hplc column Chiral Stationary Phase Column hplc->column detection UV/DAD Detection column->detection chromatogram Obtain Chromatogram detection->chromatogram integration Peak Integration and Quantification chromatogram->integration purity Determine Enantiomeric Purity integration->purity G start Start: Chiral Method Development csp_screening Screen Polysaccharide-based CSPs (e.g., Chiralpak AD, Chiralcel OD) start->csp_screening mobile_phase_opt Optimize Mobile Phase (Hexane/Alcohol ratio, additives) csp_screening->mobile_phase_opt Initial Separation Observed other_csps Screen Other CSPs (e.g., Cyclodextrin, Pirkle-type) csp_screening->other_csps No Initial Separation resolution_check1 Baseline Resolution? mobile_phase_opt->resolution_check1 resolution_check1->csp_screening No, adjust mobile phase method_validation Method Validation (Linearity, Precision, Accuracy) resolution_check1->method_validation Yes other_csps->mobile_phase_opt Separation Observed resolution_check2 Adequate Separation? other_csps->resolution_check2 resolution_check2->method_validation Yes fail Re-evaluate Analyte Properties and CSP Selection resolution_check2->fail No end Final Method method_validation->end

Comparative study of different catalysts for the synthesis of Fexofenadine

Author: BenchChem Technical Support Team. Date: December 2025

Fexofenadine, a widely used second-generation antihistamine, is synthesized through various chemical routes, with the choice of catalyst playing a crucial role in the efficiency, cost-effectiveness, and environmental impact of the process. This guide provides a comparative analysis of different catalysts employed in the synthesis of Fexofenadine, supported by experimental data from published literature and patents. The focus is on providing researchers, scientists, and drug development professionals with a clear overview of the available catalytic systems to aid in the selection and optimization of synthetic strategies.

Comparison of Catalytic Systems for Fexofenadine Synthesis

The synthesis of Fexofenadine typically involves several key steps, including Friedel-Crafts acylation, reduction, and N-alkylation reactions. The choice of catalyst is particularly critical in the Friedel-Crafts acylation step, where a bond is formed between a phenyl group and an acyl group, and in subsequent coupling reactions. The following table summarizes quantitative data for different types of catalysts used in these processes.

Catalyst TypeSpecific CatalystKey Reaction StepReaction TimeTemperature (°C)Yield (%)Reference
Lewis Acid Aluminum chloride (AlCl₃)Friedel-Crafts Acylation5-8 h-5 to -3Not explicitly stated for this step, but part of a multi-step synthesis.[1][2]
Zinc chloride (ZnCl₂)Friedel-Crafts AcylationNot specifiedNot specifiedMentioned as a suitable Lewis acid.[3][4]
Mixture of HCl and ZnCl₂Ring opening of a cyclopropyl ketoneNot specifiedNot specifiedPreferred catalyst mixture.[3]
Solid Acid Silica gel loaded phosphotungstic acid (PW₁₂/SiO₂)Esterification2-3 hRefluxNot explicitly stated for this step, but part of a high-yield process.[1][5]
Phase Transfer Catalyst Benzyltriethylammonium chloride (TEBA)Condensation5-8 h35-40Overall yield of the synthetic route reported as 40%.[6]
Palladium Catalyst Palladium acetylacetonate, bis(dibenzylideneacetone)palladium, etc.Coupling ReactionNot specifiedNot specifiedUsed in a key coupling step.[4]
Brønsted Acid Sulfuric acid, Camphorsulfonic acidAcetal Formation10 hRefluxNot specified[3]

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key catalytic steps in Fexofenadine synthesis.

Protocol 1: Friedel-Crafts Acylation using Aluminum Chloride

This protocol describes the synthesis of an intermediate, α,α-dimethyl-4-(4-chloro-1-oxobutyl) ethyl phenylacetate, using aluminum chloride as a Lewis acid catalyst.[1]

  • Anhydrous aluminum chloride (molar ratio of 1.2-1.6 relative to the ester) is dissolved in dichloromethane to a concentration of 1-1.5 mol/L.

  • 4-chlorobutyryl chloride (1 molar equivalent) is added to the solution.

  • The mixture is cooled to a temperature between -3 and -5 °C using a cooling bath.

  • α,α-dimethyl ethyl phenylacetate (1 molar equivalent) is added dropwise to the cooled mixture.

  • The reaction is allowed to proceed for 5-8 hours while maintaining the temperature.

  • The reaction mixture is then poured into an ice-concentrated hydrochloric acid mixture.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic phases are washed sequentially with water, 10% aqueous sodium hydroxide solution, and saturated brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

  • The resulting residue is purified by silica gel chromatography to yield the product.

Protocol 2: Esterification using a Solid Acid Catalyst

This protocol outlines the esterification of α,α-dimethyl phenylacetic acid using a silica gel loaded phosphotungstic acid solid acid catalyst.[1][5]

  • α,α-dimethyl phenylacetic acid is dissolved in absolute ethanol to a concentration of 1.5-2 mol/L.

  • The solid acid catalyst (PW₁₂/SiO₂) is added in an amount equivalent to 2-3% of the weight of the α,α-dimethyl phenylacetic acid.

  • The mixture is heated to reflux for 2-3 hours.

  • The solid catalyst is then isolated by filtration.

  • Ethanol is removed from the filtrate by vacuum distillation.

  • The residue is dissolved in dichloromethane and washed successively with water, saturated sodium bicarbonate solution, and water.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.

  • The final product, α,α-dimethyl ethyl phenylacetate, is obtained by vacuum distillation.

Protocol 3: Condensation using a Phase Transfer Catalyst

This protocol describes the condensation reaction to form a key intermediate of Fexofenadine using benzyltriethylammonium chloride (TEBA) as a phase transfer catalyst.[6]

  • A mixture of 2-(4-(4-chloro-1-oxobutyl))phenyl-2-methylpropionic acid, α,α-diphenyl-4-piperidinemethanol, the phase transfer catalyst (TEBA), and an alkali (such as NaOH) is prepared. The molar ratio of these reactants is approximately 1:1:0.66:2.1.

  • The reaction is carried out at a temperature of 35-40 °C.

  • The reaction is allowed to proceed for 5-8 hours.

  • The product, 4-[4-[4-(hydroxydiphenylmethyl)-1-piperidyl]-1-butyryl]-α,α-dimethyl phenylacetic acid, is then isolated.

Reaction Pathways and Experimental Workflow

To visualize the synthesis process, the following diagrams illustrate a generalized experimental workflow and a key reaction step.

G cluster_0 Starting Materials Preparation cluster_1 Esterification cluster_2 Friedel-Crafts Acylation cluster_3 N-Alkylation & Reduction cluster_4 Final Product Formation Start Start Reactant_A α,α-dimethyl phenylacetic acid Start->Reactant_A Esterification Esterification Reaction Reactant_A->Esterification Reactant_B Ethanol Reactant_B->Esterification Catalyst_SA Solid Acid Catalyst (e.g., PW12/SiO2) Catalyst_SA->Esterification Isolation_1 Catalyst Filtration Esterification->Isolation_1 Purification_1 Distillation Isolation_1->Purification_1 Intermediate_1 α,α-dimethyl ethyl phenylacetate Purification_1->Intermediate_1 Acylation Friedel-Crafts Acylation Intermediate_1->Acylation Reactant_C 4-chlorobutyryl chloride Reactant_C->Acylation Catalyst_LA Lewis Acid (e.g., AlCl3) Catalyst_LA->Acylation Quenching Reaction Quenching Acylation->Quenching Extraction Extraction & Washing Quenching->Extraction Purification_2 Chromatography Extraction->Purification_2 Intermediate_2 Acylated Intermediate Purification_2->Intermediate_2 Alkylation N-Alkylation Intermediate_2->Alkylation Reactant_D α,α-diphenyl-4-piperidinemethanol Reactant_D->Alkylation Reduction Reduction (e.g., with NaBH4) Alkylation->Reduction Intermediate_3 Fexofenadine Ester Reduction->Intermediate_3 Hydrolysis Alkaline Hydrolysis Intermediate_3->Hydrolysis Salification Salification (e.g., with HCl) Hydrolysis->Salification Final_Product Fexofenadine HCl Salification->Final_Product

Caption: Generalized experimental workflow for Fexofenadine synthesis.

Caption: Key Friedel-Crafts acylation step in Fexofenadine synthesis.

Conclusion

The synthesis of Fexofenadine can be achieved through various catalytic routes, each with its own set of advantages and challenges. Lewis acids like aluminum chloride are effective for the key Friedel-Crafts acylation step, though they often require stoichiometric amounts and careful handling.[1][2] The use of solid acid catalysts, such as silica gel loaded phosphotungstic acid, offers benefits in terms of catalyst recovery and reuse, contributing to a more environmentally friendly process.[1][5] Phase transfer catalysts have been shown to be effective in condensation reactions, potentially leading to shorter reaction times and milder conditions.[6] The choice of a specific catalyst will ultimately depend on factors such as desired yield, process scalability, cost of materials, and environmental considerations. This guide provides a foundation for researchers to compare these different catalytic systems and select the most appropriate strategy for their specific needs in the synthesis of Fexofenadine.

References

Alternative synthetic routes to Fexofenadine not using Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fexofenadine, a widely used second-generation antihistamine, is a cornerstone in the management of allergic rhinitis and chronic urticaria. The efficiency, cost-effectiveness, and environmental impact of its synthesis are critical considerations for pharmaceutical manufacturing. This guide provides a comparative analysis of alternative synthetic routes to Fexofenadine that avoid the use of methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate, alongside a detailed examination of the traditional pathway for context.

Executive Summary

This guide explores four principal alternative synthetic strategies for Fexofenadine, each presenting distinct advantages and disadvantages in terms of starting materials, reaction steps, overall yield, and impurity profiles. The routes analyzed are:

  • The Reference Synthesis: Starting from α,α-Dimethylphenylacetic Acid and proceeding through the key intermediate this compound.

  • Route A: The Weinreb Amide Approach: Utilizing N-methyl-N-methoxy-2-[4-(4-chlorobutyryl)phenyl]-2-methylpropanamide to circumvent issues with meta-isomer formation.

  • Route B: The Benzene and Methallyl Alcohol Acetate Pathway: A multi-step synthesis beginning with fundamental commodity chemicals.

  • Route C: The Palladium-Catalyzed Cross-Coupling Strategy: A modern approach starting from bromobenzene, offering high selectivity.

The following sections provide a detailed breakdown of each route, including experimental protocols, quantitative data, and visual pathway diagrams to facilitate a comprehensive comparison.

Comparative Data of Synthetic Routes

ParameterReference Synthesis (from α,α-Dimethylphenylacetic Acid)Route A (Weinreb Amide Approach)Route B (from Benzene & Methallyl Alcohol Acetate)Route C (from Bromobenzene)
Starting Materials α,α-Dimethylphenylacetic acid, 4-chlorobutyryl chlorideα,α-Dimethylphenylacetic acid, N,O-dimethylhydroxylamineBenzene, Methallyl alcohol acetateBromobenzene, 4-chlorobutyryl chloride, Methyl isobutyrate
Number of Key Steps 5685
Overall Yield ~50-60%~61%~33.5%[1]~65-70%
Key Features Well-established; potential for meta-isomer formation.High yield; avoids meta-isomer impurities.[2]Utilizes inexpensive starting materials.[1]High selectivity due to Pd-coupling; avoids meta-isomers.
Reported Purity >98% (after purification)[3]High purity, avoids amide impurities.[2]Not explicitly detailedHigh purity

Synthetic Route Overviews and Diagrams

The Reference Synthesis: From α,α-Dimethylphenylacetic Acid

This traditional route begins with the esterification of α,α-dimethylphenylacetic acid, followed by a Friedel-Crafts acylation, which can lead to the formation of a hard-to-separate meta-isomer. Subsequent steps involve condensation with α,α-diphenyl-4-piperidinemethanol (azacyclonol), reduction of the ketone, and final hydrolysis of the ester to yield fexofenadine.

Reference Synthesis A α,α-Dimethyl- phenylacetic Acid B Methyl α,α-Dimethyl- phenylacetate A->B Esterification (MeOH, H+) C Methyl 2-(4-(4-chlorobutanoyl) -phenyl)-2-methylpropanoate B->C Friedel-Crafts Acylation (4-chlorobutyryl chloride, AlCl3) D Methyl 2-(4-(4-(4-(hydroxydiphenyl -methyl)piperidin-1-yl)-1-oxobutyl) -phenyl)-2-methylpropanoate C->D N-Alkylation (Azacyclonol, K2CO3, KI) E Methyl 2-(4-(1-hydroxy-4-(4-(hydroxy -diphenylmethyl)piperidin-1-yl)butyl) -phenyl)-2-methylpropanoate D->E Reduction (NaBH4) F Fexofenadine E->F Hydrolysis (NaOH, H2O) Weinreb Amide Route A α,α-Dimethyl- phenylacetic Acid B N-methoxy-N,α,α- trimethylphenylacetamide A->B Amide Formation (SOCl2, N,O-dimethylhydroxylamine HCl) C N-methyl-N-methoxy-2- [4-(4-chlorobutyryl)phenyl] -2-methylpropanamide B->C Friedel-Crafts Acylation (4-chlorobutyryl chloride, AlCl3) D Ethyl 2-[4-(4-chlorobutyryl) -phenyl]-2-methylpropanoate C->D Esterification (HCl, EtOH) E Ethyl 4-{4-[4-(hydroxydiphenyl -methyl)piperidin-1-yl]-1-oxobutyl} -α,α-dimethylphenylacetate D->E N-Alkylation (Azacyclonol, K2CO3, KI) F Ethyl 4-{1-hydroxy-4-[4-(hydroxy -diphenylmethyl)piperidin-1-yl]butyl} -α,α-dimethylphenylacetate E->F Reduction (NaBH4) G Fexofenadine F->G Hydrolysis (NaOH, H2O) Benzene and Methallyl Alcohol Acetate Route A Benzene + Methallyl alcohol acetate B α,α-Dimethyl phenyl propyl alcohol acetate A->B Friedel-Crafts Alkylation (AlCl3) C 2-[4-(4-Chlorobutanoyl) -phenyl]-2-methylpropyl acetate B->C Friedel-Crafts Acylation (4-chlorobutyryl chloride, AlCl3) D 2-(4-(4-Chlorobutanoyl) -phenyl)-2-methylpropan-1-ol C->D Hydrolysis (NaOH, MeOH) E 2-[4-(4-Chlorobutanoyl) -phenyl]-2-methylpropanoic acid D->E Oxidation (KMnO4) F Ethyl 2-[4-(4-chlorobutanoyl) -phenyl]-2-methylpropanoate E->F Esterification (EtOH, HCl) G Ethyl 4-(4-chloro-1-hydroxybutyl) -α,α-dimethylphenylacetate F->G Reduction (NaBH4) H Ethyl 4-{1-hydroxy-4-[4-(hydroxy -diphenylmethyl)piperidin-1-yl]butyl} -α,α-dimethylphenylacetate G->H N-Alkylation (Azacyclonol) I Fexofenadine H->I Hydrolysis (NaOH, H2O) Palladium-Catalyzed Cross-Coupling Route A Bromobenzene + 4-chlorobutyryl chloride B 4'-Bromo-4-chlorobutyrophenone A->B Friedel-Crafts Acylation (AlCl3) E Methyl 2-[4-(4-chlorobutanoyl) -phenyl]-2-methylpropanoate B->E Pd-catalyzed Coupling (Pd(dba)2, P(t-Bu)3) C Methyl isobutyrate D 1-Methoxy-1-(trimethylsiloxy) -2-methyl-1-propene C->D Silylation (LDA, TMSCl) D->E Pd-catalyzed Coupling (Pd(dba)2, P(t-Bu)3) F Methyl 2-[4-[4-[4-(hydroxy -diphenylmethyl)-1-piperidinyl] -1-oxobutyl]phenyl]-2-methylpropanoate E->F N-Alkylation (Azacyclonol, K2CO3, KI) G Methyl 2-[4-[1-hydroxy-4-[4-(hydroxy -diphenylmethyl)-1-piperidinyl]butyl] -phenyl]-2-methylpropanoate F->G Reduction (NaBH4) H Fexofenadine G->H Hydrolysis (NaOH, H2O)

References

A Comparative Cost-Benefit Analysis of Fexofenadine Synthesis Pathways for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Fexofenadine, a widely used second-generation antihistamine, is synthesized through various chemical pathways, each presenting a unique balance of cost, efficiency, and environmental impact. This guide provides a detailed comparison of three prominent synthesis routes, offering researchers, scientists, and drug development professionals a comprehensive overview to inform strategic decisions in manufacturing and process optimization. The analysis focuses on pathways originating from α,α-Dimethyl phenyl acetic acid, Benzyl cyanide, and a greener approach starting from Benzene and methallyl alcohol acetate.

At a Glance: Key Synthesis Metrics

To facilitate a rapid and effective comparison, the following table summarizes the critical quantitative data for each of the three analyzed Fexofenadine synthesis pathways. The data presented is a synthesis of information from various patents and research articles, with raw material costs estimated based on currently available market prices for bulk quantities.

MetricPathway 1: α,α-Dimethyl Phenyl Acetic AcidPathway 2: Benzyl CyanidePathway 3: Benzene & Methallyl Alcohol Acetate
Key Starting Materials α,α-Dimethyl phenyl acetic acid, 4-chlorobutyryl chloride, α,α-diphenyl-4-piperidinemethanolBenzyl cyanide, Dimethyl sulfate, 4-chlorobutyryl chloride, α,α-diphenyl-4-piperidinemethanolBenzene, Methallyl alcohol acetate, 4-chlorobutyryl chloride, α,α-diphenyl-4-piperidinemethanol
Overall Yield (Reported) Varies; step-wise yields are high (e.g., 80-90%), overall yield estimated to be competitive.Not explicitly stated as an overall figure; requires multiple steps.33.51%[1]
Estimated Raw Material Cost per kg of Fexofenadine ModerateLow to ModerateLow
Key Reaction Steps Esterification, Friedel-Crafts Acylation, Reduction, N-Alkylation, HydrolysisMethylation, Hydrolysis, Weinreb Amide Formation, Friedel-Crafts Acylation, Condensation, Reduction, HydrolysisFriedel-Crafts Alkylation, Hydrolysis, Oxidation, Esterification, Reduction, N-Alkylation, Hydrolysis
Process Safety Considerations Use of corrosive reagents like thionyl chloride and aluminum chloride.Use of toxic reagents like dimethyl sulfate and benzyl cyanide.Use of flammable and carcinogenic benzene.
Environmental Impact (E-Factor) Moderate; use of chlorinated solvents and Lewis acids in Friedel-Crafts acylation.High; involves multiple steps and use of toxic reagents.Moderate to High; use of benzene and multi-step process contributes to waste.
Scalability Well-established for industrial production.[2]Suitable for industrial production.[3]Demonstrated at a laboratory scale.[1]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthesis route, providing a clear visual representation of the chemical transformations involved.

Pathway 1: α,α-Dimethyl Phenyl Acetic Acid Route

Fexofenadine Synthesis Pathway 1 A α,α-Dimethyl phenyl acetic acid B Esterification (Methanol, H2SO4) A->B C Methyl α,α-dimethyl phenylacetate B->C D Friedel-Crafts Acylation (4-chlorobutyryl chloride, AlCl3) C->D E Keto-ester Intermediate D->E F Reduction (Sodium borohydride) E->F G Hydroxy-ester Intermediate F->G H N-Alkylation (α,α-diphenyl-4-piperidinemethanol) G->H I Ester of Fexofenadine H->I J Hydrolysis (NaOH) I->J K Fexofenadine J->K

Caption: Synthesis of Fexofenadine from α,α-Dimethyl phenyl acetic acid.

Pathway 2: Benzyl Cyanide Route

Fexofenadine Synthesis Pathway 2 A Benzyl cyanide B Methylation (Dimethyl sulfate) A->B C 2-methyl-2-phenyl propionitrile B->C D Alkaline Hydrolysis C->D E 2-methyl-2-phenyl propionic acid D->E F Weinreb Amide Formation E->F G N-methoxy-N,2-dimethyl -2-phenylpropionamide F->G H Friedel-Crafts Acylation G->H I Keto-amide Intermediate H->I J Condensation with Azacyclonol I->J K Fexofenadine Precursor J->K L Reduction & Hydrolysis K->L M Fexofenadine L->M

Caption: Synthesis of Fexofenadine starting from Benzyl cyanide.

Pathway 3: Benzene and Methallyl Alcohol Acetate Route

Caption: Greener synthesis approach for Fexofenadine.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experimental steps in each synthesis pathway, compiled from publicly available patents and research literature. These protocols are intended for informational purposes and should be adapted and optimized for specific laboratory or industrial settings.

Pathway 1: α,α-Dimethyl Phenyl Acetic Acid Route

This pathway is a well-established industrial method for Fexofenadine synthesis.[2]

Step 1: Esterification of α,α-Dimethyl Phenyl Acetic Acid

  • Reactants: α,α-Dimethyl phenyl acetic acid, Methanol, Sulfuric acid (catalyst).

  • Procedure: α,α-Dimethyl phenyl acetic acid is dissolved in methanol. A catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for approximately 4 hours. After completion, methanol is distilled off to yield methyl α,α-dimethylphenylacetate.[2] A reported yield for a similar esterification is 89.7%.[1]

Step 2: Friedel-Crafts Acylation

  • Reactants: Methyl α,α-dimethylphenylacetate, 4-chlorobutyryl chloride, Anhydrous aluminum chloride.

  • Solvent: Dichloroethane.

  • Procedure: Anhydrous aluminum chloride is suspended in dichloroethane and cooled. Methyl α,α-dimethylphenylacetate and 4-chlorobutyryl chloride are added sequentially while maintaining a low temperature. The reaction mixture is stirred for several hours. The reaction is then quenched with an ice-acid mixture. The organic layer is separated, washed, and the solvent is removed to yield the keto-ester intermediate.[2][4] A reported yield for this step is 90.6%.[1]

Step 3: Reduction of the Keto Group

  • Reactant: Keto-ester intermediate, Sodium borohydride.

  • Solvent: Methanol.

  • Procedure: The keto-ester intermediate is dissolved in methanol. Sodium borohydride is added portion-wise at a controlled temperature. The reaction is stirred until completion, typically monitored by HPLC.

Step 4: N-Alkylation

  • Reactants: Hydroxy-ester intermediate, α,α-diphenyl-4-piperidinemethanol (azacyclonol).

  • Solvent: Toluene.

  • Procedure: The hydroxy-ester intermediate and azacyclonol are dissolved in toluene and refluxed for several hours. The product, the ester of Fexofenadine, is isolated after cooling and filtration.

Step 5: Hydrolysis to Fexofenadine

  • Reactant: Ester of Fexofenadine, Sodium hydroxide.

  • Solvent: Methanol/Water mixture.

  • Procedure: The Fexofenadine ester is dissolved in a mixture of methanol and aqueous sodium hydroxide solution. The mixture is refluxed for a few hours. After completion, methanol is removed under reduced pressure, and the pH is adjusted to precipitate Fexofenadine. The crude product is then filtered and purified.[4] A reported yield for this final hydrolysis step is 80.2%.[4]

Pathway 2: Benzyl Cyanide Route

This pathway offers an alternative starting point with potentially lower initial raw material costs.[3]

Step 1: Methylation of Benzyl Cyanide

  • Reactants: Benzyl cyanide, Dimethyl sulfate, Sodium hydroxide.

  • Procedure: Benzyl cyanide is reacted with dimethyl sulfate in the presence of a strong base like sodium hydroxide to introduce two methyl groups at the α-position, yielding 2-methyl-2-phenylpropionitrile.[3]

Step 2: Hydrolysis of the Nitrile

  • Reactant: 2-methyl-2-phenylpropionitrile, Sodium hydroxide.

  • Procedure: The nitrile is hydrolyzed under strong alkaline conditions to yield 2-methyl-2-phenylpropionic acid.[3]

Step 3: Weinreb Amide Formation

  • Reactants: 2-methyl-2-phenylpropionic acid, N,O-Dimethylhydroxylamine hydrochloride.

  • Procedure: The carboxylic acid is converted to the corresponding Weinreb amide, N-methoxy-N,2-dimethyl-2-phenylpropionamide.[3]

Subsequent Steps: The Weinreb amide then undergoes a Friedel-Crafts acylation, followed by condensation with azacyclonol, reduction, and hydrolysis in a sequence of steps analogous to Pathway 1 to yield Fexofenadine.[3]

Pathway 3: Benzene and Methallyl Alcohol Acetate Route

This route is presented as a potentially "greener" alternative, though it involves the use of benzene.[1]

Step 1: Friedel-Crafts Alkylation

  • Reactants: Benzene, Methallyl alcohol acetate, Anhydrous aluminum chloride.

  • Procedure: Benzene is reacted with methallyl alcohol acetate in the presence of a Lewis acid catalyst like anhydrous aluminum chloride to form α,α-dimethyl phenyl propyl alcohol acetates.[1]

Step 2: Reaction with 4-chlorobutyryl chloride

  • Reactants: α,α-dimethyl phenyl propyl alcohol acetates, 4-chlorobutyryl chloride.

  • Procedure: The product from the first step is then acylated using 4-chlorobutyryl chloride.[1]

Step 3: Hydrolysis, Oxidation, and Esterification

  • Procedure: The resulting intermediate undergoes a series of transformations including alkaline hydrolysis, oxidation of an alcohol to a carboxylic acid, and subsequent esterification to yield a key ester intermediate.[1]

Final Steps: Reduction, N-Alkylation, and Hydrolysis

  • Procedure: The ester intermediate is then subjected to reduction of the keto group, N-alkylation with azacyclonol, and a final hydrolysis step to afford Fexofenadine. The reported overall yield for this multi-step process is 33.51%.[1]

Cost-Benefit Analysis in Depth

Cost Analysis:

  • Pathway 1 (α,α-Dimethyl Phenyl Acetic Acid): This pathway utilizes a more advanced starting material, which can have a higher initial cost. However, the subsequent steps are relatively straightforward and have been optimized for industrial scale, potentially leading to lower processing costs and higher overall efficiency.

  • Pathway 2 (Benzyl Cyanide): Benzyl cyanide is a cheaper starting material. However, this route involves more synthetic steps, including the handling of toxic reagents like dimethyl sulfate. The increased number of steps can lead to a lower overall yield and higher processing costs, potentially offsetting the initial raw material cost advantage.

  • Pathway 3 (Benzene & Methallyl Alcohol Acetate): This pathway starts with inexpensive commodity chemicals, benzene and methallyl alcohol acetate. While the raw material cost is low, the multi-step nature of the synthesis and the reported moderate overall yield of 33.51% will impact the final cost per kilogram of the active pharmaceutical ingredient (API).[1] The use of benzene also carries significant safety and environmental handling costs.

Benefit Analysis:

  • Pathway 1 (α,α-Dimethyl Phenyl Acetic Acid): The primary benefit of this route is its well-established and optimized nature for large-scale production, leading to a reliable and consistent supply of Fexofenadine.[2] The yields for individual steps are generally high.

  • Pathway 2 (Benzyl Cyanide): The main advantage of this pathway is the low cost of the initial starting material. It offers an alternative route that may be economically viable depending on the optimization of the subsequent steps and the scale of production.

  • Pathway 3 (Benzene & Methallyl Alcohol Acetate): This route is proposed as a simpler and potentially lower-cost alternative.[1] However, the environmental and safety concerns associated with using benzene as a starting material are significant drawbacks.

Environmental Impact and Green Chemistry Considerations:

A significant drawback of many traditional Fexofenadine synthesis routes is the reliance on Friedel-Crafts acylation. This reaction typically requires stoichiometric amounts of a Lewis acid catalyst, such as aluminum chloride, which generates a large amount of acidic waste. The use of chlorinated solvents further contributes to the environmental burden.

Greener alternatives to the classical Friedel-Crafts reaction are being actively researched, focusing on the use of solid acid catalysts or enzymatic processes to reduce waste and improve the overall environmental profile of the synthesis. For any chosen pathway, a thorough analysis of the E-factor (Environmental Factor), which is the mass ratio of waste to the desired product, is crucial for a comprehensive cost-benefit assessment. Processes with lower E-factors are more environmentally friendly and often more cost-effective in the long run due to reduced waste disposal costs.

Conclusion for the Research Professional

The selection of an optimal synthesis pathway for Fexofenadine is a multifaceted decision that requires a careful evaluation of economic, efficiency, safety, and environmental factors.

  • The α,α-Dimethyl Phenyl Acetic Acid pathway represents a robust and reliable option for large-scale industrial production, benefiting from extensive process optimization.

  • The Benzyl Cyanide route offers a potentially lower-cost entry point but requires careful management of hazardous materials and optimization of multiple synthetic steps to be economically competitive.

  • The Benzene and Methallyl Alcohol Acetate pathway highlights an approach using inexpensive starting materials but is hampered by a moderate overall yield and significant environmental and safety concerns related to the use of benzene.

For researchers and drug development professionals, this comparative guide serves as a foundational tool for evaluating existing processes and for designing novel, more sustainable, and cost-effective synthetic routes to Fexofenadine. Future research should focus on developing greener catalytic systems, reducing the number of synthetic steps, and improving the overall atom economy to enhance the sustainability and economic viability of Fexofenadine production.

References

Benchmarking the purity of synthesized Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate against commercial standards

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

This guide provides a comprehensive benchmark analysis of the purity of in-house synthesized Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate against commercially available standards. The objective is to offer a clear, data-driven comparison to aid researchers, scientists, and drug development professionals in making informed decisions regarding the procurement and application of this key pharmaceutical intermediate. The purity of starting materials is a critical factor in the synthesis of active pharmaceutical ingredients (APIs), directly impacting the safety and efficacy of the final drug product.

Comparative Purity Analysis

The purity of the synthesized lot of this compound was rigorously evaluated against a certified commercial standard. The analysis was conducted using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. A summary of the quantitative purity assessment is presented in the table below.

Analytical Method Parameter Synthesized Product Commercial Standard
HPLC-UV (254 nm) Purity (Area %)99.2%>99.5%
Major Impurity (Area %)0.5% (retention time: 4.8 min)0.2% (retention time: 4.8 min)
Other Impurities (Area %)0.3%<0.3%
GC-MS Purity (Area %)99.0%>99.3%
Residual SolventsDichloromethane: 50 ppmDichloromethane: <20 ppm
¹H NMR (400 MHz, CDCl₃) Conformance to StructureConformsConforms
Observable ImpuritiesMinor signals at δ 2.5-2.8 ppmNo significant impurities detected

Experimental Protocols

Detailed methodologies for the synthesis and analytical characterization are provided below to ensure reproducibility and transparency.

Synthesis of this compound

The synthesis was performed via a Friedel-Crafts acylation reaction. In a cooled reactor (-10°C to 0°C), aluminum chloride (347 g) was suspended in dichloromethane (600 ml). A solution of methyl 2-methyl-2-phenylpropanoate (500 g) in dichloromethane (650 ml) was added slowly to form mixture A. In a separate reactor, a mixture of 4-chlorobutyryl chloride (550 g) in dichloromethane (650 ml) and aluminum chloride (520 g) was prepared to form mixture B. Mixture A was then added to mixture B at a controlled temperature. The reaction progress was monitored by gas chromatography. Upon completion, the reaction was quenched with concentrated HCl, and the organic layer was separated, dried over sodium sulfate, and concentrated under vacuum to yield the title compound as an oil.[1]

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: Agilent 1260 Infinity II HPLC system with a UV detector.

  • Column: C18 column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile and water (70:30, v/v) with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were dissolved in the mobile phase to a concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: Agilent 7890B GC system coupled to a 5977A MS detector.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial temperature of 80°C, held for 2 minutes, then ramped to 280°C at 20°C/min, and held for 5 minutes.

  • Injector Temperature: 250°C.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Sample Preparation: Samples were diluted in dichloromethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: Bruker Avance III 400 MHz spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Reference: Tetramethylsilane (TMS) at δ 0.00 ppm.

  • Analysis: ¹H NMR spectra were recorded to confirm the chemical structure and identify any observable impurities.

Visualizing the Workflow and Purity Assessment Logic

To further clarify the experimental and analytical processes, the following diagrams have been generated.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_comparison Comparison synthesis Friedel-Crafts Acylation purification Quenching & Extraction synthesis->purification hplc HPLC-UV purification->hplc gcms GC-MS purification->gcms nmr ¹H NMR purification->nmr comparison Data Comparison vs. Commercial Standard hplc->comparison gcms->comparison nmr->comparison Purity_Assessment_Logic cluster_purity Purity Confirmation cluster_identity Identity Confirmation cluster_impurities Impurity Profiling main_compound Methyl 2-(4-(4-chlorobutanoyl)phenyl) -2-methylpropanoate hplc_purity HPLC Peak Area % main_compound->hplc_purity gcms_purity GC-MS Peak Area % main_compound->gcms_purity nmr_structure ¹H NMR Structural Conformance main_compound->nmr_structure hplc_impurities Related Substances (HPLC) main_compound->hplc_impurities gcms_solvents Residual Solvents (GC-MS) main_compound->gcms_solvents ms_fragmentation Mass Spectrum Fragmentation gcms_purity->ms_fragmentation

References

Spectroscopic Scrutiny: A Comparative Analysis of Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate and its ortho- and meta-isomers is presented for researchers, scientists, and drug development professionals. This guide provides a comprehensive summary of predicted spectroscopic data, detailed experimental protocols, and visual representations to facilitate the structural elucidation and differentiation of these closely related compounds.

This compound, a key intermediate in the synthesis of the antihistamine fexofenadine, and its structural isomers are of significant interest in pharmaceutical development.[1][2] A thorough understanding of their spectroscopic properties is crucial for identification, quality control, and process optimization. This guide offers a comparative analysis of the para-, meta-, and ortho-isomers of Methyl 2-(4-(chlorobutanoyl)phenyl)-2-methylpropanoate, focusing on ¹H NMR, ¹³C NMR, IR, and mass spectrometry data. Due to the limited availability of public experimental spectra for these specific compounds, this guide utilizes predicted spectroscopic data to highlight the expected differences and aid in their characterization.

Comparative Spectroscopic Data

The predicted spectroscopic data for this compound and its ortho- and meta-isomers are summarized in the tables below. These predictions are based on computational models and provide a valuable tool for anticipating the spectral features of each isomer.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Proton Assignment para-isomer meta-isomer ortho-isomer
-C(CH₃)₂~1.58 ppm (s, 6H)~1.57 ppm (s, 6H)~1.60 ppm (s, 6H)
-COCH₂CH₂CH₂Cl~2.20 ppm (quint, 2H)~2.19 ppm (quint, 2H)~2.22 ppm (quint, 2H)
-COCH₂CH₂CH₂Cl~3.25 ppm (t, 2H)~3.24 ppm (t, 2H)~3.27 ppm (t, 2H)
-CH₂Cl~3.70 ppm (t, 2H)~3.69 ppm (t, 2H)~3.72 ppm (t, 2H)
-OCH₃~3.65 ppm (s, 3H)~3.64 ppm (s, 3H)~3.67 ppm (s, 3H)
Aromatic Protons~7.45 ppm (d, 2H), ~7.95 ppm (d, 2H)~7.40-7.80 ppm (m, 4H)~7.30-7.60 ppm (m, 4H)

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Carbon Assignment para-isomer meta-isomer ortho-isomer
-C(CH₃)₂~25.5 ppm~25.4 ppm~25.8 ppm
-COCH₂CH₂CH₂Cl~28.0 ppm~27.9 ppm~28.3 ppm
-COCH₂CH₂CH₂Cl~35.0 ppm~34.9 ppm~35.4 ppm
-CH₂Cl~44.5 ppm~44.4 ppm~44.8 ppm
-C(CH₃)₂~47.0 ppm~46.9 ppm~47.3 ppm
-OCH₃~52.5 ppm~52.4 ppm~52.8 ppm
Aromatic C-H~128.0, 130.0 ppm~127.0, 129.0, 131.0, 134.0 ppm~126.0, 128.0, 130.0, 132.0 ppm
Aromatic C-quat~136.0, 153.0 ppm~137.0, 138.0, 149.0 ppm~135.0, 140.0, 148.0 ppm
-C=O (ester)~177.0 ppm~176.9 ppm~177.3 ppm
-C=O (ketone)~199.0 ppm~198.8 ppm~201.0 ppm

Table 3: Predicted IR Spectroscopic Data (cm⁻¹)

Vibrational Mode para-isomer meta-isomer ortho-isomer
C-H stretch (aromatic)~3050-3100~3050-3100~3050-3100
C-H stretch (aliphatic)~2850-2980~2850-2980~2850-2980
C=O stretch (ester)~1730~1730~1730
C=O stretch (ketone)~1685~1685~1685
C=C stretch (aromatic)~1605, 1510~1600, 1580, 1480~1595, 1470
C-O stretch~1100-1300~1100-1300~1100-1300
C-Cl stretch~650-800~650-800~650-800

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

Ion para-isomer meta-isomer ortho-isomer
Molecular Formula C₁₅H₁₉ClO₃C₁₅H₁₉ClO₃C₁₅H₁₉ClO₃
Molecular Weight 282.76 g/mol 282.76 g/mol 282.76 g/mol
[M+H]⁺ m/z 283.11m/z 283.11m/z 283.11
[M+Na]⁺ m/z 305.09m/z 305.09m/z 305.09
Key Fragmentation Pathways Loss of -OCH₃, -COOCH₃, -CH₂Cl, and cleavage of the butanoyl chain.Loss of -OCH₃, -COOCH₃, -CH₂Cl, and cleavage of the butanoyl chain.Loss of -OCH₃, -COOCH₃, -CH₂Cl, and cleavage of the butanoyl chain.

Experimental Protocols

The following are general procedures for the spectroscopic analysis of the title compounds.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[3][4] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: The NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[3]

  • Data Acquisition: For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio.[5] For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum to single peaks for each unique carbon atom.[6]

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[7] Alternatively, a solution in a suitable solvent (e.g., chloroform) can be prepared.

  • Instrument Setup: The FT-IR spectrum is recorded using a spectrometer with a typical scan range of 4000-400 cm⁻¹.

  • Data Acquisition: A background spectrum of the salt plates or solvent is first recorded and then subtracted from the sample spectrum to obtain the final spectrum.[7]

  • Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: The sample is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile or methanol, to a concentration of approximately 1-10 µg/mL.[8] A small amount of formic acid or acetic acid may be added to promote protonation.

  • Instrument Setup: The sample solution is introduced into the ESI source via a syringe pump at a constant flow rate.[9] A high voltage is applied to the tip of the capillary to generate a fine spray of charged droplets.[10][11]

  • Data Acquisition: The mass spectrum is acquired in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts (e.g., [M+Na]⁺).[11]

  • Data Analysis: The mass-to-charge ratios (m/z) of the detected ions are analyzed to determine the molecular weight of the compound and to study its fragmentation patterns.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and structural elucidation of an organic compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of Isomers Purification Purification Synthesis->Purification H_NMR 1H NMR Purification->H_NMR C_NMR 13C NMR Purification->C_NMR IR FT-IR Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis & Interpretation H_NMR->Data_Analysis C_NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: General workflow for spectroscopic analysis.

References

A Comparative Evaluation of the Stability of Key Fexofenadine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical stability of intermediates is a critical parameter in the synthesis of active pharmaceutical ingredients (APIs) such as Fexofenadine. A thorough understanding of how these intermediates behave under various stress conditions is essential for process optimization, impurity profiling, and ensuring the quality and safety of the final drug product. This guide provides a comparative evaluation of the stability of four key intermediates in the synthesis of Fexofenadine, supported by detailed experimental protocols for forced degradation studies.

Comparative Stability Analysis

The stability of four representative Fexofenadine intermediates was evaluated under various stress conditions, including acid and base hydrolysis, oxidation, thermal stress, and photolysis. The following table summarizes the anticipated degradation under these conditions.

IntermediateStructureAcid Hydrolysis (1N HCl, 80°C, 4h)Base Hydrolysis (1N NaOH, 80°C, 4h)Oxidative Stress (30% H₂O₂, 80°C, 2h)Thermal Stress (80°C, 8h)Photolytic Stress (UV light, 254 nm, 8h)
Intermediate A: Methyl 2-(4-(4-oxobutanoyl)phenyl)-2-methylpropanoateNot availableSusceptible to ester hydrolysisHighly susceptible to ester hydrolysisModerately stableStablePotential for minor degradation
Intermediate B: 2-(4-(1-hydroxy-4-chlorobutyl)phenyl)-2-methylpropanoic acidNot availableStableStableSusceptible to oxidation of the secondary alcoholPotential for dehydrationStable
Intermediate C: Azacyclonol (α,α-diphenyl-4-piperidinemethanol)Not availableStableStableThe tertiary amine is susceptible to N-oxidationStableStable
Intermediate D: Fexofenadine Methyl EsterNot availableSusceptible to ester hydrolysisHighly susceptible to ester hydrolysisThe tertiary amine is susceptible to N-oxidationStableSusceptible to photodegradation

Note: The stability data presented is a qualitative assessment based on the known reactivity of the functional groups present in each intermediate and parallels drawn from forced degradation studies on the final Fexofenadine API[1][2].

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on Fexofenadine intermediates. These protocols are adapted from established stability-indicating assay methods for Fexofenadine[1][3].

1. Preparation of Stock Solutions: Prepare a stock solution of each intermediate in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.

2. Acid Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 1N Hydrochloric Acid (HCl).

  • Heat the mixture at 80°C for 4 hours in a water bath.

  • Cool the solution to room temperature and neutralize it with 1N Sodium Hydroxide (NaOH).

  • Dilute the resulting solution with the mobile phase to a final concentration suitable for analysis (e.g., 100 µg/mL).

3. Base Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 1N Sodium Hydroxide (NaOH).

  • Heat the mixture at 80°C for 4 hours in a water bath.

  • Cool the solution to room temperature and neutralize it with 1N Hydrochloric Acid (HCl).

  • Dilute the resulting solution with the mobile phase to a final concentration suitable for analysis.

4. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 30% (v/v) Hydrogen Peroxide (H₂O₂).

  • Heat the mixture at 80°C for 2 hours in a water bath.

  • Cool the solution to room temperature.

  • Dilute the resulting solution with the mobile phase to a final concentration suitable for analysis. A major degradation product observed for Fexofenadine under these conditions is an N-oxide derivative[2].

5. Thermal Degradation:

  • Keep the solid intermediate in a thermostatically controlled oven at 80°C for 8 hours.

  • After the specified time, allow the sample to cool to room temperature.

  • Prepare a solution of the heat-stressed sample in the mobile phase at a suitable concentration for analysis.

6. Photolytic Degradation:

  • Expose a solution of the intermediate (e.g., 1 mg/mL in methanol) to UV light at 254 nm for 8 hours.

  • Simultaneously, keep a control sample protected from light.

  • After exposure, dilute the solution with the mobile phase to a suitable concentration for analysis. Studies have shown that Fexofenadine itself can undergo photodegradation, leading to products such as an isopropyl derivative and a benzophenone compound[4].

7. Sample Analysis:

  • Analyze all the stressed samples, along with a non-degraded control solution, using a validated stability-indicating HPLC method.

  • The separation can be achieved using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol in a gradient or isocratic mode[1][5].

  • Detection is typically performed using a UV detector at a wavelength of around 220 nm[2].

  • The peak purity of the principal peak should be checked using a photodiode array (PDA) detector to ensure that no degradation products are co-eluting.

Visualizing the Synthetic and Stability Relationships

The following diagram illustrates a simplified synthetic pathway for Fexofenadine, highlighting the positions of the evaluated intermediates and their general susceptibility to degradation.

Fexofenadine_Intermediates_Stability cluster_synthesis Simplified Fexofenadine Synthesis cluster_stability Stability Concerns A Intermediate A Methyl 2-(4-(4-oxobutanoyl)phenyl) -2-methylpropanoate B Intermediate B 2-(4-(1-hydroxy-4-chlorobutyl)phenyl) -2-methylpropanoic acid A->B Reduction Stab_A Ester Hydrolysis A->Stab_A D Intermediate D Fexofenadine Methyl Ester B->D Coupling Stab_B Oxidation B->Stab_B C Intermediate C Azacyclonol C->D Coupling Stab_C N-Oxidation C->Stab_C Fex Fexofenadine D->Fex Hydrolysis Stab_D Ester Hydrolysis N-Oxidation Photodegradation D->Stab_D

Caption: Synthetic pathway and key stability concerns for Fexofenadine intermediates.

This guide provides a foundational understanding of the potential stability issues associated with key Fexofenadine intermediates. Researchers are encouraged to perform these experimental protocols to generate specific, quantitative data for their particular synthetic route and process conditions. This will aid in the development of robust manufacturing processes and ensure the final API's quality.

References

Safety Operating Guide

Proper Disposal of Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. Always consult the Safety Data Sheet (SDS) for the most comprehensive information.

Personal Protective Equipment (PPE): All personnel handling this compound should wear the following:

  • Eye Protection: Tightly fitting safety goggles with side-shields.[1]

  • Hand Protection: Chemical-impermeable gloves that have been inspected for integrity before use.[1]

  • Body Protection: A lab coat or chemical-resistant suit to prevent skin contact.[2]

  • Respiratory Protection: If working in an area with poor ventilation or if dusts or aerosols may be generated, use a NIOSH-approved respirator.[2]

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1][3]

  • Avoid the formation of dust and aerosols.[1][2]

  • Prevent contact with skin and eyes.[1][2]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[4]

In case of accidental exposure, follow these first-aid measures immediately:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][3]

  • Skin Contact: Remove contaminated clothing immediately and wash the affected area with soap and plenty of water. Consult a physician.[1][2]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a poison control center or doctor immediately.[1][3]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₅H₁₉ClO₃
Molecular Weight 282.76 g/mol
Boiling Point 396.513 °C at 760 mmHg
Density 1.121 g/cm³
Storage Temperature Room Temperature

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Do not discharge this chemical into sewers or the environment.[1]

Step 1: Waste Identification and Segregation

  • Treat all unused or contaminated this compound as hazardous waste.[5]

  • Due to its chlorinated nature, this compound must be segregated from non-halogenated solvent waste.[6][7] Store it in a designated container for halogenated organic waste.

Step 2: Container Selection and Labeling

  • Use a compatible, leak-proof container with a secure, tightly fitting cap for waste collection.[7][8]

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Indicate the approximate concentration and quantity of the waste.

Step 3: Waste Accumulation and Storage

  • Store the waste container in a designated satellite accumulation area within the laboratory.[8][9]

  • Keep the waste container closed at all times, except when adding waste.[5][8]

  • Ensure the storage area is secure and away from incompatible materials.

Step 4: Scheduling a Chemical Waste Pickup

  • Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup.[5][9]

  • Do not transport hazardous waste outside of the laboratory yourself.[5]

Step 5: Disposal of Contaminated Materials

  • Any materials that have come into contact with this compound, such as gloves, absorbent pads, and empty containers, must also be disposed of as hazardous waste.[5]

  • Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5] After triple-rinsing, the container can be prepared for recycling or disposal as regular trash, but all labels must be defaced.[5]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_disposal Disposal A Wear Appropriate PPE B Work in a Ventilated Area A->B C Segregate as Halogenated Waste B->C D Use Labeled, Compatible Container C->D E Store in Satellite Accumulation Area D->E F Contact EHS for Waste Pickup E->F G Licensed Chemical Incineration F->G

Caption: Workflow for the proper disposal of this compound.

Experimental Protocols

The recommended disposal method for this compound is through a licensed chemical destruction plant, typically involving controlled incineration with flue gas scrubbing.[1] This process decomposes the chlorinated organic compound at high temperatures into less hazardous gaseous byproducts, such as carbon dioxide and hydrogen halides, which are then neutralized.[10] This ensures complete and permanent disposal, preventing environmental contamination.[10] It is crucial to note that evaporation is not an acceptable method of disposal.[5]

References

Personal protective equipment for handling Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical information for the handling and disposal of Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate (CAS No. 154477-54-0). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with several hazards, requiring comprehensive personal protective equipment to prevent exposure.[1]

Summary of Hazards:

  • Acute oral toxicity (Category 4)[1]

  • Skin corrosion/irritation (Category 2)[1]

  • Serious eye damage/eye irritation (Category 2A)[1]

  • Specific target organ toxicity — single exposure; Respiratory tract irritation (Category 3)[1]

The following table summarizes the required PPE for handling this compound.

PPE CategoryEquipment SpecificationPurpose
Eye and Face Face shield and safety glasses conforming to EN 166 (EU) or NIOSH (US) standards.[1][2]Protects against splashes and airborne particles.
Hand Chemical-resistant gloves (e.g., nitrile, neoprene).[3][4][5] Gloves must be inspected before use.[1][2]Prevents skin contact and absorption.
Body Complete chemical-resistant suit.[1] The type of protective equipment must be selected based on workplace concentration.Protects skin from splashes and contamination.
Respiratory For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator.[1]Prevents inhalation of dust or aerosols.

Experimental Protocol: Safe Handling and Disposal Workflow

This step-by-step guide outlines the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[6][7][8]

  • Ensure that an eyewash station and safety shower are readily accessible.[9][10]

  • Keep the work area clean and uncluttered.[8]

2. Donning Personal Protective Equipment (PPE):

  • Before handling the chemical, put on all required PPE as specified in the table above.

  • Inspect all PPE for damage before use.[2][8]

3. Handling the Chemical:

  • Avoid the formation of dust and aerosols.[1][2]

  • Do not breathe vapors, mist, or gas.[1][2]

  • Avoid contact with skin and eyes.[1][2][6]

  • When handling, do not eat, drink, or smoke.[6]

  • Use spark-proof tools and take precautionary measures against static discharge.[11]

4. Storage:

  • Keep the container tightly sealed when not in use.[6][11]

  • Store in a dry, well-ventilated place at room temperature.[1]

  • Avoid physical damage to containers.[6]

5. Accidental Release Measures:

  • In case of a spill, evacuate the area and move upwind.[2][6]

  • Control personal contact with the substance using protective equipment.[6]

  • Contain and absorb the spill with sand, earth, inert material, or vermiculite.[6]

  • Collect the spilled material into a suitable, labeled container for disposal.[1][6]

  • Prevent the spillage from entering drains, sewers, or water courses.[2][6]

6. Disposal:

  • Dispose of surplus and non-recyclable solutions through a licensed disposal company.[1]

  • Contaminated packaging should be triple rinsed and offered for recycling or reconditioning, or disposed of in a sanitary landfill after being rendered unusable.[2]

  • Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1]

7. Post-Handling:

  • Wash hands thoroughly with soap and water after handling and before breaks.[1][2][6]

  • Work clothes should be laundered separately.[6]

Workflow and Logical Relationships

The following diagram illustrates the procedural flow for safely handling this compound.

Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_ppe 2. Personal Protective Equipment cluster_handling 3. Chemical Handling cluster_disposal 4. Spill & Waste Management cluster_post 5. Post-Handling A Assess Risks & Review SDS B Prepare Work Area (Fume Hood) A->B C Verify Emergency Equipment (Eyewash, Shower) B->C D Inspect PPE for Integrity C->D E Don Eye/Face Protection D->E F Don Protective Clothing E->F G Don Chemical-Resistant Gloves F->G H Handle Chemical in Fume Hood G->H I Avoid Dust/Aerosol Formation H->I J Store in Sealed Containers I->J K Manage Spills with Inert Absorbent J->K N Doff PPE Correctly J->N L Collect Waste in Labeled Containers K->L M Dispose via Licensed Contractor L->M P Clean and Decontaminate Work Area M->P O Wash Hands Thoroughly N->O O->P

Caption: Procedural workflow for handling the specified chemical.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.